molecular formula C7ClF11O B1303403 Perfluorocyclohexanecarbonyl chloride CAS No. 58816-79-8

Perfluorocyclohexanecarbonyl chloride

Cat. No.: B1303403
CAS No.: 58816-79-8
M. Wt: 344.51 g/mol
InChI Key: JBOWALSHDVHATH-UHFFFAOYSA-N
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Description

Perfluorocyclohexanecarbonyl chloride is a useful research compound. Its molecular formula is C7ClF11O and its molecular weight is 344.51 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7ClF11O/c8-1(20)2(9)3(10,11)5(14,15)7(18,19)6(16,17)4(2,12)13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOWALSHDVHATH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7ClF11O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380760
Record name 1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexane-1-carbonyl chloride
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Molecular Weight

344.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58816-79-8
Record name 1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexane-1-carbonyl chloride
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Record name 58816-79-8
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Foundational & Exploratory

An In-Depth Technical Guide to Perfluorocyclohexanecarbonyl Chloride: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the fundamental properties, reactivity, and applications of perfluorocyclohexanecarbonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective and safe utilization in a laboratory setting.

Core Molecular Attributes

This compound, with the molecular formula C₇ClF₁₁O, is a fully fluorinated derivative of cyclohexanecarbonyl chloride.[1] The substitution of all hydrogen atoms with fluorine imparts unique physicochemical properties to the molecule, including high thermal and chemical stability.[2]

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
CAS Number 58816-79-8[1]
Molecular Formula C₇ClF₁₁O[1]
Molecular Weight 344.51 g/mol [1]
Predicted Boiling Point ~139.1 °C at 760 mmHg[1]
Melting Point 95-96 °C[1]
Appearance Colorless liquid or solid
Solubility Expected to be soluble in fluorinated and some organic solvents. Insoluble in water.

Synthesis and Handling

2.1. Synthetic Pathways

The synthesis of this compound typically starts from its corresponding carboxylic acid, perfluorocyclohexanecarboxylic acid. Standard methods for converting carboxylic acids to acyl chlorides can be employed, with modifications to accommodate the properties of perfluorinated compounds.

A common laboratory-scale synthesis involves the reaction of perfluorocyclohexanecarboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of a catalyst, such as a catalytic amount of dimethylformamide (DMF), is often employed to facilitate the reaction.

Experimental Protocol: Synthesis from Perfluorocyclohexanecarboxylic Acid

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The apparatus should be thoroughly dried to prevent hydrolysis of the reagents and product.

  • Reagents: Charge the flask with perfluorocyclohexanecarboxylic acid and a suitable solvent, such as a high-boiling point fluorinated solvent or an inert chlorinated solvent.

  • Chlorination: Add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the reaction mixture.

  • Catalysis: Introduce a catalytic amount of dry DMF.

  • Reaction: Gently heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Workup: After the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure.

Synthesis PFCA Perfluorocyclohexanecarboxylic Acid PFCCl This compound PFCA->PFCCl Reaction SOCl2 Thionyl Chloride (SOCl2) (or Oxalyl Chloride) SOCl2->PFCCl DMF DMF (catalyst) DMF->PFCCl Byproducts SO2 + HCl PFCCl->Byproducts forms

Caption: Synthesis of this compound.

2.2. Safety and Handling

This compound is a corrosive substance that causes severe skin burns and eye damage.[3][4][5] It may also cause respiratory irritation.[3] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4][5] This compound reacts violently with water, so it must be handled and stored in a moisture-free environment.[3]

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is enhanced by the electron-withdrawing effects of the perfluorinated ring and the chlorine atom. It readily undergoes nucleophilic acyl substitution reactions.

3.1. Hydrolysis

This compound reacts vigorously with water to produce perfluorocyclohexanecarboxylic acid and hydrochloric acid.[3] This reaction is typically exothermic and results in the release of corrosive HCl gas.

3.2. Reactions with Nucleophiles

Due to its high reactivity, this compound is a valuable reagent for introducing the perfluorocyclohexanecarbonyl moiety into various molecules.

  • Alcohols: It reacts readily with alcohols to form the corresponding esters.[6][7][8][9] These reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl produced.

  • Amines: Primary and secondary amines react rapidly with this compound to yield the corresponding amides. Typically, two equivalents of the amine are used, with one equivalent acting as a nucleophile and the second as a base to neutralize the HCl byproduct.

  • Other Nucleophiles: It can also react with other nucleophiles, such as carbanions and thiols, to form ketones and thioesters, respectively.

Reactivity cluster_reactions Nucleophilic Acyl Substitution PFCCl Perfluorocyclohexanecarbonyl Chloride Water Water (H2O) PFCCl->Water Hydrolysis Alcohol Alcohol (R-OH) PFCCl->Alcohol Esterification Amine Amine (R-NH2) PFCCl->Amine Amidation PFCA Perfluorocyclohexanecarboxylic Acid Water->PFCA Ester Ester Alcohol->Ester Amide Amide Amine->Amide

Caption: Key reactions of this compound.

Spectroscopic and Analytical Characterization

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹⁹F NMR: This is the most informative NMR technique for this compound. The spectrum is expected to be complex due to the numerous fluorine atoms in different chemical environments and their spin-spin coupling. Based on data for perfluorocyclohexyl ethers, the ¹⁹F chemical shifts are expected to span a wide range.[10] The fluorine atoms on the cyclohexane ring will exhibit complex multiplets due to geminal and vicinal F-F coupling.

  • ¹³C NMR: The carbonyl carbon is expected to resonate in the typical acyl chloride region (around 160-180 ppm). The carbons of the perfluorinated ring will show signals at lower field compared to their hydrocarbon analogs and will be split by the directly attached fluorine atoms (large ¹JCF coupling constants).

4.2. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration, typically found in the range of 1750-1815 cm⁻¹ for acyl chlorides.[11][12] Strong C-F stretching vibrations are also expected in the region of 1100-1300 cm⁻¹.

4.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak, although it may be of low intensity. Fragmentation patterns will likely involve the loss of Cl, CO, and various fluorocarbon fragments. Due to the presence of chlorine, the molecular ion and chlorine-containing fragments will exhibit a characteristic isotopic pattern (M and M+2 in an approximate 3:1 ratio).

4.4. Analytical Methods

As a per- and polyfluoroalkyl substance (PFAS), the analysis of this compound can be approached using established methods for this class of compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Given its predicted boiling point, GC-MS is a suitable technique for the analysis of this compound.[2][4][13][14] Derivatization may not be necessary due to its volatility.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): While less common for volatile compounds, LC-MS/MS is a powerful tool for the detection of a wide range of PFAS in various matrices and could be adapted for this compound, particularly for trace analysis in complex samples.[1][3][5][15][16]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., ethyl acetate or a fluorinated solvent).

  • GC Conditions:

    • Column: A mid-polarity column, such as a DB-624, is often suitable for separating fluorinated compounds.[14]

    • Injector: Use a split/splitless injector, with the temperature set appropriately to ensure volatilization without degradation.

    • Oven Program: A temperature ramp starting from a low temperature (e.g., 40 °C) to a high temperature (e.g., 250 °C) is typically used to ensure good separation.

  • MS Conditions:

    • Ionization: Electron ionization (EI) at 70 eV is standard.

    • Acquisition Mode: Full scan mode can be used for identification, while selected ion monitoring (SIM) can be used for quantification to enhance sensitivity.[4]

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis, primarily for the introduction of the perfluorocyclohexyl group. This moiety can significantly alter the properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[17]

Potential applications include:

  • Pharmaceutical and Agrochemical Synthesis: Incorporation of the perfluorocyclohexyl group can enhance the efficacy and pharmacokinetic properties of active pharmaceutical ingredients and agrochemicals.

  • Materials Science: Used in the synthesis of specialty polymers and surface coatings where high thermal and chemical resistance are required.

  • Reagent in Organic Synthesis: Its high reactivity makes it a useful reagent for a variety of chemical transformations.

References

  • Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry. PubMed Central. Available from: [Link]

  • Detecting Environmental PFAS Using Liquid Chromatography–Tandem Mass Spectrometry. Spectroscopy Online. 2022 Jan 21. Available from: [Link]

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An In-Depth Technical Guide to the Synthesis and Characterization of Undecafluorocyclohexanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Perfluorinated Moieties in Advanced Chemistry

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount strategy for fine-tuning physicochemical and biological properties. The unique electronic nature of fluorine, being the most electronegative element, imparts profound effects on molecular conformation, lipophilicity, metabolic stability, and binding affinity. Among the diverse array of fluorinated building blocks, perfluorinated cycloalkyl motifs have garnered significant attention. This guide provides a comprehensive technical overview of the synthesis, characterization, and applications of a key exemplar of this class: undecafluorocyclohexanecarbonyl chloride. This versatile reagent serves as a gateway for introducing the undecafluorocyclohexyl moiety, a valuable pharmacophore and material science component.

Synthesis of Undecafluorocyclohexanecarbonyl Chloride: A Detailed Protocol and Mechanistic Rationale

The most direct and widely employed route to undecafluorocyclohexanecarbonyl chloride is the conversion of its corresponding carboxylic acid, undecafluorocyclohexanecarboxylic acid. This transformation is typically achieved through the use of a variety of chlorinating agents, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common and effective.

The choice of chlorinating agent is often dictated by the desired reaction conditions and the scale of the synthesis. Thionyl chloride is a cost-effective and powerful reagent, while oxalyl chloride often allows for milder reaction conditions and easier purification due to the gaseous nature of its byproducts.[1]

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol provides a representative procedure for the synthesis of undecafluorocyclohexanecarbonyl chloride from undecafluorocyclohexanecarboxylic acid using thionyl chloride.

Materials:

  • Undecafluorocyclohexanecarboxylic acid

  • Thionyl chloride (SOCl₂), freshly distilled

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene

  • Dry glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, place undecafluorocyclohexanecarboxylic acid.

  • Addition of Reagents: Under a positive pressure of inert gas, add an excess of freshly distilled thionyl chloride (typically 2-5 equivalents). To this suspension, add a catalytic amount (1-2 drops) of anhydrous DMF.

  • Reaction Progression: The reaction mixture is gently heated to reflux (approximately 80 °C). The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: After cooling to room temperature, the excess thionyl chloride is removed by distillation under atmospheric pressure. To ensure complete removal, anhydrous toluene can be added and subsequently removed under reduced pressure (azeotropic distillation). The crude undecafluorocyclohexanecarbonyl chloride is then purified by fractional distillation under reduced pressure to yield the final product as a colorless liquid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Acyl chlorides are highly reactive towards moisture. The use of an inert atmosphere prevents the hydrolysis of the product back to the carboxylic acid.

  • Excess Thionyl Chloride: Using an excess of the reagent ensures the complete conversion of the carboxylic acid.

  • Catalytic DMF: DMF acts as a catalyst by reacting with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent.[2]

  • Azeotropic Distillation: Toluene forms a low-boiling azeotrope with any remaining thionyl chloride, facilitating its complete removal.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_purification Purification cluster_product Final Product start Undecafluorocyclohexanecarboxylic Acid reaction Reaction with Thionyl Chloride (SOCl₂) and catalytic DMF start->reaction 1. Chlorination purification Distillation to remove excess SOCl₂ & Fractional distillation of product reaction->purification 2. Work-up product Undecafluorocyclohexanecarbonyl Chloride purification->product 3. Isolation

Synthesis Workflow for Undecafluorocyclohexanecarbonyl Chloride

Comprehensive Characterization: A Spectroscopic Roadmap

The unambiguous identification and purity assessment of undecafluorocyclohexanecarbonyl chloride rely on a combination of spectroscopic techniques.

Molecular Structure of Undecafluorocyclohexanecarbonyl Chloride
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is the most informative technique for the characterization of this molecule, owing to the high natural abundance and sensitivity of the ¹⁹F nucleus.[3] The spectrum will exhibit a complex pattern of signals corresponding to the eleven fluorine atoms in different chemical environments. The chemical shifts are influenced by the proximity to the electron-withdrawing carbonyl group and the stereochemical arrangement (axial vs. equatorial) on the cyclohexane ring.[4]

Predicted ¹⁹F NMR Data:

Fluorine EnvironmentPredicted Chemical Shift Range (ppm vs. CFCl₃)
-CF₂- (positions 2, 3, 4, 5)-120 to -140
-CF- (position 6)-170 to -190
Axial FluorinesGenerally upfield of equatorial fluorines
Equatorial FluorinesGenerally downfield of axial fluorines

Note: These are estimated ranges and actual values may vary depending on the solvent and spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework.

Predicted ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift Range (ppm)
C=O (carbonyl)160 - 170
-CF₂-105 - 120
-CF-85 - 100
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Acyl Chloride)1780 - 1820Strong
C-F Stretch1100 - 1400Strong, broad
C-Cl Stretch600 - 800Medium to Strong

The high frequency of the C=O stretch is characteristic of acyl chlorides and is a key diagnostic feature.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of undecafluorocyclohexanecarbonyl chloride (C₇F₁₁ClO) should be observed. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the M⁺ peak.[6]

  • Key Fragmentation Patterns: Common fragmentation pathways include the loss of the chlorine radical (M-Cl) and the loss of the carbonyl group (M-CO).[7][8] Further fragmentation of the perfluorinated ring is also expected.

Applications in Research and Drug Development

Undecafluorocyclohexanecarbonyl chloride is a valuable building block for the introduction of the perfluorocyclohexyl group into a variety of molecules. This moiety can significantly enhance the pharmacological properties of drug candidates.

  • Modulation of Lipophilicity: The highly fluorinated ring can increase the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability.

  • Metabolic Stability: The strong C-F bonds are resistant to metabolic degradation, which can lead to a longer half-life and improved pharmacokinetic profile of a drug.[9]

  • Conformational Control: The bulky and rigid nature of the perfluorocyclohexyl group can be used to control the conformation of a molecule, potentially leading to increased binding affinity and selectivity for its biological target.

  • Materials Science: Perfluorinated acyl chlorides are also used in the synthesis of specialty polymers and materials with unique properties such as high thermal stability, chemical resistance, and low surface energy.[10]

Safety and Handling

Undecafluorocyclohexanecarbonyl chloride is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[11][12][13][14][15]

  • Reactivity: It is highly reactive with water and other nucleophiles, releasing corrosive hydrogen chloride gas.

  • Toxicity: The vapors are irritating to the respiratory system, and the liquid can cause severe skin and eye burns.

Conclusion

Undecafluorocyclohexanecarbonyl chloride is a key synthetic intermediate that provides access to the valuable perfluorocyclohexyl moiety. A thorough understanding of its synthesis, purification, and comprehensive characterization is essential for its effective utilization in research and development. The strategic incorporation of this building block into drug candidates and advanced materials holds significant promise for the future of these fields.

References

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Perfluorocyclohexanecarbonyl Chloride: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of CAS Number 58816-79-8 for Applications in Research and Development

Forward

Perfluorocyclohexanecarbonyl chloride, bearing the CAS number 58816-79-8, represents a unique and highly reactive building block in the landscape of fluorinated organic compounds. Its perfluorinated cyclohexyl moiety imparts distinct physicochemical properties that are increasingly sought after in the design of advanced materials and novel therapeutic agents. The potent electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the acyl chloride group, making it a valuable reagent for the introduction of the perfluorocyclohexyl motif. This guide offers a comprehensive overview of its synthesis, reactivity, and applications, with a focus on providing practical insights and methodologies for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a colorless to light-colored liquid with a sharp, pungent odor characteristic of acyl chlorides. The presence of a perfluorinated ring structure results in a high density and a relatively low refractive index.

PropertyValueReference
CAS Number 58816-79-8
Molecular Formula C₇ClF₁₁O[1][2]
Molecular Weight 344.51 g/mol [1]
Boiling Point 95-96 °C
Density 1.77 g/cm³

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorination of its corresponding carboxylic acid, perfluorocyclohexanecarboxylic acid. This transformation is a standard procedure in organic synthesis, often employing common chlorinating agents.

Synthesis via Thionyl Chloride

A prevalent and effective method for the preparation of acyl chlorides from carboxylic acids involves the use of thionyl chloride (SOCl₂), often with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF).

Reaction:

Conceptual Workflow for Synthesis:

reagents Perfluorocyclohexanecarboxylic Acid Thionyl Chloride (SOCl₂) Catalytic DMF reaction_vessel Reaction Vessel (Inert Atmosphere, e.g., N₂) reagents->reaction_vessel Charge heating Heating (Reflux) reaction_vessel->heating Heat quenching Removal of Excess SOCl₂ (Distillation) heating->quenching Cool & Quench purification Fractional Distillation (Under Reduced Pressure) quenching->purification Purify product This compound purification->product Isolate

Caption: Synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place perfluorocyclohexanecarboxylic acid (1.0 eq).

  • Addition of Reagents: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (typically 2-3 eq) to the flask. Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation under atmospheric pressure.

  • Purification: The crude this compound is then purified by fractional distillation under reduced pressure to yield the pure product.

Reactivity and Chemical Transformations

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is significantly enhanced by the inductive effect of both the chlorine atom and the perfluorinated ring. This makes it a highly reactive acylating agent.

Acylation of Amines to Form Amides

This compound reacts readily with primary and secondary amines to form the corresponding N-substituted perfluorocyclohexylamides. These reactions are typically rapid and exothermic, often requiring cooling and the presence of a base to neutralize the HCl byproduct.

Reaction:

Conceptual Workflow for Amide Synthesis:

reagents This compound Amine (R₂NH) Base (e.g., Triethylamine) reaction_vessel Reaction Vessel (Inert Atmosphere, 0 °C) reagents->reaction_vessel Combine reaction Stirring (Room Temperature) reaction_vessel->reaction React workup Aqueous Work-up (Washing with acid, base, brine) reaction->workup Process purification Purification (Crystallization or Chromatography) workup->purification Isolate & Purify product N-substituted Perfluorocyclohexylamide purification->product Obtain

Caption: General workflow for the synthesis of amides.

Experimental Protocol for the Synthesis of N-Benzyl-perfluorocyclohexanecarboxamide:

  • Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 eq) in the same solvent to the stirred amine solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Esterification with Alcohols

In a similar fashion, this compound reacts with alcohols to form perfluorocyclohexyl esters. These reactions are often catalyzed by a base, such as pyridine, which also acts as a scavenger for the generated HCl.

Reaction:

Experimental Protocol for the Synthesis of Methyl Perfluorocyclohexanecarboxylate:

  • Reaction Setup: In a flask, combine methanol (1.5 eq) and pyridine (1.2 eq) in a suitable anhydrous solvent like dichloromethane.

  • Addition of Acyl Chloride: Cool the mixture to 0 °C and slowly add this compound (1.0 eq).

  • Reaction: Allow the reaction to proceed at room temperature with stirring for several hours.

  • Work-up: Dilute the reaction mixture with the solvent and wash with water, dilute HCl, and saturated sodium bicarbonate solution.

  • Purification: Dry the organic phase, remove the solvent in vacuo, and purify the resulting ester by distillation.

Applications in Drug Discovery and Materials Science

The incorporation of highly fluorinated moieties, such as the perfluorocyclohexyl group, into organic molecules can profoundly alter their physical, chemical, and biological properties. This makes this compound a valuable reagent in both pharmaceutical and materials science research.

Role in Drug Discovery

The introduction of fluorine and fluorinated groups into drug candidates is a widely employed strategy to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. The perfluorocyclohexyl group can serve as a bioisostere for other lipophilic groups, potentially leading to improved pharmacokinetic profiles. While specific examples of marketed drugs containing a perfluorocyclohexyl moiety directly derived from this acyl chloride are not prevalent in publicly accessible literature, its utility lies in the synthesis of novel chemical entities for screening and lead optimization.

Applications in Materials Science

Perfluorinated compounds are known for their high thermal stability, chemical inertness, and unique surface properties. This compound can be used as a monomer or a modifying agent in the synthesis of specialty polymers. For instance, it can be used to introduce perfluorinated side chains onto polymer backbones, thereby imparting hydrophobicity, oleophobicity, and low surface energy to the material. Such polymers find applications in coatings, membranes, and advanced textiles.

Analytical Characterization

The structural elucidation and purity assessment of this compound and its derivatives are typically performed using a combination of spectroscopic techniques.

TechniqueExpected Observations
¹⁹F NMR Complex multiplets in the range of -100 to -180 ppm are expected for the CF₂ and CF groups of the perfluorocyclohexyl ring.
¹³C NMR The carbonyl carbon should appear in the downfield region, typically around 160-170 ppm. Signals for the carbons of the perfluorinated ring will show complex splitting due to C-F coupling.
¹H NMR For the acyl chloride itself, no proton signals will be observed. For its derivatives, characteristic proton signals corresponding to the introduced organic moiety will be present.
IR Spectroscopy A strong absorption band in the region of 1780-1820 cm⁻¹ is characteristic of the C=O stretch of an acyl chloride. C-F stretching vibrations will appear in the 1100-1300 cm⁻¹ region.
Mass Spectrometry The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine and parts of the perfluorinated ring.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It reacts with water and other protic solvents to release corrosive hydrogen chloride gas. Therefore, all glassware and reagents should be thoroughly dried before use, and reactions should be conducted under an inert atmosphere. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a highly reactive and versatile building block that offers a gateway to a wide range of perfluorinated compounds. Its unique properties make it a valuable tool for researchers in medicinal chemistry and materials science seeking to modulate molecular properties through the introduction of the perfluorocyclohexyl moiety. The synthetic protocols and reactivity patterns outlined in this guide provide a solid foundation for its effective utilization in the laboratory. As the demand for advanced fluorinated molecules continues to grow, the importance of reagents like this compound in enabling innovation is set to increase.

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An In-Depth Technical Guide to Perfluorocyclohexanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding a Highly Reactive Fluorinated Building Block

Perfluorocyclohexanecarbonyl chloride, with the chemical formula C₇ClF₁₁O, is a highly reactive, fully fluorinated acyl chloride.[1] Its unique structure, combining a stable perfluorinated cyclohexane ring with a reactive carbonyl chloride functional group, makes it a subject of interest for introducing perfluorocyclohexyl moieties in synthetic chemistry. The high degree of fluorination imparts distinct properties, such as thermal stability and unique solubility characteristics, while the acyl chloride group serves as a versatile handle for a wide range of chemical transformations. This guide provides a comprehensive overview of its known physical properties, expected chemical behavior based on its functional groups, and the analytical considerations crucial for its use in a research and development setting.

Core Physicochemical Properties

A precise understanding of a compound's physical properties is fundamental to its application in a laboratory setting, influencing everything from reaction setup to purification and storage. While experimentally determined data for some properties of this compound are not widely published, we can consolidate the available information and provide context based on related structures.

PropertyValue / InformationSource / Context
Chemical Formula C₇ClF₁₁O[1]
Molecular Weight 344.51 g/mol [1]
CAS Number 58816-79-8[1]
Melting Point 95-96°C[1]
Boiling Point ~139.1°C (Predicted, at 760 mmHg)[1]
Density Not experimentally reported. Expected to be significantly higher than water (>1.7 g/cm³) based on analogous perfluorinated compounds. For example, the density of Perfluorooctanoyl chloride is 1.744 g/cm³.[2]
Refractive Index Not experimentally reported.
Solubility Not quantitatively reported. As a perfluorinated compound, it is expected to exhibit limited solubility in common hydrocarbon-based organic solvents and water, but higher solubility in fluorinated solvents. It is reactive with protic solvents like water and alcohols.

Expert Insight: The high melting point for a molecule of this size is noteworthy and suggests strong intermolecular forces in the solid state, likely due to the highly polarized C-F bonds and the overall molecular shape allowing for efficient crystal packing. The predicted boiling point is consistent with a compound of its molecular weight. Researchers should anticipate its high density when planning biphasic reactions.

Chemical Structure and Reactivity Profile

The reactivity of this compound is dominated by the electrophilic carbonyl carbon, making it a classic substrate for nucleophilic acyl substitution.

Caption: Recommended workflow for safe handling and storage.

Methodology for Safe Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber or laminate), safety goggles, a face shield, and a lab coat.

  • Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors.

  • Inert Conditions: Due to its high reactivity with atmospheric moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon). Use dry glassware and solvents.

  • Spill Management: Keep a suitable neutralizing agent (e.g., sodium bicarbonate) readily available in case of a spill.

  • Storage: Store in a tightly sealed container in a refrigerator at 2-8°C, away from incompatible materials such as water, bases, and oxidizing agents. [1]

Conclusion and Future Outlook

This compound is a potent reagent for specialized applications in materials science and synthetic chemistry. Its utility is derived directly from its physical properties: the stability and unique character of the perfluorinated ring combined with the high reactivity of the acyl chloride group. While a comprehensive, publicly available dataset of its experimental physical properties is lacking, a strong predictive understanding based on the chemistry of analogous compounds allows for its effective and safe use. Further research into this and similar highly fluorinated building blocks will undoubtedly open new avenues in the design of advanced materials and complex molecules.

References

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Perfluorocyclohexanecarbonyl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Modern Chemistry

In the landscape of contemporary chemical synthesis and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds represents a paramount strategy for modulating physicochemical and biological properties. The unique electronic properties of fluorine—its high electronegativity, the strength of the carbon-fluorine bond, and its relatively small van der Waals radius—collectively empower chemists to fine-tune parameters such as metabolic stability, lipophilicity, and binding affinity. Perfluorocyclohexanecarbonyl chloride, a fully fluorinated derivative of cyclohexanecarbonyl chloride, stands as a valuable reagent in this context. Its perfluorinated ring system offers a metabolically robust and lipophilic moiety, while the acyl chloride functional group provides a versatile handle for a wide array of chemical transformations. This technical guide provides an in-depth exploration of the physicochemical properties, synthesis, and reactivity of this compound, offering practical insights for its application in research and development.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physical and chemical characteristics of a reagent is fundamental to its effective application. The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₇ClF₁₁O[1]
Molecular Weight 344.51 g/mol [1]
Predicted Boiling Point ~139.1 °C at 760 mmHg[1]
Melting Point 95-96 °C[1]
Solubility Data not available; predicted to be soluble in fluorinated and polar aprotic solvents.
CAS Number 58816-79-8[1]

Synthesis of this compound: A Reliable Protocol

The synthesis of this compound is most effectively achieved through the reaction of its corresponding carboxylic acid, perfluorocyclohexanecarboxylic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly employed and highly effective reagent for this transformation.

Experimental Protocol:

Materials:

  • Perfluorocyclohexanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add perfluorocyclohexanecarboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane to dissolve the carboxylic acid.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of anhydrous N,N-dimethylformamide (e.g., 1-2 drops).

  • Reagent Addition: Slowly add thionyl chloride (1.2-1.5 eq) to the reaction mixture at room temperature. The addition should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator. It is crucial to use a trap containing a basic solution (e.g., NaOH) to neutralize the acidic vapors.

  • Purification: The resulting crude this compound can be purified by distillation under reduced pressure to yield the final product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the reaction of the highly reactive thionyl chloride and the product acyl chloride with atmospheric moisture.

  • Catalytic DMF: N,N-dimethylformamide acts as a catalyst by reacting with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent and facilitates the conversion of the carboxylic acid to the acyl chloride.

  • Excess Thionyl Chloride: A slight excess of thionyl chloride ensures the complete conversion of the carboxylic acid.

  • Reflux Conditions: Heating the reaction to reflux increases the reaction rate, ensuring a timely and efficient conversion.

Synthesis_of_Perfluorocyclohexanecarbonyl_Chloride Carboxylic_Acid Perfluorocyclohexanecarboxylic Acid Acyl_Chloride Perfluorocyclohexanecarbonyl Chloride Carboxylic_Acid->Acyl_Chloride Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Acyl_Chloride DMF DMF (cat.) DMF->Acyl_Chloride Byproducts HCl (g) + SO₂ (g) Acyl_Chloride->Byproducts Formation of

Caption: Synthesis of this compound.

Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity profile opens the door to a wide range of synthetic transformations, particularly in the construction of amide and ester linkages.

Amide Bond Formation: A Gateway to Bioactive Molecules

The reaction of this compound with primary or secondary amines is a robust and efficient method for the synthesis of perfluorocyclohexyl amides. This reaction proceeds via a nucleophilic acyl substitution mechanism.[2][3][4][5][6]

General Reaction Scheme:

Amide_Formation Acyl_Chloride Perfluorocyclohexanecarbonyl Chloride Amide Perfluorocyclohexyl Amide Acyl_Chloride->Amide Reaction Amine R₁R₂NH Amine->Amide Byproduct HCl Amide->Byproduct Formation of

Caption: General scheme for amide bond formation.

Experimental Protocol: Synthesis of a Model Amide

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired N-benzyl-perfluorocyclohexanecarboxamide.

Rationale for Procedural Steps:

  • Base: Triethylamine is used to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the product.[3][6]

  • Low Temperature Addition: The initial addition at 0 °C helps to control the exothermic nature of the reaction.

  • Aqueous Work-up: The washing steps are essential to remove the triethylammonium hydrochloride salt and any unreacted starting materials.

Significance in Drug Development:

The incorporation of the perfluorocyclohexyl moiety into drug candidates can offer several advantages:

  • Increased Metabolic Stability: The high strength of the C-F bond makes the perfluorinated ring resistant to oxidative metabolism, potentially increasing the half-life of the drug.

  • Enhanced Lipophilicity: The fluorinated group can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

  • Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the perfluorocyclohexyl group can influence the pKa of nearby functional groups, which can be exploited to optimize drug-target interactions and pharmacokinetic properties.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel molecules with potential applications in medicinal chemistry and materials science. Its predictable reactivity, coupled with the unique properties imparted by the perfluorinated ring, makes it an attractive tool for researchers seeking to modulate the biological and physical characteristics of their target compounds. The protocols and insights provided in this guide are intended to empower scientists to effectively utilize this reagent in their research endeavors.

References

  • ResearchGate. Tactical Applications of Fluorine in Drug Design and Development. (n.d.). Retrieved from [Link]

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  • Cheméo. Chemical Properties of Cyclohexanecarbonyl chloride (CAS 2719-27-9). (n.d.). Retrieved from [Link]

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A Technical Guide to the Spectral Analysis of Perfluorocyclohexanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Perfluorocyclohexanecarbonyl chloride (C₇ClF₁₁O) is a highly fluorinated organic compound of significant interest in the synthesis of specialized polymers, pharmaceuticals, and advanced materials. Its unique properties, imparted by the dense fluorine substitution, necessitate a robust analytical framework for structural confirmation and purity assessment. This guide provides an in-depth exploration of the expected spectral characteristics of this compound across four key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Given the limited availability of published, peer-reviewed spectral data for this specific molecule, this guide will adopt a predictive and illustrative approach. We will leverage established principles of spectroscopy for organofluorine compounds and data from analogous structures to forecast the spectral features of this compound. This methodology mirrors the real-world challenges faced by researchers working with novel compounds and serves as a practical framework for spectral interpretation in the absence of complete reference data.

Molecular Structure and Expected Spectral Complexity

The structure of this compound, with its perfluorinated cyclohexane ring and an acid chloride functional group, presents a fascinating case for spectral analysis. The high degree of fluorination is expected to profoundly influence the electronic environment of the carbon skeleton, leading to characteristic shifts and coupling patterns in NMR spectroscopy, a high-frequency carbonyl stretch in the IR spectrum, and distinct fragmentation pathways in mass spectrometry.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Fluorine-19 NMR is the most informative technique for characterizing perfluorinated compounds due to its 100% natural abundance and high sensitivity.[1] The ¹⁹F NMR spectrum of this compound is anticipated to be complex, reflecting the diastereotopic nature of the fluorine atoms on the cyclohexane ring.

Predicted ¹⁹F NMR Spectrum:

The perfluorocyclohexane ring lacks the conformational mobility of its hydrogenated counterpart, adopting a more rigid chair-like conformation. This rigidity, coupled with the substitution of one fluorine with a -COCl group, renders all fluorine atoms chemically and magnetically non-equivalent. We would expect to see a series of complex multiplets in the ¹⁹F NMR spectrum.

Table 1: Predicted ¹⁹F NMR Chemical Shift Ranges and Multiplicities

Fluorine EnvironmentPredicted Chemical Shift (δ, ppm vs. CFCl₃)Predicted Multiplicity
-F -C=O-70 to -20[2]Complex Multiplet
-CF ₂- (axial and equatorial)+80 to +140[2]Complex Multiplets (AB quartets further split)
-CF -+140 to +250[2]Complex Multiplet

The chemical shifts are broad predictions based on typical ranges for similar functional groups.

The geminal fluorine atoms on each CF₂ group are diastereotopic and will exhibit distinct chemical shifts, coupling to each other to form an AB quartet. Each line of this quartet will be further split by coupling to vicinal and other through-space fluorine atoms, resulting in highly complex multiplets.[3] The wide chemical shift dispersion in ¹⁹F NMR is a significant advantage, as it is likely to resolve these intricate signals.[1]

Experimental Protocol for ¹⁹F NMR Spectroscopy:

A standard approach for acquiring a high-quality ¹⁹F NMR spectrum would involve the following steps:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent with low fluorine content (e.g., CDCl₃, acetone-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • Acquisition Parameters:

    • Set the spectrometer to the ¹⁹F frequency.

    • Use a standard pulse-acquire sequence.

    • Employ a spectral width appropriate for the wide chemical shift range of fluorinated compounds (e.g., -250 to +250 ppm).

    • Ensure a sufficient relaxation delay (D1) of 2-5 seconds to allow for full relaxation of the fluorine nuclei.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to an external standard such as CFCl₃ (δ = 0 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of this compound will be characterized by large one-bond and smaller long-range carbon-fluorine coupling constants (J-coupling), which can complicate the spectrum.[4]

Predicted ¹³C NMR Spectrum:

Due to the electron-withdrawing effects of fluorine, the ¹³C chemical shifts are expected to be in the downfield region of the spectrum. The carbonyl carbon will also be influenced by the adjacent fluorine and chlorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts and Couplings

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to ¹JCF)
C =O160 - 170Triplet (coupling to two adjacent F atoms)
-C F-COCl110 - 125Doublet
-C F₂-105 - 120Triplet

These are estimated chemical shifts and the actual values can vary.

The one-bond C-F coupling constants are typically large, on the order of 200-300 Hz.[4] This will result in the splitting of each carbon signal into a multiplet corresponding to the number of directly attached fluorine atoms. Long-range C-F couplings will further increase the complexity of these multiplets.[5] To simplify the spectrum and aid in assignment, a ¹³C{¹H, ¹⁹F} double-decoupling experiment could be performed.[5]

Experimental Protocol for ¹³C NMR Spectroscopy:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep Dissolve ~50 mg of sample in 0.6-0.7 mL of CDCl₃ acq_params Standard ¹³C{¹H} pulse program (e.g., zgpg30) prep->acq_params acq_scans Accumulate a large number of scans for adequate S/N acq_params->acq_scans acq_decouple Optional: ¹³C{¹H, ¹⁹F} double decoupling for simplified spectrum acq_scans->acq_decouple proc_ft Fourier Transform acq_decouple->proc_ft proc_phase Phase Correction proc_ft->proc_phase proc_ref Reference to TMS (δ = 0 ppm) proc_phase->proc_ref

Caption: Workflow for ¹³C NMR Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. In this compound, the most prominent feature will be the carbonyl (C=O) stretching vibration of the acid chloride.

Predicted IR Spectrum:

The IR spectrum will be dominated by strong absorptions corresponding to C-F and C=O bond vibrations.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O (Acid Chloride)1810 - 1775[6]Strong
C-F1350 - 1100Strong, multiple bands
C-Cl730 - 550[6]Medium to Strong

The C=O stretching frequency in acid chlorides is significantly higher than in other carbonyl compounds due to the inductive effect of the electronegative chlorine atom.[7] The presence of numerous C-F bonds will result in a complex and intense series of bands in the fingerprint region.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and identify the key absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For perfluorinated compounds, fragmentation can be complex.

Predicted Mass Spectrum (Electron Ionization - EI):

The molecular ion peak (M⁺) may be weak or absent due to the lability of the C-Cl and C-C bonds under EI conditions. The fragmentation pattern will likely be dominated by the loss of the chlorine atom and subsequent fragmentation of the perfluorinated ring.

Table 4: Predicted Key Fragments in the Mass Spectrum

m/zIdentityComments
[M-Cl]⁺C₇F₁₁O⁺Loss of the chlorine radical. Expected to be a prominent peak.
[M-COCl]⁺C₆F₁₁⁺Loss of the carbonyl chloride group.
CₓFᵧ⁺VariousFragmentation of the perfluorocyclohexane ring.

Studies on similar perfluorinated compounds suggest that fragmentation often involves the "unzipping" of the perfluoroalkyl chain, leading to a series of CₙF₂ₙ⁺ ions.[8] The fragmentation of perfluoroalkyl anions, which can be studied by negative ion mass spectrometry, also shows complex rearrangements.[8]

Experimental Protocol for Mass Spectrometry:

G cluster_intro Sample Introduction cluster_ion Ionization cluster_anal Mass Analysis cluster_detect Detection intro Direct infusion or via GC inlet ion Electron Ionization (EI) at 70 eV intro->ion anal Quadrupole or Time-of-Flight (TOF) mass analyzer ion->anal detect Electron multiplier detector anal->detect

Caption: General Workflow for EI Mass Spectrometry.

Conclusion

References

  • Chemistry LibreTexts. (n.d.). Infrared spectra of acid chlorides. Retrieved from [Link]

  • Arsenault, G., Chittim, B., McAlees, A., McCrindle, R., & Riddell, N. (n.d.). Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS.
  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.
  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR.
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  • YouTube. (2024, June 17).
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  • ResearchGate. (n.d.). 13C/19F high-resolution solid-state NMR studies on layered carbon-fluorine compounds.
  • MSU Chemistry. (2022, November 16). Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry.
  • Oregon State University. (n.d.).
  • ResearchGate. (2025, December 14).
  • Marquette University. (n.d.). The Solid State 13C-NMR and 19F-NMR Spectra of Some Graphite Fluorides.
  • Wikipedia. (n.d.). Acyl chloride.
  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR.
  • ChemSrc. (2025, August 21). CAS#:58816-79-8 | 1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carbonyl chloride.
  • Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table - Organofluorine.
  • NMR Service. (n.d.). 19Flourine NMR.
  • NIH. (n.d.). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. PMC.
  • UCSB. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem.
  • ChemSigma. (n.d.). 58816-79-8 this compound.
  • ResearchGate. (n.d.).
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  • SpectraBase. (n.d.). FMOC-chloride - Optional[13C NMR] - Spectrum.
  • NIST. (n.d.). Cyclohexanecarbonyl chloride. NIST WebBook.
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  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
  • ResearchGate. (n.d.). FT-IR spectrum showing C-Cl stretching and O-H stretching.
  • ChemicalBook. (n.d.). Cyclopropanecarbonyl Chloride(4023-34-1) 1H NMR spectrum.
  • SpectraBase. (n.d.). FMOC-chloride.
  • ChemicalBook. (n.d.). Cyclohexanecarboxylic acid chloride(2719-27-9) 1H NMR spectrum.
  • NIST. (n.d.). Cyclohexane, chloro-. NIST WebBook.
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Foreword: The Role of Perfluorinated Acyl Chlorides in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of Perfluorocyclohexanecarbonyl Chloride with Nucleophiles

This compound (C₇ClF₁₁O) stands as a pivotal reagent for the introduction of the perfluorocyclohexyl moiety into a diverse range of molecular architectures. This structural unit is of high interest to researchers in medicinal chemistry and materials science. The unique properties conferred by extensive fluorination—such as enhanced thermal stability, metabolic resistance, and altered lipophilicity—make it a valuable building block. Understanding the reactivity of this acyl chloride is paramount for its effective and safe utilization. This guide offers a detailed exploration of its reactions with common nucleophiles, grounded in mechanistic principles and practical laboratory considerations.

The Electronic Heart of Reactivity: Nucleophilic Acyl Substitution

The reactivity of this compound is dominated by the nucleophilic acyl substitution mechanism. The central carbonyl carbon is rendered highly electrophilic (electron-deficient) by the cumulative inductive electron-withdrawing effects of three key components: the electronegative oxygen atom, the chlorine atom, and, most significantly, the bulky perfluorocyclohexyl (C₆F₁₁) group.

The C₆F₁₁ group, with its eleven fluorine atoms, exerts a powerful electron-withdrawing effect, pulling electron density away from the carbonyl carbon far more effectively than a standard cyclohexyl group. This heightened electrophilicity makes the carbonyl carbon an exceptionally attractive target for nucleophiles.

The general mechanism proceeds in two stages: nucleophilic addition to the carbonyl, forming a transient tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group, to reform the carbonyl double bond.

G cluster_0 General Nucleophilic Acyl Substitution reagents Perfluorocyclohexanecarbonyl Chloride intermediate Tetrahedral Intermediate reagents->intermediate 1. Nucleophilic Attack nucleophile Nucleophile (Nu-H) product Substituted Product intermediate->product 2. Elimination of Cl⁻ byproduct HCl intermediate->byproduct

Caption: General workflow for nucleophilic acyl substitution.

Reaction with Nitrogen Nucleophiles: Amide Synthesis

The reaction of this compound with primary and secondary amines is a robust and highly efficient method for synthesizing N-substituted perfluorocyclohexanecarboxamides.

Mechanism & Causality: Amines are potent nucleophiles due to the lone pair of electrons on the nitrogen atom.[1] The reaction is typically rapid and highly exothermic. A key consideration is the stoichiometric production of hydrogen chloride (HCl).[2] This acidic byproduct will readily react with the basic amine starting material to form an ammonium salt, rendering the amine non-nucleophilic and halting the reaction.

To prevent this, the reaction is almost always conducted in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) or with at least two equivalents of the reactant amine.[3][4] The first equivalent acts as the nucleophile, while the second acts as a base to "scavenge" the HCl produced.

G acyl_chloride C₆F₁₁COCl tetrahedral_intermediate Tetrahedral Intermediate [C₆F₁₁(CO⁻)(Cl)(N⁺H R₂)] acyl_chloride->tetrahedral_intermediate Attack by Amine amine R₂NH (Nucleophile) amine->tetrahedral_intermediate amide C₆F₁₁CONR₂ (Amide Product) tetrahedral_intermediate->amide Elimination of Cl⁻ hcl HCl tetrahedral_intermediate->hcl salt Base-H⁺Cl⁻ hcl->salt base Base (e.g., Et₃N) base->salt Scavenges HCl

Caption: Amidation of this compound.

Experimental Protocol: General Amide Synthesis

This protocol is a self-validating system; successful formation of the salt byproduct (typically a precipitate) alongside the desired amide provides an internal check on the reaction's progress.

  • Inert Atmosphere: To a dry, oven-dried flask equipped with a magnetic stir bar, add the amine (1.0 eq.) and a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.1 - 1.5 eq.).

  • Cooling: Cool the mixture to 0 °C in an ice bath. This is crucial to manage the exothermic nature of the reaction.

  • Reagent Addition: Under a nitrogen or argon atmosphere, add this compound (1.0 eq.) dropwise to the stirring solution. The high reactivity necessitates slow addition to maintain temperature control.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, the typical work-up involves washing the reaction mixture with dilute aqueous acid (to remove excess base and amine salts), followed by water and brine. The organic layer is then dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amide, which can be purified by chromatography or recrystallization.

Reaction with Oxygen Nucleophiles: Esterification & Hydrolysis

Alcohols and water, while generally weaker nucleophiles than amines, readily react with the highly activated this compound.

Esterification with Alcohols

Mechanism & Causality: The reaction with alcohols yields perfluorocyclohexanoate esters. As alcohols are less nucleophilic than amines, these reactions may require gentle heating or longer reaction times. Similar to amidation, a base like pyridine is essential. Pyridine serves a dual role: it neutralizes the generated HCl and also acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is then attacked by the alcohol.

G acyl_chloride C₆F₁₁COCl intermediate Tetrahedral Intermediate acyl_chloride->intermediate Attack by Alcohol alcohol R-OH (Nucleophile) alcohol->intermediate ester C₆F₁₁COOR (Ester Product) intermediate->ester Elimination of Cl⁻ hcl HCl intermediate->hcl pyridinium_salt Pyridinium Chloride hcl->pyridinium_salt pyridine Pyridine (Base/Catalyst) pyridine->pyridinium_salt Scavenges HCl

Caption: Esterification of this compound.

Experimental Protocol: General Ester Synthesis
  • Setup: In a dry flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane or THF.

  • Base: Add pyridine (1.1 - 2.0 eq.).

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Slowly add this compound (1.0 eq.) to the cooled, stirring solution.

  • Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Work-up: The reaction is quenched with water. The organic layer is separated and washed sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine. The organic phase is then dried, filtered, and concentrated to provide the crude ester.

Hydrolysis with Water

Mechanism & Causality: this compound reacts violently with water. This is not a controlled synthetic procedure but a critical safety consideration. The nucleophile is water, and the product is perfluorocyclohexanecarboxylic acid and corrosive HCl gas. The high reactivity means that even atmospheric moisture can lead to slow degradation of the reagent. Therefore, it must be stored and handled under strictly anhydrous conditions.

Summary of Reactivity

The following table summarizes the reactivity of this compound with common nucleophiles.

NucleophileProduct TypeRelative ReactivityTypical Conditions
Amine (R₂NH) AmideVery High / ViolentAnhydrous aprotic solvent (DCM, THF), 0 °C to RT, Base (Et₃N, Pyridine, or excess amine)
Alcohol (ROH) EsterHighAnhydrous aprotic solvent (DCM, THF), 0 °C to RT, Base (Pyridine)
Water (H₂O) Carboxylic AcidViolentUncontrolled reaction with ambient moisture or aqueous solutions

Mandatory Safety & Handling Protocols

The high reactivity of this compound necessitates strict adherence to safety protocols. Its handling is a self-validating system: failure to use appropriate precautions will likely result in a hazardous situation.

Core Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[5][6][7]

  • Reacts Violently with Water: Produces corrosive HCl gas.[8]

  • Toxic: Harmful if inhaled, swallowed, or in contact with skin.[7][9]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]

  • Skin Protection: Use a lab coat and wear chemically resistant gloves (inspect before use).

  • Respiratory Protection: Handle only in a well-ventilated fume hood.

Handling & Storage:

  • Moisture Exclusion: Always handle and store under an inert, dry atmosphere (e.g., nitrogen or argon). Keep containers tightly closed and away from water.[5]

  • Ventilation: Use only in a chemical fume hood to avoid inhalation of vapors.

  • Spills: Absorb spills with an inert, dry material (e.g., Chemizorb®) and dispose of as hazardous waste. Do not use water.

First Aid Measures:

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting (risk of perforation). Seek immediate medical attention.[6]

References

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  • The reaction of acyl chlorides with ammonia and primary amines . Source: Chemguide. [Link]

  • How Do Amines React With Other Chemicals? . Source: YouTube - Chemistry For Everyone. [Link]

  • Reactions of Acyl Chlorides with Primary Amines . Source: Chemistry LibreTexts. [Link]

  • SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides . Source: Chemistry Steps. [Link]

  • Acid chloride reaction with amine . Source: Reddit r/OrganicChemistry. [Link]

  • Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3 . Source: Chemistry LibreTexts. [Link]

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Dissociative Electron Attachment of Perfluorocyclohexanecarbonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the fundamental processes governing the dissociative electron attachment (DEA) to perfluorocyclohexanecarbonyl chloride (c-C₆F₁₁COCl). While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document synthesizes established principles of DEA, drawing upon studies of analogous perfluorinated and halogenated compounds, to construct a predictive framework for its behavior. This guide is intended for researchers, scientists, and professionals in drug development and plasma technologies who require a deep understanding of low-energy electron interactions with complex molecules.

Introduction to Dissociative Electron Attachment (DEA)

Dissociative electron attachment is a fundamental process in which a free or weakly bound electron with low kinetic energy interacts with a neutral molecule, leading to the formation of a transient negative ion (TNI).[1] This TNI is in an unstable, excited state and can subsequently decay through various channels. If the lifetime of the TNI is sufficient, it can dissociate into a stable negative ion fragment and one or more neutral radical counterparts.[1][2] This process is highly dependent on the incident electron's energy, with distinct fragmentation pathways occurring at specific resonance energies.

The study of DEA is crucial for understanding radiation damage in biological systems, as secondary electrons produced by high-energy radiation often have energies in the range that efficiently drives DEA.[2] Furthermore, DEA plays a significant role in various technological applications, including plasma etching, gas discharges, and the development of radiosensitizers.

The Significance of Perfluorinated Compounds

Perfluorinated compounds (PFCs) are of considerable interest due to their unique chemical and physical properties, including high thermal stability, chemical inertness, and high dielectric strength.[3] These properties make them valuable in a range of applications, from industrial solvents and surfactants to components in plasma etching gases.[4][5] Understanding the interaction of low-energy electrons with PFCs is critical for optimizing their use in technologies like semiconductor manufacturing and for assessing their environmental impact. The high electron attachment cross-sections of many PFCs are a key factor in their performance in these applications.[3]

Anticipated DEA Pathways for this compound

The molecular structure of this compound (c-C₆F₁₁COCl) suggests several potential pathways for dissociative electron attachment. The presence of a highly electronegative chlorine atom and a perfluorinated ring provides multiple sites for electron capture and subsequent bond cleavage.

Based on studies of similar halogenated molecules, the most probable dissociation channels are:

  • Chloride Ion (Cl⁻) Formation: The C-Cl bond is expected to be a primary site for DEA. Capture of a low-energy electron can lead to the formation of a TNI, which then rapidly dissociates to produce a stable chloride anion and the corresponding radical. This is often a dominant channel in chloro-containing molecules.

  • Fluoride Ion (F⁻) Formation: While the C-F bonds are generally stronger than the C-Cl bond, DEA can also lead to the formation of F⁻ ions, likely at different resonance energies.

  • Ring Fragmentation: The perfluorinated cyclohexane ring can also undergo fragmentation upon electron attachment. This could lead to the formation of various smaller perfluorinated anionic fragments.

  • Loss of the Carbonyl Group: The C-C bond connecting the carbonyl group to the cyclohexane ring could also be a site of dissociation, leading to the formation of [c-C₆F₁₁]⁻ or fragments resulting from the decomposition of the [COCl]⁻ moiety.

Experimental Methodology for DEA Studies

The experimental investigation of DEA typically involves a crossed-beam setup where a well-defined beam of molecules is intersected by a mono-energetic electron beam under high vacuum conditions.[1][6]

Key Components of a DEA Spectrometer:
  • Electron Source: A trochoidal electron monochromator is commonly used to generate a high-resolution, low-energy electron beam.[7][8]

  • Interaction Region: The electron beam is crossed with an effusive molecular beam of the target gas.

  • Mass Spectrometer: A time-of-flight (TOF) or quadrupole mass spectrometer is used to separate and detect the resulting anionic fragments based on their mass-to-charge ratio.[1]

  • Advanced Detection: Techniques like Velocity Map Imaging (VMI) can provide further insights by measuring the kinetic energy and angular distributions of the fragment ions, which helps in elucidating the dissociation dynamics and the symmetry of the TNI states.[2][9]

Experimental Workflow:

The general workflow for a DEA experiment is outlined below:

DEA_Workflow cluster_setup Experimental Setup cluster_process Process MolSource Molecular Source Interaction Interaction Chamber MolSource->Interaction Molecular Beam ElectronGun Electron Monochromator ElectronGun->Interaction Electron Beam MassSpec Mass Spectrometer Interaction->MassSpec Anionic Fragments Detector Detector MassSpec->Detector DataAcq Data Acquisition Detector->DataAcq Analysis Data Analysis DataAcq->Analysis Results Results Interpretation Analysis->Results DEA_Pathways cluster_products Dissociation Products Parent c-C₆F₁₁COCl + e⁻ TNI [c-C₆F₁₁COCl]⁻* Parent->TNI Electron Attachment Prod1 c-C₆F₁₁CO• + Cl⁻ TNI->Prod1 ~0 eV Prod2 c-C₆F₁₀COCl• + F⁻ TNI->Prod2 > 2 eV Prod3 [c-C₆F₁₁]⁻ + COCl• TNI->Prod3 > 1 eV Prod4 Other Fragments TNI->Prod4 Higher Energies

Proposed dissociative electron attachment pathways for this compound.

Applications and Future Research

A thorough understanding of the DEA to this compound would be valuable in several areas:

  • Plasma Technology: This molecule could be a precursor in plasma etching processes. Knowledge of its fragmentation patterns upon electron impact is essential for controlling the plasma chemistry and achieving desired etch characteristics. [4][5][10]* Radiosensitizers: Perfluorinated and halogenated compounds are being investigated as potential radiosensitizers in cancer therapy. [11]The efficient production of reactive species through DEA could enhance the damage to tumor cells.

Future research should focus on conducting direct experimental and theoretical investigations into the DEA of this compound. Such studies would provide precise data on cross-sections, fragment identities, and the energies of the resonant states, thereby validating and refining the predictive framework presented in this guide.

References

  • Experimental and Theoretical Studies of Dissociative Electron Attachment to Metabolites Oxaloacetic and Citric Acids - PubMed. (2021-07-18).
  • A Missing Puzzle in Dissociative Electron Attachment to Biomolecules: The Detection of Radicals - MDPI. (2004-09-04).
  • Dissociation and dynamics of electron attachment to specific intramolecular structures. - 54th Annual Meeting of the APS Division of Atomic, Molecular and Optical Physics.
  • Experimental and Theoretical Studies of Dissociative Electron Attachment to Metabolites Oxaloacetic and Citric Acids - MDPI. (2021-07-18).
  • Dissociative electron attachment studies on acetone - AIP Publishing. (2014-10-29).
  • Electron Interactions with C2F6 - LG Christophorou and JK Olthoff.
  • Electron-induced dissociation of HFO1234ze - Research Collection. (2025-04-25).
  • Electron Impact Cross Sections and Transport Studies of C 3 F 6 O - MDPI. (2023-11-23).
  • Orange Book - List of Controlled Substances and Regulated Chemicals. (2016-09-06).
  • Electron attachment to perfluorocarbon compounds. II. c-C/sub 5/F/sub 8/, c-C/sub 6/F/sub 10/, c-C/sub 6/F/sub 12/, C/sub 7/F/sub 8/, and C/sub 8/F/sub 16/:. (1979-01-31).
  • (PDF) Plasma Technology and Its Relevance in Waste Air and Waste Gas Treatment. (2025-10-15).
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  • HF Formation through Dissociative Electron Attachment—A Combined Experimental and Theoretical Study on Pentafluorothiophenol and 2-Fluorothiophenol - MDPI. (2022-02-23).
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  • Plasma Technology and Its Relevance in Waste Air and Waste Gas Treatment - MDPI.
  • Dissociative electron attachment to fluorinated nitrobenzenes - Queen's University Belfast Research Portal.
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  • Electron impact ionization cross section studies of C2F x (x = 1 − 6) and C3F x (x = 1 − 8) fluorocarbon species - ResearchGate. (2017-04-13).
  • Contact Us - DEA.gov.
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Theoretical Exploration of Perfluorocyclohexanecarbonyl Chloride: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of Fluorinated Scaffolds in Modern Chemistry

The strategic incorporation of fluorine into molecular frameworks has become a cornerstone of modern drug discovery and materials science.[1][2][3] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced membrane permeability, and altered acidity/basicity, offer a powerful toolkit for optimizing molecular properties.[1][2] Perfluorinated cycloalkanes, in particular, present rigid and lipophilic scaffolds that are finding increasing use as building blocks in medicinal chemistry.[4] This guide delves into the theoretical underpinnings of a fascinating member of this class: Perfluorocyclohexanecarbonyl chloride. While direct experimental and theoretical studies on this specific molecule are not extensively documented in publicly available literature, this paper aims to provide a comprehensive theoretical framework based on established principles and data from analogous compounds. By synthesizing information on the conformational preferences of perfluorocyclohexanes, the reactivity of acyl chlorides, and the electronic effects of perfluoroalkyl groups, we can construct a robust theoretical model of this compound, offering valuable insights for its potential application and further investigation.

I. Molecular Architecture: A Tale of Two Conformations

The conformational landscape of the perfluorocyclohexyl ring is a critical determinant of the overall shape and reactivity of this compound. Unlike cyclohexane, where the chair conformation is overwhelmingly favored, the conformational preferences of polyfluorinated cyclohexanes are more nuanced due to the interplay of steric and stereoelectronic effects.[5]

The Chair Conformation: A Familiar Foundation

The chair conformation remains the energetic minimum for perfluorocyclohexane, and by extension, for the perfluorocyclohexyl moiety of our target molecule.[6] In this arrangement, the carbon-carbon bonds maintain ideal tetrahedral angles, minimizing angle strain.[7] The fluorine substituents can occupy either axial or equatorial positions. Due to the larger size of fluorine compared to hydrogen, there is a general preference for the equatorial position to minimize 1,3-diaxial interactions. However, in perfluorocyclohexane, all positions are occupied by fluorine, leading to significant gauche interactions between adjacent C-F bonds.

The Twist-Boat Conformation: A Higher Energy Alternative

While the chair form is the ground state, the twist-boat conformation represents a higher-energy local minimum on the potential energy surface.[6] The energy barrier for interconversion between the chair and twist-boat forms in perfluorocyclohexane is influenced by the extensive fluorination.[6] For this compound, the bulky and electron-withdrawing carbonyl chloride group will likely introduce a further layer of complexity to the conformational equilibrium.

Theoretical Protocol 1: Conformational Analysis

A robust theoretical investigation of this compound's conformational preferences would involve the following steps:

  • Initial Structure Generation: Generate initial 3D structures for both the chair and twist-boat conformers of this compound, with the carbonyl chloride group in both axial and equatorial positions for the chair form.

  • Geometry Optimization: Perform geometry optimizations for all generated conformers using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set that can adequately describe the electron-rich fluorine atoms (e.g., 6-311+G(d,p)).

  • Frequency Calculations: Conduct frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

  • Relative Energy Determination: Compare the calculated Gibbs free energies of the different conformers to determine their relative stabilities and predict the equilibrium population of each at a given temperature.

II. Electronic Landscape: The Inductive Power of Perfluorination

The electronic properties of this compound are dominated by the strong electron-withdrawing nature of the eleven fluorine atoms and the carbonyl chloride group. This has profound implications for the molecule's reactivity and intermolecular interactions.

Inductive Effect and Bond Polarization

The high electronegativity of fluorine leads to highly polarized C-F bonds, with significant partial positive charges on the carbon atoms of the cyclohexane ring. This inductive effect is transmitted throughout the molecule, influencing the electronic character of the carbonyl group. The electron density at the carbonyl carbon is expected to be significantly depleted, making it a highly electrophilic center.

The Carbonyl Chloride Group: A Reactive Handle

Acyl chlorides are inherently reactive functional groups, serving as excellent precursors for a variety of chemical transformations.[8] The reactivity of the carbonyl chloride in this compound is further enhanced by the attached perfluoroalkyl group. The strong electron-withdrawing nature of the perfluorocyclohexyl ring will make the carbonyl carbon even more susceptible to nucleophilic attack.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C7ClF11OBased on chemical structure.[9]
Molecular Weight 344.51 g/mol Based on chemical structure.[9]
Boiling Point ElevatedPerfluorinated compounds often have higher boiling points than their hydrocarbon analogs due to increased molecular weight and strong intermolecular forces. The polarity of the C-F and C=O bonds will contribute to dipole-dipole interactions.
Reactivity Highly reactive acyl chlorideThe carbonyl chloride is an inherently reactive group, and its electrophilicity is enhanced by the electron-withdrawing perfluorocyclohexyl moiety.[8]
Solubility Soluble in non-polar organic solventsPerfluorinated compounds are typically hydrophobic and lipophilic.

III. Reactivity and Potential Applications: A Gateway to Novel Molecules

The high reactivity of the acyl chloride group, coupled with the unique properties of the perfluorocyclohexyl scaffold, makes this compound a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science.

Nucleophilic Acyl Substitution: The Primary Reaction Pathway

The most prominent reaction of this compound will be nucleophilic acyl substitution. A wide range of nucleophiles, including alcohols, amines, and thiols, can displace the chloride ion to form the corresponding esters, amides, and thioesters.

Nucleophilic_Acyl_Substitution reagents This compound product Substituted Product (e.g., Ester, Amide, Thioester) reagents->product + Nu-H nucleophile Nucleophile (Nu-H) (e.g., R-OH, R-NH2, R-SH) hcl HCl Friedel_Crafts_Acylation reagents This compound product Acylated Aromatic Product (Ar-CO-C6F11) reagents->product + Ar-H aromatic Aromatic Compound (Ar-H) catalyst Lewis Acid Catalyst (e.g., AlCl3) catalyst->product hcl HCl

Caption: Schematic of the Friedel-Crafts acylation reaction using this compound.

IV. Spectroscopic Signatures: A Theoretical Prediction

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by a very strong absorption band corresponding to the C=O stretching vibration of the acyl chloride group. Due to the electron-withdrawing effect of the perfluorocyclohexyl ring, this band is predicted to appear at a relatively high frequency, likely in the range of 1800-1820 cm⁻¹. Additionally, strong C-F stretching vibrations will be prominent in the 1100-1300 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹⁹F NMR: The ¹⁹F NMR spectrum will be complex due to the presence of eleven fluorine atoms in different chemical environments (axial and equatorial on the cyclohexane ring). Multiple signals with complex coupling patterns are expected.

  • ¹³C NMR: The ¹³C NMR spectrum will show a signal for the carbonyl carbon at a downfield chemical shift, characteristic of acyl chlorides. The carbons of the perfluorocyclohexyl ring will also be observable, with their chemical shifts influenced by the attached fluorine atoms.

  • ¹H NMR: As there are no hydrogen atoms in this compound, no signals are expected in the ¹H NMR spectrum.

Theoretical Protocol 2: Spectroscopic Prediction

  • Optimized Geometry: Use the optimized geometry of the lowest energy conformer of this compound obtained from the conformational analysis.

  • Frequency Calculations: Perform frequency calculations at the same level of theory to predict the vibrational frequencies and their corresponding IR intensities.

  • NMR Shielding Calculations: Employ the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework to calculate the NMR shielding tensors for ¹³C and ¹⁹F nuclei.

  • Chemical Shift Prediction: Convert the calculated shielding tensors to chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane for ¹³C, CFCl₃ for ¹⁹F).

Conclusion and Future Directions

This compound stands as a promising yet underexplored building block in the realm of fluorinated organic compounds. This theoretical guide, by synthesizing knowledge from related systems, provides a foundational understanding of its conformational preferences, electronic structure, and reactivity. The insights presented herein are intended to stimulate further experimental and computational investigation into this molecule and its derivatives. Future work should focus on the experimental validation of these theoretical predictions, including its synthesis, characterization, and the exploration of its utility in the development of novel pharmaceuticals and advanced materials. The unique combination of a rigid, perfluorinated scaffold and a versatile reactive handle in this compound undoubtedly holds significant potential for innovation across the chemical sciences.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Zhang, X., et al. (2019). Theoretical studies of perfluorochemicals (PFCs) adsorption mechanism on the carbonaceous surface. Chemosphere, 235, 83-91.
  • Hughes, R. P., & Laritchev, R. B. (2004). Synthesis and Reactivity of Functionalized Fluoro-Nickelacyclopentanes. Organometallics, 23(24), 5698–5707.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Timofeeva, T. V., & Lermontov, S. A. (2014). Conformational preferences of fluorocyclohexane and 1-fluoro-1-silacyclohexane molecules: Ab initio study and NBO analysis. Journal of Molecular Structure, 1076, 469-475.
  • Mykhailiuk, P. K. (2019). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Chemistry–A European Journal, 25(6), 1435-1447.
  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(52), 36245-36259.
  • The Royal Society of Chemistry. (2015). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.
  • Wikipedia. (2023, December 2). Perfluoroalkyl iodide. Retrieved from [Link]

  • YouTube. (2020, September 21). Conformational Analysis (English). Retrieved from [Link]

  • YouTube. (2021, April 13). Stereochemistry Part-7 || Conformational analysis of Acyclic compounds. Retrieved from [Link]

  • Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). Retrieved from [Link]

  • Inorganic Chemistry. (2023). Perfluoroalkylated Arsoranide Salts: Syntheses and Structural Insights. Inorganic Chemistry, 62(4), 1469–1477.
  • MDPI. (2023). Effect and Spectroscopic Analysis of Solutions in Trychloratsetylpyrogallol Synthesis. Chem. Proc., 14(1), 80.
  • ResearchGate. (2022). Electrooxidation of per- and polyfluoroalkyl substances in chloride-containing water on surface-fluorinated Ti4O7 anodes: Mitigation and elimination of chlorate and perchlorate formation.
  • Journal of the Association of Official Analytical Chemists. (1987). Proton magnetic resonance spectroscopic determination of bethanechol chloride in tablets. Journal of the Association of Official Analytical Chemists, 70(3), 557-559.
  • ResearchGate. (1993). Synthesis and reactivity of polychlorocyclopentanones. Journal of Organic Chemistry, 58(1), 203-209.
  • Applied Spectroscopy. (2013). Continuous online Fourier transform infrared (FT-IR) spectrometry analysis of hydrogen chloride (HCl), carbon dioxide (CO2), and water (H2O) in nitrogen-rich and ethylene-rich streams. Applied Spectroscopy, 67(9), 1019-1028.
  • ResearchGate. (2000). Photolysis of Oxalyl Chloride (ClCO)2 at 248 nm: Emission of CO(v' 3, J' 51) Detected with Time-Resolved Fourier Transform Spectroscopy. The Journal of Physical Chemistry A, 104(46), 10735–10742.

Sources

Methodological & Application

Application Notes and Protocols for Perfluorocyclohexanecarbonyl Chloride in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Power of Fluorous Chemistry in Library Synthesis

Combinatorial chemistry has revolutionized the landscape of drug discovery and materials science by enabling the rapid synthesis of large, diverse libraries of molecules.[1][2] This approach accelerates the identification of novel compounds with desired biological activities or material properties.[1][2] A significant challenge in combinatorial synthesis, particularly in the solution-phase, is the efficient purification of intermediates and final compounds from complex reaction mixtures. Fluorous chemistry offers an elegant solution to this purification bottleneck.[3][4] By covalently attaching a perfluorinated tag, or "fluorous pony-tail," to a molecule, its partitioning behavior is dramatically altered, allowing for selective separation from non-fluorinated (organic) compounds.[4][5]

Perfluorocyclohexanecarbonyl chloride stands out as a versatile reagent for introducing a fluorous tag. The perfluorocyclohexyl group provides a high density of fluorine atoms in a compact structure, imparting significant fluorous character to the tagged molecule. This facilitates highly efficient separation using fluorous solid-phase extraction (F-SPE), a technique that relies on the specific interaction between the fluorous tag and a fluorinated stationary phase.[1][6] The resulting tagged compounds can be easily purified from excess reagents and byproducts, streamlining the combinatorial workflow.

This guide provides detailed application notes and protocols for the use of this compound in the construction of combinatorial libraries, focusing on the synthesis of amide and ester libraries.

Core Principle: The Fluorous Tagging and Separation Workflow

The central strategy involves a three-stage process: Tagging , Synthesis , and Purification . In the initial tagging step, a library of starting materials (e.g., amines or alcohols) is acylated with this compound to introduce the perfluorocyclohexyl moiety. The subsequent synthetic steps are then performed on the fluorous-tagged substrates. Finally, the desired tagged products are selectively isolated from the reaction mixture using fluorous solid-phase extraction (F-SPE).

fluorous_workflow cluster_tagging Tagging cluster_synthesis Synthesis cluster_purification Purification Tagging Starting Material Library (e.g., Amines, Alcohols) Reagent Perfluorocyclohexanecarbonyl Chloride Tagged_Library Fluorous-Tagged Library Tagging->Tagged_Library Acylation Reaction Combinatorial Reaction Steps Tagged_Library->Reaction Introduction of Diversity Building_Blocks Diverse Building Blocks Crude_Product Crude Product Mixture (Tagged Products + Excess Reagents) FSPE Fluorous Solid-Phase Extraction (F-SPE) Crude_Product->FSPE Separation Purified_Library Purified Tagged Library FSPE->Purified_Library Elution of Fluorous Compounds Waste Non-Fluorous Waste FSPE->Waste Wash-through of Non-Fluorous Compounds

Figure 1: General workflow for fluorous-tagged combinatorial synthesis.

Application 1: Synthesis of a Combinatorial Amide Library

The robust reaction between an acyl chloride and a primary or secondary amine to form an amide bond is a cornerstone of medicinal chemistry. By employing this compound, a fluorous tag can be readily installed onto a library of amines, facilitating subsequent purification steps.

Protocol 1: Fluorous Tagging of an Amine Library

This protocol describes the parallel acylation of a library of primary and secondary amines with this compound in a 96-well plate format.

Materials:

  • This compound

  • Library of primary and secondary amines

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • 96-well reaction block with sealing mat

  • Multichannel pipette

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Amine Stock Solutions: In a fume hood, prepare stock solutions of each amine from the library in anhydrous DCM (e.g., 0.5 M).

  • Dispensing Amines: Using a multichannel pipette, dispense an equal volume of each amine stock solution into the wells of the 96-well reaction block (e.g., 200 µL, 0.1 mmol).

  • Addition of Base: To each well, add 1.2 equivalents of TEA or DIEA (e.g., for 0.1 mmol of amine, add 0.12 mmol of base).

  • Preparation of Acyl Chloride Solution: In a separate dry flask, prepare a solution of this compound in anhydrous DCM (e.g., 0.5 M).

  • Acylation Reaction: Under an inert atmosphere, add 1.05 equivalents of the this compound solution to each well. Seal the reaction block with a sealing mat.

  • Reaction Incubation: Allow the reaction to proceed at room temperature for 2-4 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., LC-MS analysis of a representative well).

  • Quenching: Quench the reaction by adding a small amount of methanol to each well to react with any excess acyl chloride.

  • Solvent Removal: Remove the solvent from each well using a centrifugal evaporator or a stream of nitrogen. The resulting crude fluorous-tagged amide library is now ready for the next synthetic step or purification.

ParameterValue
Amine 0.1 mmol (1.0 equiv)
This compound 0.105 mmol (1.05 equiv)
Base (TEA or DIEA) 0.12 mmol (1.2 equiv)
Solvent Anhydrous DCM
Temperature Room Temperature
Reaction Time 2-4 hours

Table 1: Typical Reaction Conditions for Fluorous Tagging of Amines.

Protocol 2: Purification of the Fluorous-Tagged Amide Library via F-SPE

This protocol outlines the parallel purification of the crude fluorous-tagged amide library using fluorous solid-phase extraction.

Materials:

  • Crude fluorous-tagged amide library

  • Fluorous silica gel cartridges

  • SPE manifold for parallel processing

  • Fluorophobic wash solvent (e.g., 80:20 methanol/water)

  • Fluorophilic elution solvent (e.g., methanol or acetonitrile)

  • Collection plate (96-well)

Procedure:

  • Cartridge Conditioning: Condition the fluorous silica gel cartridges by passing the fluorophilic elution solvent followed by the fluorophobic wash solvent through each cartridge.

  • Sample Loading: Dissolve the crude product from each well of the reaction block in a minimal amount of a suitable solvent (e.g., DMF or THF) and load onto the conditioned F-SPE cartridges.

  • Fluorophobic Wash: Wash each cartridge with the fluorophobic solvent to elute the non-fluorous compounds (excess amine, base, and other organic impurities). Collect this fraction as waste.

  • Fluorophilic Elution: Elute the retained fluorous-tagged amides from each cartridge with the fluorophilic solvent into a clean 96-well collection plate.

  • Solvent Removal: Remove the solvent from the collection plate using a centrifugal evaporator to yield the purified fluorous-tagged amide library.

fspe_amide Crude Crude Fluorous-Tagged Amide Mixture FSPE_Cartridge Fluorous Silica Gel Cartridge Crude->FSPE_Cartridge Load Wash Fluorophobic Wash (e.g., 80% MeOH/H2O) Elute Fluorophilic Elution (e.g., MeOH) Waste Non-Fluorous Impurities (Excess Amine, Base, etc.) FSPE_Cartridge->Waste Elute Purified Purified Fluorous-Tagged Amide FSPE_Cartridge->Purified Elute Wash->FSPE_Cartridge Wash Elute->FSPE_Cartridge Elute

Figure 2: F-SPE purification of a fluorous-tagged amide.

Application 2: Synthesis of a Combinatorial Ester Library

The reaction of acyl chlorides with alcohols to form esters is another fundamental transformation that can be adapted to a fluorous-tagged combinatorial workflow.

Protocol 3: Fluorous Tagging of an Alcohol Library

This protocol details the parallel esterification of a library of alcohols with this compound.

Materials:

  • This compound

  • Library of primary and secondary alcohols

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or a non-nucleophilic base (e.g., 2,6-lutidine)

  • 96-well reaction block with sealing mat

  • Multichannel pipette

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Alcohol Stock Solutions: Prepare stock solutions of each alcohol from the library in anhydrous DCM or THF (e.g., 0.5 M).

  • Dispensing Alcohols: Dispense an equal volume of each alcohol stock solution into the wells of the 96-well reaction block.

  • Addition of Base: To each well, add 1.5 equivalents of pyridine or a non-nucleophilic base.

  • Preparation of Acyl Chloride Solution: Prepare a solution of this compound in the same anhydrous solvent (e.g., 0.5 M).

  • Esterification Reaction: Under an inert atmosphere and with cooling (an ice bath may be beneficial for highly reactive alcohols), add 1.1 equivalents of the this compound solution to each well. Seal the reaction block.

  • Reaction Incubation: Stir the reaction at room temperature or with gentle heating, depending on the reactivity of the alcohols, until completion is observed.

  • Work-up: Upon completion, quench the reaction with a small amount of water. The crude fluorous-tagged ester library can then be worked up by liquid-liquid extraction if necessary, or directly purified by F-SPE.

ParameterValue
Alcohol 1.0 equiv
This compound 1.1 equiv
Base (Pyridine) 1.5 equiv
Solvent Anhydrous DCM or THF
Temperature 0 °C to Room Temperature
Reaction Time 4-12 hours

Table 2: Typical Reaction Conditions for Fluorous Tagging of Alcohols.

Protocol 4: Purification of the Fluorous-Tagged Ester Library via F-SPE

The purification of the fluorous-tagged ester library follows the same principles as outlined in Protocol 2 for the amide library.

Cleavage of the Fluorous Tag

In some applications, it may be desirable to remove the fluorous tag to yield the final untagged library of compounds. The robust amide or ester linkage formed from this compound would require harsh conditions for cleavage (e.g., strong acid or base hydrolysis), which may not be compatible with many functional groups in the library members. For applications where tag removal is necessary, a cleavable linker would need to be incorporated between the perfluorocyclohexyl moiety and the reactive functional group of the tagging reagent.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Reactions should be conducted under an inert atmosphere to prevent hydrolysis of the acyl chloride.

Conclusion

This compound is a valuable tool for the implementation of fluorous tagging strategies in combinatorial chemistry. Its ability to readily acylate amines and alcohols allows for the straightforward introduction of a highly fluorinated tag, enabling efficient purification of compound libraries by fluorous solid-phase extraction. This approach significantly streamlines the synthesis of diverse molecular libraries, accelerating the discovery of new chemical entities with potential applications in medicine and materials science.

References

  • Zhang, W. (2004). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. Current Opinion in Drug Discovery & Development, 7(6), 784-97.[3]

  • Hollinshead, S. P. (1998). Combinatorial libraries of peptidomimetic aminothioether acids.
  • Sharpless, K. B., et al. (2022). Modular synthesis of functional libraries by accelerated SuFEx click chemistry. Chemical Science, 13(5), 1347-1355.
  • Baxendale, I. R., & Ley, S. V. (2020). Flow Synthesis of Biologically-Relevant Compound Libraries. Molecules, 25(4), 886.
  • Gladysz, J. A., & Curran, D. P. (2002). Fluorous chemistry: from biphasic catalysis to a parallel chemical universe and beyond. Tetrahedron, 58(20), 3823-3825.
  • Miura, T., et al. (2006). Rapid Synthesis Using Fluorous Tag. Journal of the Mass Spectrometry Society of Japan, 54(2), 93-97.
  • Xu, Y., et al. (2015). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. RSC Advances, 5(10), 7136-7143.[1]

  • Nieto, P. M., & Martin-Lomas, M. (2022). Fluorous-Tag-Assisted Synthesis of GAG-Like Oligosaccharides. Methods in Molecular Biology, 2303, 37-47.
  • Hollinshead, S. P. (1999). Combinatorial process for making libraries of thiophene compounds.
  • Zhang, W., & Luo, Z. (2007). Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE). Tetrahedron, 63(46), 11217-11245.
  • Curran, D. P. (2008). Fluorous solid-phase extraction (F-SPE). Aldrichimica Acta, 41(2), 31-40.
  • Zhang, W. (2010). Fluorous Parallel Synthesis of a Piperazinedione-Fused Tricyclic Compound Library. Journal of Combinatorial Chemistry, 12(4), 549-556.[7]

  • Li, Y., et al. (2022). Recyclable fluorous-tag assisted two-directional oligosaccharide synthesis enabled by interrupted Pummerer reaction mediated glycosylation. Chemical Science, 13(21), 6246-6252.
  • Xu, Y., et al. (2015). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. RSC Advances, 5(10), 7136-7143.
  • Nieto, P. M., & Martin-Lomas, M. (2022). Fluorous-Tag-Assisted Synthesis of GAG-Like Oligosaccharides. Methods in Molecular Biology, 2303, 37-47.
  • Umkehrer, M., et al. (2006). Synthesis of compound libraries based on 1,2,4-trisubstituted cyclopentane scaffolds. Tetrahedron Letters, 47(14), 2391-2393.

Sources

Application Note: Facile Synthesis and Purification of Peptidomimetic Libraries Using Perfluorocyclohexanecarbonyl Chloride as a Fluorous Capping Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Purification Bottleneck in Peptidomimetic Library Synthesis

Peptidomimetics, compounds designed to mimic natural peptides, are a cornerstone of modern drug discovery, offering enhanced stability, bioavailability, and potency.[1][2] The synthesis of large libraries of these molecules, essential for high-throughput screening, is often hampered by a significant bottleneck: the purification of final products from complex reaction mixtures.[3] Traditional chromatographic methods are time-consuming and difficult to automate, limiting the pace of discovery.

Fluorous chemistry presents an elegant solution to this challenge.[3][4] By "tagging" a molecule of interest with a highly fluorinated moiety, its physical properties are dramatically altered, allowing for rapid and efficient separation from non-fluorinated impurities via fluorous solid-phase extraction (F-SPE).[5][6] This application note provides a comprehensive guide and detailed protocols for leveraging Perfluorocyclohexanecarbonyl chloride as a robust fluorous capping agent for the synthesis and purification of peptidomimetic libraries. This method combines the advantages of standard solid-phase synthesis with the unparalleled efficiency of fluorous separation, enabling the rapid generation of high-purity compound libraries.

Principle of the Method: Fluorous Tagging and Selective Capture

The strategy is based on the unique physicochemical properties of perfluorinated compounds. These molecules are both hydrophobic and lipophobic, preferring to associate with other fluorous materials in what is known as the "fluorous phase".[7][8] Our method exploits this principle in a three-stage process:

  • Solid-Phase Synthesis: The desired peptidomimetic is assembled on a solid support using standard methodologies, such as Fmoc-based solid-phase peptide synthesis (SPPS).[9]

  • Fluorous Tagging: Upon completion of the synthesis, the N-terminal amine of the resin-bound peptidomimetic is acylated with this compound. This reaction forms a highly stable amide bond and attaches the perfluorocyclohexyl (PFCH) "fluorous tag".[10][11]

  • Purification by F-SPE: After cleavage from the resin, the crude mixture contains the desired fluorous-tagged product alongside non-fluorinated impurities (e.g., failure sequences, truncated peptides). This mixture is loaded onto a fluorous silica gel cartridge. A non-fluorous "wash" solvent removes all impurities, while the PFCH-tagged product is strongly retained through fluorous-fluorous interactions.[6][7] A subsequent "elution" with a fluorous-miscible solvent releases the pure, tagged peptidomimetic.[5]

The entire workflow is depicted below.

G cluster_0 Solid-Phase Synthesis cluster_1 Cleavage & Purification Resin Start Resin SPPS Peptidomimetic Assembly (SPPS) Resin->SPPS Tagged On-Resin Fluorous Tagging (this compound) SPPS->Tagged Cleavage Cleavage & Deprotection Tagged->Cleavage Crude Crude Product Mixture (Tagged Product + Impurities) Cleavage->Crude FSPE Fluorous SPE (F-SPE) Crude->FSPE Pure Purified Tagged Product FSPE->Pure Impurities Failure Sequences (Washed to Waste) FSPE->Impurities Wash Step

Figure 1: General workflow for the synthesis and purification of a fluorous-tagged peptidomimetic.

The key chemical transformation is the acylation of the terminal amine, which is a robust and high-yielding reaction.

Figure 2: Reaction scheme for fluorous tagging of a terminal amine.

Materials and Equipment

Reagents and Consumables
Reagent/MaterialGradeRecommended SupplierNotes
This compound≥97%Major Chemical SupplierStore under inert gas, moisture sensitive.
Fmoc-protected Amino AcidsSynthesis GradeStandard Peptide Supplier
Rink Amide MBHA Resin100-200 meshStandard Peptide Supplier
N,N'-Diisopropylcarbodiimide (DIC)≥99%Major Chemical Supplier
Oxyma Pure≥99%Major Chemical Supplier
PiperidineACS GradeMajor Chemical SupplierFor Fmoc deprotection.
N,N-Diisopropylethylamine (DIEA)Peptide Synthesis GradeMajor Chemical SupplierUse freshly distilled.
Dichloromethane (DCM)AnhydrousMajor Chemical Supplier
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeMajor Chemical Supplier
Trifluoroacetic Acid (TFA)≥99%Major Chemical SupplierCorrosive.
Triisopropylsilane (TIS)≥98%Major Chemical SupplierScavenger.
Fluorous Silica Gel SPE Cartridges50-100 µmFluorous Tech. or equivalente.g., FluoroFlash® Cartridges.
Acetonitrile (ACN)HPLC GradeMajor Chemical Supplier
Methanol (MeOH)HPLC GradeMajor Chemical Supplier
Perfluorohexane (FC-72)≥99%Major Chemical SupplierOptional, for specific elutions.
Equipment
  • Automated or manual solid-phase peptide synthesizer.

  • Glass reaction vessels with frits.[9]

  • Shaker or vortexer for manual synthesis.

  • Solid-phase extraction (SPE) vacuum manifold.

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Lyophilizer.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Peptidomimetic Backbone

This protocol describes a standard manual Fmoc-SPPS procedure for a model tripeptide (e.g., H-Ala-Phe-Gly-NH₂).

  • Resin Swelling: Place Rink Amide resin (0.1 mmol scale) in a reaction vessel. Add 2 mL of DMF and allow to swell for 30 minutes with gentle agitation. Drain the solvent.

  • Fmoc Deprotection: Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a second 20% piperidine wash for 15 minutes. Drain and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the first Fmoc-amino acid (e.g., Fmoc-Gly-OH, 0.4 mmol, 4 eq) with DIC (0.4 mmol, 4 eq) and Oxyma (0.4 mmol, 4 eq) in 1 mL of DMF for 5 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.

    • Scientist's Note: To confirm reaction completion, perform a Kaiser test. A negative result (beads remain yellow) indicates a complete coupling.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence (e.g., Fmoc-Phe-OH, then Fmoc-Ala-OH). After the final coupling, proceed to the fluorous tagging step.

Protocol 2: On-Resin Fluorous Tagging
  • Final Deprotection: Perform the final Fmoc deprotection (Step 2 from Protocol 1) to expose the N-terminal amine of the full-length peptidomimetic. Wash thoroughly with DMF and then with anhydrous DCM (5 x 2 mL) to ensure the resin is dry.

  • Tagging Reaction:

    • Prepare a solution of this compound (0.5 mmol, 5 eq) and DIEA (1.0 mmol, 10 eq) in 1.5 mL of anhydrous DCM.

    • Scientist's Note: Using a non-nucleophilic base like DIEA is crucial to scavenge the HCl byproduct without competing in the reaction.[12] Anhydrous conditions are essential to prevent hydrolysis of the acid chloride.[13]

    • Add the tagging solution to the resin. Agitate at room temperature for 2 hours.

  • Final Wash: Drain the reaction solution. Wash the resin extensively with DCM (5 x 2 mL), DMF (3 x 2 mL), Methanol (3 x 2 mL), and finally DCM (5 x 2 mL).

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

Protocol 3: Cleavage and Deprotection
  • Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS. (e.g., 1.9 mL TFA, 50 µL H₂O, 50 µL TIS for a 2 mL total volume).

    • SAFETY: This step must be performed in a certified chemical fume hood. TFA is highly corrosive.[14]

  • Cleavage: Add the cleavage cocktail (2 mL) to the dry, tagged resin. Agitate at room temperature for 2-3 hours.

  • Precipitation: Filter the cleavage solution into a cold (0 °C) 15 mL centrifuge tube containing 10 mL of cold diethyl ether. A white precipitate of the crude product should form.

  • Isolation: Centrifuge the mixture at 3000 x g for 5 minutes. Decant the ether. Wash the pellet with another 10 mL of cold ether and repeat the centrifugation.

  • Drying: After decanting the final ether wash, dry the crude peptide pellet under vacuum. The white solid is now ready for F-SPE purification.

Protocol 4: Purification via Fluorous Solid-Phase Extraction (F-SPE)
  • Cartridge Conditioning: Mount a fluorous silica gel cartridge (e.g., 1g size for a 0.1 mmol synthesis) on a vacuum manifold. Condition the cartridge by passing the following solvents through:

    • 5 mL of a fluorous-miscible solvent (e.g., Methanol or Perfluorohexane).

    • 5 mL of the initial wash solvent (e.g., 80% MeOH in H₂O).

  • Sample Loading: Dissolve the crude product pellet in 1-2 mL of the initial wash solvent. Load the solution onto the conditioned cartridge and allow it to slowly pass through into a waste container.

  • Wash (Impurity Removal): Wash the cartridge with 10-15 mL of the non-fluorous wash solvent (e.g., 80% MeOH in H₂O). This step elutes all non-fluorous failure sequences and other organic impurities.[7] Collect this fraction and analyze by LC-MS to confirm removal of impurities.

    • Scientist's Note: The high fluorine content of the PFCH tag ensures strong retention on the fluorous stationary phase during this polar organic wash.[4][8]

  • Elution (Product Recovery): Elute the purified, fluorous-tagged peptidomimetic by passing 5-10 mL of a fluorous-miscible solvent, such as neat Methanol, THF, or Acetonitrile, through the cartridge. Collect this fraction in a clean, pre-weighed vial.

  • Analysis and Lyophilization: Analyze an aliquot of the eluted fraction by LC-MS and HPLC to confirm purity and identity. Combine the pure fractions and lyophilize to obtain the final product as a fluffy white powder.

Results and Data Interpretation

The success of the fluorous tagging and purification protocol can be clearly demonstrated by comparing the analytical data of the crude and purified products.

Table 2: Representative HPLC Purity Data

SampleRetention Time (min)Purity by HPLC (220 nm)Notes
Crude Product12.5 (major peak)~55%Multiple early-eluting peaks corresponding to non-fluorous failure sequences are visible.
F-SPE Purified Product12.5>95%Failure sequence peaks are eliminated. A single major peak is observed.

The introduction of the large, hydrophobic perfluorocyclohexyl group will significantly increase the retention time of the tagged product on a reverse-phase C18 column compared to its untagged analogue. Mass spectrometry should show a clear parent ion corresponding to the calculated mass of the PFCH-tagged peptidomimetic.

Safety and Handling

  • This compound: This reagent is corrosive, a lachrymator, and reacts violently with water.[13][15] Always handle in a chemical fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).

  • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid that can cause severe burns.[14] Always handle in a chemical fume hood with appropriate PPE.

  • Solvents: Flammable solvents like Diethyl Ether, DCM, and Methanol should be handled away from ignition sources.

References

  • Zhang, W. (2004). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. Current Opinion in Drug Discovery & Development, 7(6), 784-97. [Link][3][4]

  • Zhang, W. (2004). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. PubMed. [Link][3]

  • A. D. D'Andrea, et al. (2019). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]

  • Glen Research. (2005). Fluorous Affinity Purification of Oligonucleotides. Glen Report 18.16. [Link][8]

  • M. D. Shoulders, et al. (2017). Fluorinated peptide biomaterials. PMC. [Link]

  • S. M. Preshlock, et al. (2025). Synthesis and Evaluation of Fluorinated Peptidomimetics Enabling the Development of 18F‐Labeled Radioligands Targeting Muscarinic Acetylcholine Receptor Subtype M3. PubMed Central. [Link]

  • A. B. E. Atta, et al. (2021). Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Wiley Online Library. [Link][16]

  • J. A. Camarero, et al. (2016). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. JACS Directory. [Link][9][17]

  • University of Illinois Chemistry Department. (2016). Fluorous Tags in Organic Chemistry. [Link][5]

  • H. Tsubery, et al. (2001). A Novel Peptide Synthesis Using Fluorous Chemistry. PubMed. [Link]

  • W.-C. Chang, et al. (2021). Applications of fluorous tag methodology in carbohydrate synthesis. Royal Society of Chemistry. [Link][6]

  • S. M. Preshlock, et al. (2025). Synthesis and Evaluation of Fluorinated Peptidomimetics Enabling the Development of F‐Labeled Radioligands Targeting Muscarinic Acetylcholine Receptor Subtype M3. ResearchGate. [Link]

  • SB-PEPTIDE. Peptide fluorescent labeling. [Link]

  • A. B. E. Atta, et al. (2021). Solid-phase synthesis strategies for the azole-based peptidomimetics. ResearchGate. [Link][18]

  • S. S. Samanta, et al. (2016). Design and Synthesis of Novel Fluoropeptidomimetics as Potential Mimics of the Transition State during Peptide Hydrolysis. ACS Publications. [Link]

  • J. A. Gladysz, et al. (2025). Enabling routine fluorous capping in solid phase peptide synthesis. ResearchGate. [Link][19]

  • D. L. Boger, et al. (1999). Solid-Phase Synthesis of Multiple Classes of Peptidomimetics from Versatile Resin-Bound Aldehyde Intermediates. Journal of the American Chemical Society. [Link]

  • M. H. G. Lichstrahl, et al. (2011). Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. JoVE. [Link]

  • Thermo Fisher Scientific. (2010). Safety Data Sheet - Cyclopropanecarbonyl chloride. [Link]

  • R. N. Zuckermann, et al. (2008). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. PMC. [Link]

  • A. B. E. Atta, et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. [Link][20]

  • Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. [Link][10]

  • J. Clark. (2015). The reaction of acyl chlorides with ammonia and primary amines. Chemguide. [Link][11]

  • Chemistry For Everyone. (2025). How Do Amines React With Other Chemicals?. YouTube. [Link]

  • J. Clark. (2023). Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link][21]

  • Reddit. (2024). Acid chloride reaction with amine. [Link][12]

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Mastering Perfluorocyclohexanecarbonyl Chloride: A Senior Application Scientist's Guide to Advanced Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive technical guide provides researchers, medicinal chemists, and professionals in drug development with an in-depth understanding of perfluorocyclohexanecarbonyl chloride as a strategic acylating agent. Moving beyond standard protocols, this document elucidates the mechanistic rationale behind its application, offers detailed, field-tested procedures for key chemical transformations, and underscores the unique advantages conferred by the perfluorocyclohexanecarbonyl moiety.

The Strategic Imperative of Fluorination in Modern Chemistry

The deliberate incorporation of fluorine into molecular scaffolds has become a pivotal strategy in the design of advanced pharmaceuticals and materials. Fluorine's unique properties, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly modulate a molecule's pharmacokinetic and physicochemical profile. The introduction of perfluorinated moieties, in particular, can enhance metabolic stability, increase lipophilicity, and influence molecular conformation, thereby improving a drug candidate's efficacy and developability. This compound serves as a key reagent for introducing the bulky and electron-withdrawing perfluorocyclohexanecarbonyl group, a valuable building block in the synthesis of novel chemical entities.

Core Applications and Mechanistic Insights

This compound is a highly reactive acylating agent due to the strong electron-withdrawing effect of the perfluorocyclohexyl group, which significantly enhances the electrophilicity of the carbonyl carbon. This reactivity allows for efficient acylation of a wide range of nucleophiles.

Amide Bond Formation: Crafting Robust Amides

The synthesis of amides is a cornerstone of organic and medicinal chemistry. This compound reacts readily with primary and secondary amines to form highly stable perfluorocyclohexanecarboxamides.

Protocol 1: General Synthesis of N-Substituted Perfluorocyclohexanecarboxamides

This protocol is based on the principles of the Schotten-Baumann reaction, a widely used method for amide synthesis from acyl chlorides.

Reaction Scheme: R-NH₂ + C₆F₁₁COCl → R-NHCOC₆F₁₁ + HCl

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the cooled amine solution. The addition should be dropwise to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Purification: Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Expert Rationale:

  • Inert Atmosphere: this compound is moisture-sensitive; an inert atmosphere prevents hydrolysis of the acyl chloride.

  • Aprotic Solvent: Protic solvents would react with the acylating agent.

  • Non-nucleophilic Base: The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is chosen to avoid competing with the amine in reacting with the acyl chloride.

  • Controlled Addition at 0 °C: The reaction is often exothermic, and slow addition at low temperature helps to control the reaction rate and prevent side reactions.

Esterification: Accessing Novel Ester Scaffolds

This compound can be used to synthesize esters from alcohols, which can be valuable as final products or as intermediates in more complex syntheses.

Protocol 2: Synthesis of Perfluorocyclohexanecarboxylate Esters

Reaction Scheme: R-OH + C₆F₁₁COCl → R-OCOC₆F₁₁ + HCl

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the alcohol (1.0 equivalent) in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere, add a base such as pyridine (1.5 equivalents).

  • Reagent Addition: Cool the mixture to 0 °C and slowly add this compound (1.2 equivalents).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or gas chromatography (GC).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with dichloromethane and wash with water, 1 M HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude ester can be purified by flash chromatography.

Field-Proven Insight: For sterically hindered or less reactive alcohols, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

Friedel-Crafts Acylation: Direct Aromatic Functionalization

The Friedel-Crafts acylation allows for the direct introduction of the perfluorocyclohexanecarbonyl group onto an aromatic ring, forming aryl ketones that are important precursors in various synthetic routes.

Protocol 3: Friedel-Crafts Acylation of an Aromatic Compound

Reaction Scheme: Ar-H + C₆F₁₁COCl --(AlCl₃)--> Ar-COC₆F₁₁ + HCl

Step-by-Step Methodology:

  • Catalyst Suspension: In a flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (1.3 equivalents) in anhydrous dichloromethane.

  • Acyl Chloride Addition: Cool the suspension to 0 °C and slowly add this compound (1.1 equivalents).

  • Aromatic Substrate Addition: To this mixture, add the aromatic substrate (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to stir at room temperature for 6-12 hours. Monitor the formation of the product by TLC or GC-MS.

  • Quenching and Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting ketone can be purified by column chromatography or distillation.

Trustworthiness and Validation:

  • Anhydrous Conditions: The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Stoichiometric Catalyst: More than a catalytic amount of AlCl₃ is required because it complexes with the product ketone, rendering it inactive.

Quantitative Data and Visualization

Table 1: Representative Reaction Parameters

ApplicationNucleophile/SubstrateKey ReagentsTypical Yield (%)
Amide SynthesisPrimary/Secondary AmineTriethylamine, DCM85-95
Ester SynthesisPrimary/Secondary AlcoholPyridine, DCM80-90
Friedel-CraftsElectron-rich AromaticAlCl₃, DCM70-85

Diagram 1: Workflow for Amide Synthesis

AmideSynthesisWorkflow Start Dissolve Amine and Base in DCM Cool Cool to 0°C Start->Cool AddAcylChloride Add C₆F₁₁COCl (dropwise) Cool->AddAcylChloride React Stir at RT (Monitor by TLC/LC-MS) AddAcylChloride->React Workup Aqueous Workup & Extraction React->Workup Purify Column Chromatography or Recrystallization Workup->Purify Product N-Substituted Perfluorocyclohexanecarboxamide Purify->Product

Caption: General workflow for the synthesis of amides using this compound.

Diagram 2: Friedel-Crafts Acylation Mechanism

FriedelCraftsMechanism AcylChloride C₆F₁₁COCl AcyliumIon [C₆F₁₁C=O]⁺ Acylium Ion AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ AromaticRing Ar-H SigmaComplex Sigma Complex AromaticRing->SigmaComplex + [C₆F₁₁C=O]⁺ Product Ar-COC₆F₁₁ SigmaComplex->Product - H⁺

Caption: Simplified mechanism of the Friedel-Crafts acylation reaction.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention.

References

  • Title: Synthesis of perfluoro-oxa-alkylated compounds by the use of perfluoro-oxa-alkanoyl peroxides and their applications. Source: Journal of Fluorine Chemistry URL: [Link]

  • Title: The preparation of perfluoroacyl peroxides.
  • Title: A kind of continuous preparation method of perfluoroacyl peroxides.
  • Title: Method of manufacturing a perfluoro organic peroxide.
  • Title: PERFLUORODIACYL PEROXIDE, SOLUTION, POLYMERIZATION INITIATOR, POLYMER MANUFACTURING METHOD AND PERFLUOROACYL CHLORIDE.

Application Notes and Protocols for Acylation with Perfluorocyclohexanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Perfluoroacyl Moieties in Modern Chemistry

The introduction of perfluorinated groups into organic molecules imparts a unique set of physicochemical properties, including enhanced thermal stability, chemical inertness, lipophilicity, and metabolic stability. These characteristics are highly sought after in the fields of drug discovery, materials science, and agrochemicals. Perfluorocyclohexanecarbonyl chloride (CAS No. 58816-79-8) is a valuable reagent for introducing the perfluorocyclohexanecarbonyl moiety onto a variety of substrates through acylation reactions. This guide provides a comprehensive overview of the principles and detailed protocols for the successful acylation of nucleophiles, such as amines and alcohols, using this versatile fluorinated building block.

The high electronegativity of fluorine atoms in the perfluorocyclohexyl ring significantly influences the reactivity of the acyl chloride. The strong electron-withdrawing effect polarizes the carbonyl carbon, making it highly susceptible to nucleophilic attack. This enhanced electrophilicity allows for facile acylation reactions, often under mild conditions.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 58816-79-8[1][2]
Molecular Formula C₇ClF₁₁O[1]
Molecular Weight 344.51 g/mol [1]
Appearance Colorless to yellow liquid
Reactivity Highly reactive towards nucleophiles; moisture-sensitive.

Reaction Mechanism: Nucleophilic Acyl Substitution

The acylation of amines and alcohols with this compound proceeds through a well-established nucleophilic acyl substitution mechanism. This is generally a two-step addition-elimination process.[3][4]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. This initial attack breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled.

  • Deprotonation: In the case of neutral nucleophiles like amines and alcohols, the resulting product is protonated. A base, either a second equivalent of the amine or an added scavenger base like triethylamine or pyridine, removes the proton to yield the final, neutral amide or ester product and the corresponding ammonium salt.[3][5]

Caption: General mechanism of nucleophilic acyl substitution.

Experimental Protocols

PART 1: General Considerations

Solvent Selection: Due to the perfluorinated nature of the acyl chloride, solvent choice is critical. While standard aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are often suitable, for certain substrates, fluorinated solvents or co-solvents may be beneficial to ensure homogeneity.

Base Selection: A non-nucleophilic organic base is essential to neutralize the hydrogen chloride byproduct, which can otherwise form a salt with the amine nucleophile, rendering it unreactive.[3][5] Triethylamine (TEA) and diisopropylethylamine (DIEA) are commonly used. For less reactive amines, pyridine can serve as both a base and a catalyst.

Temperature Control: Acylation reactions with acyl chlorides are typically exothermic.[3] Therefore, it is crucial to control the reaction temperature, especially during the addition of the acyl chloride, to prevent side reactions and ensure safety. Reactions are often initiated at 0 °C.

PART 2: Protocol for the Acylation of a Primary Amine

This protocol describes the synthesis of N-benzyl-perfluorocyclohexanecarboxamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.0 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Experimental Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.0 equivalent) and anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the stirred solution.

  • Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it dropwise to the amine solution over 15-30 minutes, maintaining the internal temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-benzyl-perfluorocyclohexanecarboxamide.

PART 3: Protocol for the Acylation of a Primary Alcohol

This protocol describes the synthesis of benzyl perfluorocyclohexanecarboxylate.

Materials:

  • This compound (1.0 eq)

  • Benzyl alcohol (1.0 eq)

  • Pyridine (1.5 eq) or Triethylamine (1.2 eq) with a catalytic amount of DMAP

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Experimental Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve benzyl alcohol (1.0 equivalent) and pyridine (1.5 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the flask to 0 °C using an ice bath and begin stirring.

  • Addition of Acyl Chloride: Add this compound (1.0 equivalent) dropwise to the alcohol solution over 15-30 minutes, ensuring the temperature is maintained at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting alcohol.

  • Work-up: Dilute the reaction mixture with dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude ester by column chromatography on silica gel to yield the final product.

Experimental_Workflow cluster_Preparation Reaction Setup cluster_Reaction Acylation Reaction cluster_Workup Work-up and Isolation cluster_Purification Purification A Dissolve Nucleophile (Amine/Alcohol) and Base in Anhydrous Solvent B Cool to 0 °C A->B C Dropwise Addition of This compound B->C D Warm to Room Temperature and Stir C->D E Monitor by TLC D->E F Quench Reaction and Perform Aqueous Washes E->F G Dry Organic Layer F->G H Concentrate under Reduced Pressure G->H I Column Chromatography or Recrystallization H->I

Caption: General experimental workflow for acylation.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Handle under an inert atmosphere to prevent hydrolysis.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a highly effective reagent for the introduction of the perfluorocyclohexanecarbonyl group into a wide range of molecules. The protocols outlined in this application note provide a robust starting point for the acylation of amines and alcohols. The high reactivity of this acyl chloride, driven by the strong electron-withdrawing nature of the perfluorinated ring, allows for efficient transformations under relatively mild conditions. As with any chemical synthesis, optimization of reaction parameters may be necessary for specific substrates to achieve optimal yields and purity.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • PubChem. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. [Link]

  • Organic Chemistry Portal. Amine to Amide (via Acid Chloride). [Link]

  • YouTube. How Do Amines React With Other Chemicals? - Chemistry For Everyone. [Link]

  • Chemguide. the reaction of acyl chlorides with ammonia and primary amines. [Link]

  • PubChem. Perfluoropropionyl chloride. National Center for Biotechnology Information. [Link]

  • Studylib. Organic Chemistry Revision Sheets Reaction Mechanism Notes. [Link]

  • Organic Chemistry Portal. Alcohol to Chloride. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Chemistry LibreTexts. 17.7: Reactions of Alcohols. [Link]

  • Chemguide. reaction between acyl chlorides and alcohols - addition / elimination. [Link]

  • Chemguide. acid anhydrides with ammonia or primary amines. [Link]

  • Organic Chemistry Portal. Alcohol synthesis by 1,2-addition. [Link]

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Application Note & Protocol: Surface Modification Utilizing Perfluorocyclohexanecarbonyl Chloride for Advanced Material Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the application of Perfluorocyclohexanecarbonyl Chloride for the covalent surface modification of hydroxylated substrates. The protocol details the chemical principles, step-by-step procedures, and validation techniques for creating robust, low-energy surfaces with enhanced hydrophobicity and oleophobicity. The unique properties of the perfluorocyclohexyl moiety offer a compelling alternative to traditional linear perfluoroalkyl chains for applications demanding high chemical and thermal stability.

Introduction: The Rationale for this compound in Surface Science

The strategic modification of material surfaces is a cornerstone of advanced materials science, enabling the precise tuning of properties such as wettability, biocompatibility, and chemical resistance. Perfluorinated compounds are particularly valued for their ability to dramatically lower surface energy.[1] While long-chain perfluoroalkylsilanes and thiols are well-established in this field, this compound presents a unique molecular architecture. Its rigid, cyclic perfluorinated structure can lead to densely packed, thermally stable monolayers, offering superior performance in demanding environments.

The core of this surface modification strategy lies in the high reactivity of the acyl chloride functional group.[2][3][4][5][6] This group readily undergoes a nucleophilic acyl substitution reaction with surface hydroxyl (-OH) groups present on a wide variety of substrates, including glass, silicon wafers, and metal oxides. This results in the formation of a stable ester linkage, covalently grafting the perfluorocyclohexyl moiety to the surface.

Mechanistic Principles of Surface Functionalization

The covalent attachment of this compound to a hydroxyl-terminated surface proceeds via a nucleophilic addition-elimination mechanism.[3][5]

The key steps are:

  • Nucleophilic Attack: A lone pair of electrons from the oxygen atom of a surface hydroxyl group attacks the electrophilic carbonyl carbon of the this compound.[3]

  • Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.

  • Elimination of the Leaving Group: The intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbonyl double bond, and the chloride ion, being a good leaving group, is expelled.

  • Deprotonation: A base, either a scavenger added to the reaction (like pyridine) or a neighboring surface hydroxyl group, removes the proton from the newly formed surface ester, completing the reaction. The liberated HCl is neutralized by the base.[2]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Substrate Substrate-OH (Hydroxylated Surface) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Modifier C₆F₁₁COCl (this compound) Modifier->Intermediate Modified_Surface Substrate-O-CO-C₆F₁₁ (Modified Surface) Intermediate->Modified_Surface Elimination of Cl⁻ Byproduct HCl (Hydrogen Chloride) Intermediate->Byproduct

Caption: Reaction mechanism of this compound with a hydroxylated surface.

Experimental Protocols

Materials and Equipment
Reagents Equipment
This compoundFume Hood
Anhydrous Toluene (or other inert solvent)Schlenk Line or Glovebox (optional)
Pyridine (or other non-nucleophilic base)Sonicator
Substrates (e.g., Silicon wafers, glass slides)Spin Coater or Dip Coater
Acetone (ACS grade)Oven or Hotplate
Isopropanol (ACS grade)Contact Angle Goniometer
Deionized Water (18.2 MΩ·cm)XPS Instrument
Piranha solution (H₂SO₄:H₂O₂) - EXTREME CAUTION Atomic Force Microscope (AFM)
Safety Precautions
  • Corrosive Nature: this compound is corrosive and reacts violently with water, releasing HCl gas.[7][8] All handling must be performed in a certified chemical fume hood.[9][10]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9][10]

  • Piranha Solution: Piranha solution is extremely corrosive and a strong oxidizer. It reacts violently with organic materials. Prepare and handle with extreme caution and follow institutional safety protocols.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Protocol for Surface Modification of Silicon Wafers

This protocol describes a solution-phase deposition.

Step 1: Substrate Cleaning and Hydroxylation

  • Cut silicon wafers to the desired size.

  • Sonicate the wafers sequentially in acetone, isopropanol, and deionized water for 15 minutes each to remove organic contaminants.

  • Dry the wafers under a stream of nitrogen.

  • To generate a high density of surface hydroxyl groups, immerse the wafers in a freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. CAUTION: Piranha solution is extremely dangerous.

  • Rinse the wafers copiously with deionized water and dry with nitrogen. The surface should now be hydrophilic.

Step 2: Preparation of the Modification Solution

  • Inside a fume hood, prepare a 10 mM solution of this compound in anhydrous toluene.

  • Add pyridine to the solution at a 1.2 molar equivalent to the acyl chloride. This will act as an HCl scavenger.

Step 3: Surface Modification Reaction

  • Immerse the cleaned and hydroxylated wafers into the modification solution.

  • Leave the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

  • For a more robust coating, the reaction can be gently heated to 40-50°C.

Step 4: Post-Reaction Cleaning

  • Remove the wafers from the reaction solution.

  • Rinse the wafers with fresh toluene to remove any unreacted reagents.

  • Sonicate the wafers in isopropanol for 10 minutes to remove physisorbed molecules.

  • Dry the wafers under a stream of nitrogen.

Experimental_Workflow A Substrate Cleaning (Sonication in Solvents) B Surface Hydroxylation (Piranha Treatment) A->B D Immersion and Reaction (2-4 hours at RT) B->D C Preparation of Modification Solution (Acyl Chloride in Anhydrous Solvent + Base) C->D E Post-Reaction Cleaning (Rinsing and Sonication) D->E F Drying and Characterization E->F

Caption: A typical workflow for surface modification using this compound.

Validation and Characterization of Modified Surfaces

Successful surface modification can be confirmed through a suite of surface-sensitive analytical techniques.[11][12]

Contact Angle Goniometry

This is a primary and rapid method to assess the change in surface wettability. A significant increase in the water contact angle is expected after modification.

Surface State Expected Water Contact Angle (θ)
Cleaned, Hydroxylated Silicon< 10°
After Modification> 110°
Expected Hexadecane Contact Angle > 60°
X-ray Photoelectron Spectroscopy (XPS)

XPS provides elemental and chemical state information about the surface, confirming the presence of the grafted molecule.

  • Expected Elemental Signature: The appearance of strong Fluorine (F 1s) and a corresponding increase in the Carbon (C 1s) signal.

  • High-Resolution C 1s Spectrum: Deconvolution of the C 1s peak should reveal components corresponding to C-F bonds at higher binding energies (around 291-293 eV).

  • Disappearance of Signal: A significant attenuation of the underlying Silicon (Si 2p) signal from the substrate indicates the formation of a monolayer.

Atomic Force Microscopy (AFM)

AFM is used to characterize the surface topography and roughness. A well-formed monolayer should not significantly increase the surface roughness. Tapping mode AFM can provide images of the surface morphology before and after modification.

Conclusion

This compound is a highly effective reagent for the functionalization of hydroxylated surfaces. The protocol outlined in this document provides a robust method for creating covalently attached, highly fluorinated monolayers. The resulting surfaces exhibit excellent hydrophobicity and oleophobicity, making them suitable for a wide range of applications, from self-cleaning coatings to specialized microfluidic devices and biocompatible materials. The rigorous characterization of these surfaces is crucial for ensuring the quality and performance of the final material.

References

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]

  • Characterization of alkylsilane self-assembled monolayers by molecular simulation. Langmuir. [Link]

  • SELF ASSEMBLED MONOLAYERS -A REVIEW. International Journal of ChemTech Research. [Link]

  • Acyl Chlorides (A-Level). ChemistryStudent. [Link]

  • Characterization of self-assembled monolayers from lithium dialkyldithiocarbamate salts. PubMed. [Link]

  • Acyl chlorides and water, alcohols or phenol. Chemguide. [Link]

  • Reactions of Acyl Chlorides. Save My Exams. [Link]

  • Acid Chloride Reactions. AK Lectures. [Link]

  • Characterizing Self-Assembled Monolayers on Gold Nanoparticles. Bioconjugate Chemistry. [Link]

  • Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Questron Technologies. [Link]

  • Characterization of Self-Assembled Monolayers on a Ruthenium Surface. Langmuir. [Link]

  • How to Make a Hydrophobic Surface. YouTube. [Link]

  • Electrooxidation of per- and polyfluoroalkyl substances in chloride-containing water on surface-fluorinated Ti4O7 anodes: Mitigation and elimination of chlorate and perchlorate formation. PubMed. [Link]

  • Surface modification of poly(dimethylsiloxane) with a perfluorinated alkoxysilane for selectivity toward fluorous tagged peptides. PubMed. [Link]

  • A Facile Method to Prepare Superhydrophobic Coatings for Various Substrates. MDPI. [Link]

  • A Novel Method to Prepare Superhydrophobic, Self-Cleaning and Transparent Coatings for Biomedical Applications. ResearchGate. [https://www.researchgate.net/publication/230784277_A_Novel_Method_to_Prepare_Superhydrophobic_Self-Cleaning_and_Transparent_Coatings_for_Biomedical_Applications]([Link]_ Coatings_for_Biomedical_Applications)

  • Unveiling the effect of chloride on the surface modification of Cu(111). ResearchGate. [Link]

  • Fabrication of superhydrophobic surfaces. Penn State Research Database. [Link]

  • Safe Chemical Handling / Lab Safety Video Part 5. YouTube. [Link]

  • A Facile Preparation Method for Corrosion-Resistant Copper Superhydrophobic Surfaces with Ordered Microstructures by Etching. MDPI. [Link]

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Application Notes and Protocols for the Synthesis of Novel Fluorinated Polyamides using Perfluorocyclohexanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of novel fluorinated polyamides utilizing perfluorocyclohexanecarbonyl chloride as a key monomer. Fluorinated polymers are of significant interest due to their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. This compound offers a unique building block for creating highly fluorinated polyamides with potentially enhanced performance characteristics. This guide will cover the underlying synthetic principles, a detailed experimental protocol for interfacial polymerization, and a discussion of the expected properties and potential applications of the resulting polymers.

Introduction: The Significance of Fluorinated Polyamides

Fluoropolymers are a class of high-performance materials renowned for their unique combination of properties, making them indispensable in various demanding applications.[1] The introduction of fluorine atoms into a polymer backbone imparts several desirable characteristics, including:

  • Exceptional Chemical Inertness: Resistance to a wide range of solvents, acids, and bases.

  • High Thermal Stability: The ability to withstand high temperatures without degradation.

  • Low Surface Energy: Resulting in hydrophobic and oleophobic properties.

  • Excellent Dielectric Properties: Making them suitable for electronic applications.

Polyamides, characterized by the repeating amide linkage (-CO-NH-), are a major class of engineering thermoplastics known for their high strength and durability. By incorporating fluorine into the polyamide structure, it is possible to create materials that combine the mechanical robustness of polyamides with the unique attributes of fluoropolymers.

This compound (C₆F₁₁COCl) is a particularly interesting monomer for the synthesis of fluorinated polyamides. The perfluorocyclohexyl group is a bulky, highly fluorinated moiety that can impart significant rigidity, thermal stability, and hydrophobicity to the polymer chain. The acid chloride functionality provides a reactive site for the formation of amide bonds through condensation polymerization with suitable diamine co-monomers.

Synthesis Strategy: Interfacial Polymerization

The synthesis of polyamides from a diacid chloride and a diamine is typically achieved through condensation polymerization.[2][3] A particularly effective method for this reaction is interfacial polymerization . This technique involves the reaction of two immiscible liquid phases, one containing the diacid chloride and the other containing the diamine.[4][5] The polymerization occurs at the interface between the two layers.

Key Advantages of Interfacial Polymerization:

  • Rapid Reaction Rate: The reaction between an acid chloride and an amine is extremely fast.[5]

  • High Molecular Weight Polymer: The rapid and irreversible nature of the reaction often leads to the formation of high molecular weight polymers.[5]

  • Controlled Stoichiometry Not Required: Since the reaction is confined to the interface, the overall stoichiometry of the monomers in their respective phases is less critical than in bulk polymerization.

  • Milder Reaction Conditions: The polymerization can often be carried out at room temperature.[2]

The general reaction scheme for the synthesis of a fluorinated polyamide using this compound and a generic diamine is illustrated below:

n C₆F₁₁COCl + n H₂N-R-NH₂ → [-CO-C₆F₁₁-CO-NH-R-NH-]n + 2n HCl

A crucial aspect of this reaction is the neutralization of the hydrochloric acid (HCl) byproduct. An acid scavenger, such as sodium hydroxide or sodium bicarbonate, is typically added to the aqueous diamine phase to prevent the protonation of the amine groups, which would render them unreactive.[5]

Experimental Workflow and Protocol

Materials and Equipment
Reagents Equipment
This compoundBeakers
Hexamethylenediamine (or other suitable diamine)Magnetic stirrer and stir bar
Dichloromethane (or other suitable organic solvent)Pipettes and graduated cylinders
Deionized waterForceps
Sodium hydroxide (or sodium bicarbonate)Glass rod
Acetone (for washing)Petri dish
Fume hood
Personal Protective Equipment (gloves, safety glasses)
Visualizing the Workflow

The following diagram illustrates the key steps in the interfacial polymerization process.

InterfacialPolymerization cluster_prep Phase Preparation cluster_reaction Polymerization cluster_workup Isolation and Purification prep_organic Prepare Organic Phase: Dissolve Perfluorocyclohexanecarbonyl Chloride in Dichloromethane layering Carefully layer the organic phase over the aqueous phase prep_organic->layering prep_aqueous Prepare Aqueous Phase: Dissolve Diamine and Sodium Hydroxide in Water prep_aqueous->layering polymer_formation Polymer film forms at the interface layering->polymer_formation extraction Gently pull the polymer film from the interface polymer_formation->extraction washing Wash the polymer with water and acetone extraction->washing drying Dry the polymer in a vacuum oven washing->drying

Caption: Workflow for Interfacial Polymerization.

Step-by-Step Protocol

Safety Precautions: this compound is corrosive and moisture-sensitive.[6] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

  • Prepare the Aqueous Phase:

    • In a 100 mL beaker, dissolve 0.58 g (5 mmol) of hexamethylenediamine in 50 mL of deionized water.

    • Add 0.40 g (10 mmol) of sodium hydroxide to the solution and stir until fully dissolved. This will act as an acid scavenger.

  • Prepare the Organic Phase:

    • In a separate 50 mL beaker, dissolve 1.72 g (5 mmol) of this compound in 25 mL of dichloromethane.

  • Initiate Polymerization:

    • Carefully and slowly pour the organic phase (this compound solution) on top of the aqueous phase (hexamethylenediamine solution) in the 100 mL beaker. Avoid vigorous mixing to maintain a distinct interface.

    • A white polymer film will immediately form at the interface of the two layers.

  • Isolate the Polymer:

    • Using forceps, gently grasp the center of the polymer film and slowly pull it out of the beaker. A continuous strand or "rope" of the fluorinated polyamide can be drawn from the interface.

    • Wrap the polymer strand around a glass rod to collect it.

  • Wash and Purify the Polymer:

    • Wash the collected polymer thoroughly with deionized water to remove any unreacted monomers and salts.

    • Subsequently, wash the polymer with acetone to remove any remaining organic solvent and low molecular weight oligomers.

    • Place the washed polymer in a petri dish.

  • Dry the Polymer:

    • Dry the polymer in a vacuum oven at 60-80 °C overnight to remove all residual solvent.

  • Characterization (Optional):

    • The dried polymer can be characterized using various techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of amide linkages, and thermal analysis (TGA/DSC) to determine its thermal stability and transition temperatures.

Expected Polymer Properties and Potential Applications

The resulting fluorinated polyamide is expected to exhibit a unique set of properties due to the incorporation of the perfluorocyclohexyl group.

PropertyExpected CharacteristicRationale
Thermal Stability HighThe high bond strength of C-F bonds and the rigid perfluorocyclohexyl structure contribute to excellent thermal resistance.
Chemical Resistance ExcellentThe fluorine atoms shield the polymer backbone from chemical attack.
Solubility LimitedExpected to be soluble in specialized fluorinated solvents but insoluble in common organic solvents.
Hydrophobicity HighThe low surface energy of the fluorinated segments will lead to water-repellent properties.
Mechanical Strength HighThe inherent strength of the polyamide backbone combined with strong intermolecular forces.

Potential Applications:

The unique properties of polyamides derived from this compound make them promising candidates for a range of high-performance applications, including:

  • High-Temperature Membranes: For gas separation or filtration in harsh chemical environments.

  • Advanced Coatings: Providing corrosion protection and low-friction surfaces.[1]

  • Specialty Fibers: For use in protective clothing and advanced composites.

  • Dielectric Materials: In the electronics industry for insulation and packaging.

Conclusion

This compound serves as a valuable monomer for the synthesis of novel fluorinated polyamides via interfacial polymerization. This method offers a straightforward and efficient route to high molecular weight polymers with enhanced thermal and chemical stability. The unique properties imparted by the perfluorocyclohexyl moiety open up possibilities for the development of new high-performance materials for advanced technological applications. Further research into the structure-property relationships of these polymers will undoubtedly lead to the discovery of new and innovative uses.

References

  • Google Patents. (n.d.). Stabilisation of fluorocarbon polymers.
  • Google Patents. (n.d.). Polymers, fluorinated ionic polymer networks, and methods related thereto.
  • Google Patents. (n.d.). Polymerizable fluoromonomer, fluoropolymer, resist material, and method of pattern formation.
  • MDPI. (n.d.). Ring-Forming Polymerization toward Perfluorocyclobutyl and Ortho-Diynylarene-Derived Materials: From Synthesis to Practical Applications. Retrieved from [Link]

  • Google Patents. (n.d.). Fluorocarbon vinyl ether polymers.
  • Scribd. (n.d.). Synthesis of Polyamide. Retrieved from [Link]

  • YouTube. (2014, October 8). Synthesis of Polyamides from . Retrieved from [Link]

  • YouTube. (2025, September 5). What Is The Polyamide Polymerization Process? - Chemistry For Everyone. Retrieved from [Link]

  • YouTube. (2020, August 28). Flow Chemistry and Polymerizations | Park Webinar Series. Retrieved from [Link]

  • Save My Exams. (2024, December 23). Formation of Polyamides - A Level Chemistry Revision Notes. Retrieved from [Link]

  • YouTube. (2019, November 20). Quick Review of Polyamide Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Condensation polymerization of 2,2′‐diiodobiphenyl‐4,4′‐dicarbonyl dichloride with some mono‐ and diamino compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 26). 1.6: Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride. Retrieved from [Link]

Sources

Application Note & Protocol: Derivatization of Amines with Perfluorocyclohexanecarbonyl Chloride for Enhanced GC/MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocol for the derivatization of primary and secondary amines using Perfluorocyclohexanecarbonyl Chloride for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The derivatization process converts polar, low-volatility amines into their corresponding N-perfluorocyclohexanoyl amides. This chemical modification significantly improves chromatographic performance, enhances thermal stability, and introduces favorable mass spectrometric characteristics, leading to improved sensitivity and selectivity. This guide is intended for researchers, scientists, and drug development professionals seeking a robust method for the quantitative and qualitative analysis of amines in various matrices.

Introduction: The Rationale for Derivatization

Primary and secondary amines are a class of organic compounds fundamental to numerous biological and chemical processes. However, their direct analysis by Gas Chromatography (GC) is often fraught with challenges.[1] Due to their inherent polarity and propensity for hydrogen bonding, amines tend to exhibit poor peak shapes, characterized by significant tailing, and may interact irreversibly with active sites within the GC system.[1] Furthermore, their low volatility can make them unsuitable for GC analysis without chemical modification.

Derivatization is a crucial sample preparation technique that addresses these limitations by chemically modifying the analyte to improve its analytical properties.[2] Acylation, the introduction of an acyl group, is a widely employed and effective derivatization strategy for amines.[3] The use of perfluorinated acylating agents, such as this compound, offers distinct advantages:

  • Increased Volatility and Thermal Stability: The resulting perfluoroacyl amides are significantly more volatile and thermally stable than the parent amines, leading to improved chromatographic resolution and reproducibility.

  • Reduced Polarity: The nonpolar perfluorinated moiety effectively shields the polar amine group, minimizing interactions with the stationary phase and reducing peak tailing.

  • Enhanced Mass Spectrometric Detection: The presence of multiple fluorine atoms results in a significant mass shift, moving the derivative's mass out of the low-mass background interference. Moreover, the fragmentation patterns of these derivatives are often highly characteristic and can provide structural confirmation.

  • Increased Sensitivity with Specific Detectors: While this guide focuses on MS detection, it is noteworthy that the highly electronegative nature of the perfluoroalkyl group makes these derivatives particularly sensitive to Electron Capture Detection (ECD).[3]

This application note will detail the reaction mechanism, provide a step-by-step protocol for derivatization, discuss the expected mass spectral characteristics, and present a typical GC-MS analytical method.

Reaction Mechanism and Workflow

The derivatization of a primary or secondary amine with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion, forming a stable N-perfluorocyclohexanoyl amide and generating hydrochloric acid as a byproduct.

To drive the reaction to completion and neutralize the HCl byproduct, a non-nucleophilic organic base, such as pyridine or triethylamine, is typically added to the reaction mixture.

G cluster_workflow Derivatization Workflow sample Amine Sample in Solution drydown Evaporate to Dryness (if necessary) sample->drydown reconstitute Reconstitute in Anhydrous Solvent drydown->reconstitute add_reagents Add this compound & Base reconstitute->add_reagents react Heat to Drive Reaction add_reagents->react cool Cool to Room Temperature react->cool analysis Inject into GC-MS cool->analysis

Caption: General workflow for the derivatization of amines.

Experimental Protocol

3.1. Materials and Reagents

  • This compound (CAS: 58816-79-8)

  • Amine-containing sample

  • Anhydrous aprotic solvent (e.g., acetonitrile, ethyl acetate, or toluene)

  • Anhydrous pyridine or triethylamine (TEA)

  • Reaction vials (2 mL) with PTFE-lined screw caps

  • Heating block or oven

  • Nitrogen evaporator (optional)

  • GC-MS system

3.2. Step-by-Step Derivatization Procedure

  • Sample Preparation:

    • Accurately transfer a known amount of the amine sample (typically 0.1-1 mg) into a reaction vial.

    • If the sample is in a volatile solvent, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is free of water, as this compound is moisture-sensitive.[3]

  • Reagent Addition:

    • Add 200 µL of an anhydrous aprotic solvent (e.g., acetonitrile) to dissolve the sample residue.

    • Add 50 µL of an anhydrous base (e.g., pyridine or triethylamine). The base acts as a scavenger for the HCl produced during the reaction.

    • Add 50 µL of this compound to the vial.

  • Reaction:

    • Tightly cap the vial and vortex briefly to ensure thorough mixing.

    • Heat the reaction mixture at 60-80°C for 30-60 minutes in a heating block or oven. The optimal temperature and time may vary depending on the reactivity and steric hindrance of the amine. For highly hindered amines, longer reaction times or higher temperatures may be necessary.

  • Sample Work-up and Analysis:

    • Allow the vial to cool to room temperature.

    • The sample can be injected directly into the GC-MS system. Alternatively, for cleaner samples, a liquid-liquid extraction can be performed. Add 500 µL of water and 500 µL of an extraction solvent (e.g., hexane or ethyl acetate), vortex, and allow the layers to separate. The organic layer containing the derivatized amine can then be transferred to a new vial for analysis.

G start Start sample_prep Sample Preparation Transfer sample to vial Evaporate solvent to dryness start->sample_prep reagent_add Reagent Addition Add anhydrous solvent Add anhydrous base Add this compound sample_prep->reagent_add reaction Reaction Cap vial and vortex Heat at 60-80°C for 30-60 min reagent_add->reaction cooldown Cooldown Allow vial to cool to room temperature reaction->cooldown analysis Analysis Inject directly or perform liquid-liquid extraction Inject into GC-MS cooldown->analysis end End analysis->end

Caption: Detailed experimental workflow for amine derivatization.

GC-MS Analysis

4.1. Chromatographic Conditions

The following are general GC conditions that can be used as a starting point. Optimization may be required based on the specific analytes and instrumentation.

Parameter Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Injector Temperature 250°C
Injection Mode Splitless (or split, depending on concentration)
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial temp: 80°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min
Transfer Line Temp 280°C

4.2. Mass Spectrometric Conditions

Parameter Condition
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Scan Range m/z 50-600

4.3. Expected Mass Spectra and Fragmentation

While specific mass spectra for N-perfluorocyclohexanoyl-amine derivatives are not widely published, we can predict the fragmentation patterns based on the behavior of similar perfluoroacyl derivatives.[4][5]

  • Molecular Ion (M+•): The molecular ion is often observable, although it may be of low abundance. Its presence is crucial for confirming the identity of the derivative.

  • Alpha-Cleavage: A prominent fragmentation pathway for amides is cleavage alpha to the nitrogen atom, leading to the formation of a stable acylium ion. For N-perfluorocyclohexanoyl derivatives, this would result in a characteristic ion corresponding to the perfluorocyclohexanecarbonyl moiety.

  • Loss of the Perfluoroalkyl Chain: Fragmentation within the perfluorocyclohexyl ring can lead to the loss of various perfluorinated fragments.

  • Rearrangement Ions: As with other N-alkyl-N-perfluoroacyl derivatives, the formation of nitrilium ions through rearrangement processes is possible and can provide valuable structural information.[4]

Troubleshooting and Method Validation

  • Poor Derivatization Efficiency:

    • Cause: Presence of moisture.

    • Solution: Ensure all solvents and reagents are anhydrous. Dry the sample thoroughly before adding reagents.

    • Cause: Incomplete reaction.

    • Solution: Increase reaction time and/or temperature. Optimize the ratio of derivatizing reagent to analyte.

  • Peak Tailing:

    • Cause: Incomplete derivatization or active sites in the GC system.

    • Solution: Optimize the derivatization reaction. Use a deactivated GC liner and column.

  • Method Validation:

    • Linearity: Prepare a calibration curve using a series of standards derivatized under the same conditions as the samples.

    • Precision and Accuracy: Analyze replicate samples and spiked samples to determine the method's reproducibility and recovery.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Conclusion

Derivatization of amines with this compound is a powerful technique for overcoming the challenges associated with their direct GC-MS analysis. The resulting N-perfluorocyclohexanoyl amides exhibit improved chromatographic behavior, thermal stability, and produce characteristic mass spectra, enabling sensitive and selective quantification. The protocol presented in this guide provides a robust starting point for the development of analytical methods for a wide range of primary and secondary amines in various research and industrial applications.

References

  • Parshintsev, J., et al. (2015). Determination of atmospheric amines by on-fiber derivatization solid-phase microextraction with 2,3,4,5,6-pentafluorobenzyl chloroformate and 9-fluorenylmethoxycarbonyl chloride. Journal of Chromatography A, 1378, 27-34. [Link]

  • Webster, J. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. [Link]

  • Tsikas, D., et al. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. International Journal of Molecular Sciences, 24(2), 1670. [Link]

  • Häkkinen, V. M. A., & Rautio, A. (2013). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 5(19), 5373-5381. [Link]

  • Glibin, V. N., et al. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Journal of Mass Spectrometry, 51(7), 522-530. [Link]

  • Moore, J. M., et al. (1996). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Analytical Toxicology, 20(4), 238-244. [Link]

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experimental setup for reactions with "Perfluorocyclohexanecarbonyl chloride"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Experimental Use of Perfluorocyclohexanecarbonyl Chloride

Authored by: A Senior Application Scientist

Introduction: The Unique Role of this compound in Modern Chemistry

This compound, a fully fluorinated derivative of cyclohexanecarbonyl chloride, is a powerful and versatile reagent in synthetic chemistry. The incorporation of fluorine atoms into organic molecules dramatically alters their physicochemical properties, including thermal stability, chemical resistance, lipophobicity, and surface tension.[1] Compounds derived from perfluorinated building blocks like this one are integral to the development of advanced materials, pharmaceuticals, and agrochemicals. The carbon-fluorine bond is exceptionally strong, and the "shielding" effect of multiple fluorine atoms imparts significant stability to the perfluoroalkyl chain against chemical, thermal, and biological degradation.[2]

This acyl chloride is a key intermediate for introducing the undecafluorocyclohexylcarbonyl moiety into various molecular scaffolds. As a highly reactive electrophile, it readily participates in reactions with a wide range of nucleophiles, primarily to form amides, esters, and ketones. Understanding the precise handling requirements and reaction parameters for this reagent is crucial for its safe and effective use in research and development. This guide provides detailed protocols, mechanistic insights, and practical advice for researchers, scientists, and drug development professionals.

PART 1: Critical Safety and Handling Protocols

This compound is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment. Exposure to moisture will hydrolyze the acyl chloride to the corresponding carboxylic acid and release corrosive hydrogen chloride (HCl) gas.

Core Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles or a face shield, and impervious gloves (e.g., nitrile or neoprene).[3]

  • Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[3][4]

  • Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the reagent. All glassware should be thoroughly dried in an oven before use.

  • Spill Management: In case of a spill, do not use water. Absorb the material with a suitable inert absorbent (e.g., dry sand, vermiculite) and place it in a sealed container for proper disposal.[3]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area gently with plenty of soap and water for at least 15 minutes.[3][4]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

    • Inhalation: Remove the victim to fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen. Seek immediate medical attention.[4][5]

PART 2: Core Synthetic Applications & Detailed Protocols

This compound is an excellent acylating agent. The primary reactions involve nucleophilic acyl substitution, where the chloride is displaced by a nucleophile such as an amine, an alcohol, or an aromatic ring.

Workflow: General Experimental Setup

The following diagram illustrates a standard workflow for conducting reactions with moisture-sensitive and corrosive reagents like this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification P1 Dry Glassware (Oven) P2 Assemble Under Inert Gas (N2 or Ar) P1->P2 R1 Add Solvent & Nucleophile (Amine/Alcohol/Arene) P2->R1 R2 Cool to 0 °C (Ice Bath) R1->R2 R3 Add Base (if required) (e.g., Triethylamine) R2->R3 R4 Slowly Add Perfluorocyclohexanecarbonyl Chloride via Syringe R3->R4 R5 Warm to Room Temp & Stir R4->R5 M1 Withdraw Aliquot R5->M1 M2 Analyze via TLC or HPLC to Check for Completion M1->M2 W1 Quench Reaction (e.g., with Water or NH4Cl) M2->W1 If Reaction is Complete W2 Extract with Organic Solvent W1->W2 W3 Wash Organic Layer W2->W3 W4 Dry (Na2SO4), Filter, Concentrate W3->W4 W5 Purify Product (Column Chromatography/Recrystallization) W4->W5

Caption: General workflow for reactions using this compound.

Protocol 1: Amide Bond Formation via Acylation of an Amine

This reaction, often a variant of the Schotten-Baumann reaction, is one of the most common and reliable methods for amide synthesis from an acyl chloride.[][7] A non-nucleophilic base is required to neutralize the HCl byproduct, driving the reaction to completion.[7]

Mechanism Overview: The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion and forming the stable amide bond. The base deprotonates the resulting ammonium salt.

Caption: Mechanism of amide formation from an acyl chloride.

Experimental Protocol:

ParameterValue/DescriptionRationale
Reactants This compound (1.0 equiv), Primary/Secondary Amine (1.1 equiv), Triethylamine (1.5 equiv)A slight excess of the amine ensures complete consumption of the acyl chloride. Excess base neutralizes all generated HCl.
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic solvents are used to prevent reaction with the solvent.[7]
Temperature 0 °C to Room TemperatureThe initial addition is performed at 0 °C to control the exothermic reaction; it is then allowed to warm to drive it to completion.[7]
Time 2-16 hoursReaction time is dependent on the nucleophilicity of the amine and steric hindrance.

Step-by-Step Procedure:

  • To an oven-dried, round-bottom flask under an inert atmosphere, add the amine (1.1 equiv) and anhydrous DCM.

  • Cool the stirring solution to 0 °C using an ice-water bath.

  • Add triethylamine (1.5 equiv) to the solution.

  • Slowly, add a solution of this compound (1.0 equiv) in anhydrous DCM dropwise via a syringe over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Ester Formation via Acylation of an Alcohol

The procedure for synthesizing esters from alcohols is very similar to amide formation. Alcohols are generally less nucleophilic than amines, so the reaction may require slightly longer times or gentle heating. A base is still essential to scavenge the HCl byproduct.

Mechanism Overview: The alcohol's oxygen atom attacks the electrophilic carbonyl carbon. The resulting tetrahedral intermediate collapses, eliminating a chloride ion to yield the ester.

Sources

"Perfluorocyclohexanecarbonyl chloride" reaction with alcohols and phenols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Esterification of Alcohols and Phenols with Perfluorocyclohexanecarbonyl Chloride

Application Note & Protocol

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility of Perfluorocyclohexyl Esters

This compound is a highly reactive acyl chloride that serves as a valuable reagent for introducing the perfluorocyclohexyl moiety into molecules. The reaction of this compound with alcohols and phenols yields perfluorocyclohexyl esters, a class of compounds with significant applications across various scientific disciplines. In drug development, the high lipophilicity of the perfluoroalkyl group is leveraged to enhance the membrane permeability and bioavailability of parent drugs in prodrug strategies.[1][2][3] The presence of numerous fluorine atoms also makes these esters excellent candidates for ¹⁹F MRI imaging agents and tracers.[4] This guide provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and critical insights for the successful synthesis and application of these valuable esters.

Reaction Mechanisms: O-Acylation Pathways

The fundamental reaction is a nucleophilic acyl substitution. The oxygen atom of the alcohol or phenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. The highly electronegative fluorine atoms on the cyclohexane ring inductively withdraw electron density, further increasing the electrophilicity of the carbonyl carbon and making the reaction highly favorable.

Reaction with Alcohols

The esterification of alcohols with acyl chlorides is a well-established and efficient transformation.[5][6] The reaction proceeds rapidly and is often conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The primary role of the base is to neutralize the hydrogen chloride (HCl) gas that is generated as a byproduct.[5] This prevents the protonation of the alcohol, which would render it non-nucleophilic, and drives the reaction to completion.

Primary and secondary alcohols react readily, while tertiary alcohols may react more slowly due to steric hindrance.[5][7]

G cluster_mech1 Mechanism: Alcohol Esterification reagents Alcohol (R-OH) + this compound (PFCHC-COCl) + Base (e.g., Pyridine) intermediate Tetrahedral Intermediate reagents->intermediate 1. Nucleophilic attack of R-OH on carbonyl carbon products Perfluorocyclohexyl Ester (PFCHC-COOR) + Pyridinium Chloride (Base-H⁺Cl⁻) intermediate->products 2. Collapse of intermediate 3. Ejection of Cl⁻ 4. Base neutralizes H⁺

Caption: Generalized mechanism for alcohol esterification.

Reaction with Phenols

Phenols are generally less nucleophilic than alcohols due to the resonance delocalization of the oxygen's lone pair into the aromatic ring. Consequently, their acylation may require slightly more forcing conditions or specific catalytic systems to achieve high yields.[8]

A critical consideration in the acylation of phenols is the competition between O-acylation (forming an ester) and C-acylation (a Friedel-Crafts reaction forming a hydroxyketone).[9] To selectively obtain the desired O-acylated product, the reaction is typically performed under kinetic control, often at low temperatures and in the presence of a base like pyridine, which enhances the nucleophilicity of the phenol through deprotonation without promoting the Fries rearrangement to the C-acylated product. Lewis acid catalysts like AlCl₃, which favor thermodynamic control, should be avoided as they promote C-acylation.

G cluster_mech2 Mechanism: Phenol O-Acylation reagents_p Phenol (Ar-OH) + this compound (PFCHC-COCl) + Base phenoxide Phenoxide Ion (Ar-O⁻) reagents_p->phenoxide 1. Base deprotonates phenol intermediate_p Tetrahedral Intermediate phenoxide->intermediate_p 2. Nucleophilic attack on carbonyl product_p Aryl Perfluorocyclohexyl Ester (PFCHC-COOAr) intermediate_p->product_p 3. Collapse and Cl⁻ ejection

Caption: Base-promoted O-acylation mechanism for phenols.

Experimental Protocols & Methodologies

Mandatory Safety Precautions

This compound is a corrosive chemical that reacts with water and moisture to release corrosive HCl gas.[10][11] It is harmful if swallowed, inhaled, or in contact with skin.[12]

  • Handling: Always handle this reagent in a well-ventilated chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Conditions: All reactions must be conducted under anhydrous conditions using oven-dried glassware and an inert atmosphere (e.g., nitrogen or argon).[10]

  • Spills: Neutralize spills with a suitable agent like sodium bicarbonate before cleanup.

General Experimental Workflow

The following diagram outlines the standard workflow for the synthesis, workup, and purification of perfluorocyclohexyl esters.

G setup 1. Reaction Setup - Oven-dried glassware - Inert atmosphere (N₂/Ar) reagents 2. Reagent Addition - Dissolve Alcohol/Phenol & Base in dry solvent - Cool to 0 °C setup->reagents addition 3. Acyl Chloride Addition - Add this compound dropwise reagents->addition reaction 4. Reaction - Stir at 0 °C to room temperature - Monitor by TLC/GC addition->reaction workup 5. Aqueous Workup - Quench reaction - Extract with organic solvent - Wash with aq. acid, base, brine reaction->workup purify 6. Purification & Characterization - Dry over Na₂SO₄ - Concentrate in vacuo - Column Chromatography workup->purify product Pure Ester Product purify->product

Caption: Standard workflow for perfluorocyclohexyl ester synthesis.

Protocol 1: Synthesis of Benzyl Perfluorocyclohexanecarboxylate

This protocol details the esterification of a primary alcohol.

Materials:

  • Benzyl alcohol (1.0 eq)

  • This compound (1.1 eq)

  • Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Na₂SO₄

  • Silica gel for chromatography

Procedure:

  • Set up an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • To the flask, add anhydrous DCM, followed by benzyl alcohol (1.0 eq) and pyridine (1.2 eq).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Slowly add this compound (1.1 eq) to the reaction mixture dropwise via syringe over 10-15 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by adding 1M HCl. Transfer the mixture to a separatory funnel.

  • Separate the layers and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure benzyl perfluorocyclohexanecarboxylate.

Protocol 2: Synthesis of 4-Methoxyphenyl Perfluorocyclohexanecarboxylate

This protocol details the O-acylation of a phenol.

Materials:

  • 4-Methoxyphenol (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated NH₄Cl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous MgSO₄

  • Silica gel for chromatography

Procedure:

  • To an oven-dried, nitrogen-flushed round-bottom flask, add 4-methoxyphenol (1.0 eq), anhydrous THF, and triethylamine (1.5 eq).

  • Cool the stirred solution to 0 °C in an ice-water bath.

  • In a separate flask, dissolve this compound (1.1 eq) in a small amount of anhydrous THF.

  • Add the acyl chloride solution to the phenol mixture dropwise over 15-20 minutes. A precipitate of triethylammonium chloride may form.

  • Stir the reaction at 0 °C for 1 hour, then at room temperature overnight. Monitor the reaction by TLC.

  • Upon completion, filter the mixture to remove the ammonium salt, rinsing with THF.

  • Concentrate the filtrate and redissolve the residue in ethyl acetate.

  • Wash the organic solution sequentially with saturated NH₄Cl, saturated NaHCO₃, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting crude oil or solid by flash column chromatography to afford the desired aryl ester.

Data & Troubleshooting

Table 1: Representative Reaction Parameters
SubstrateBase (eq)SolventTemp (°C)Time (h)Typical Yield (%)
1-ButanolPyridine (1.2)DCM0 → RT3>90%
CyclohexanolPyridine (1.2)DCM0 → RT4~85%
PhenolTriethylamine (1.5)THF0 → RT12~80-90%
4-NitrophenolDMAP (cat.), TEA (2.0)AcetonitrileRT16~75%

Yields are approximate and will vary based on reaction scale and purification efficiency.

Table 2: Troubleshooting Guide
ProblemPossible CauseSuggested Solution
Low or No Yield 1. Hydrolysis of acyl chloride due to moisture. 2. Insufficient base. 3. Alcohol/Phenol is not sufficiently nucleophilic.1. Ensure all glassware is oven-dried and solvents are anhydrous. Run under inert gas. 2. Use at least a stoichiometric amount of base to neutralize HCl. 3. For poorly reactive phenols, consider a stronger base or add a catalytic amount of DMAP (4-dimethylaminopyridine).
Side Product Formation (Phenol reactions) C-acylation (Fries Rearrangement) is occurring.Avoid Lewis acid catalysts. Perform the reaction at low temperatures (0 °C) with a non-nucleophilic amine base to favor kinetic O-acylation.
Incomplete Reaction Steric hindrance, especially with secondary or tertiary alcohols.Increase reaction time, warm the reaction slightly (e.g., to 40 °C), or use a more potent acylation catalyst like DMAP.
Difficult Purification Unreacted starting material co-elutes with the product.Ensure the workup effectively removes acidic (phenol) or basic (amine) impurities. Adjust the solvent system for chromatography for better separation.

References

  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS.
  • SAFETY DATA SHEET - TCI Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Acylation of phenols to phenolic esters with organic salts - RSC Publishing.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - NIH.
  • Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing.
  • Ch24 - Acylation of phenols - University of Calgary.
  • Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O - MDPI.
  • Friedel–Crafts Acylation - Sigma-Aldrich.
  • Acid Chlorides → Esters with Alcohols and Pyridine - OrgoSolver.
  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods - SciRP.org.
  • TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition.
  • Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters - PMC.
  • Application of Pro-drugs - Medicinal Chemistry - Pharmacy 180.
  • SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides - Chemistry Steps.
  • Making Esters From Alcohols - Chemistry LibreTexts.

Sources

Application Note & Protocol: Strategic Acylation with Perfluorocyclohexanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Medicinal Chemistry and Advanced Materials

Introduction: The Strategic Advantage of Perfluorinated Moieties

The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug design and materials science.[1][2] Judicious placement of fluorine can profoundly alter a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, membrane permeability, and binding affinity.[3][4] While the trifluoromethyl group is a common substituent, larger polyfluorinated groups like the perfluorocyclohexyl moiety offer unique three-dimensional structures and electronic properties that are not yet fully exploited.[5]

This guide provides a detailed protocol and the underlying scientific rationale for employing Perfluorocyclohexanecarbonyl Chloride in Friedel-Crafts acylation reactions. This powerful synthetic tool enables the direct attachment of a perfluorocyclohexyl ketone group to aromatic and heteroaromatic rings, opening new avenues for creating novel pharmaceuticals and advanced materials. As a Senior Application Scientist, this document is structured to provide not just a procedural checklist, but a deep understanding of the causality behind each experimental choice, ensuring both successful execution and intelligent troubleshooting.

Scientific Principles and Rationale

The Friedel-Crafts Acylation Mechanism

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction developed by Charles Friedel and James Crafts in 1877.[6][7] The reaction typically involves an acyl chloride or anhydride reacting with an aromatic ring in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8][9]

The mechanism proceeds in three primary steps:

  • Generation of the Electrophile: The Lewis acid coordinates to the halogen of the acyl chloride, polarizing the carbon-halogen bond.[10] This complex then dissociates to form a highly reactive, resonance-stabilized acylium ion.[7]

  • Electrophilic Attack: The π-electrons of the aromatic ring attack the electrophilic carbon of the acylium ion, forming a non-aromatic carbocation intermediate known as a sigma complex or arenium ion.[6]

  • Re-aromatization: A weak base (such as AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[6]

However, the resulting ketone product is a moderate Lewis base and forms a stable complex with the Lewis acid.[6][11] This complexation deactivates the product against further acylation and necessitates the use of at least a stoichiometric amount of the catalyst. The desired ketone is liberated upon aqueous workup.[6]

The Impact of Perfluorination on Reactivity

The use of this compound introduces specific electronic considerations. The perfluorocyclohexyl (C₆F₁₁) group is intensely electron-withdrawing due to the high electronegativity of fluorine. This has two significant consequences:

  • Enhanced Electrophilicity: The strong inductive effect of the C₆F₁₁ group makes the carbonyl carbon of the acyl chloride exceptionally electrophilic. This can enhance its reactivity towards the Lewis acid and the aromatic nucleophile.

  • Product Deactivation: Once the acylation is complete, the powerful electron-withdrawing C₆F₁₁ group strongly deactivates the resulting aryl ketone product. This effectively prevents undesirable polyacylation, a common side reaction in Friedel-Crafts alkylations, ensuring the formation of a monoacylated product.[11]

Catalyst Selection: A Critical Choice

The choice of Lewis acid is paramount for a successful reaction. Aluminum trichloride (AlCl₃) is the most common and cost-effective choice for its strong Lewis acidity. Other catalysts like iron(III) chloride (FeCl₃) or boron trifluoride etherate (BF₃·OEt₂) can also be effective, sometimes offering milder conditions. For sensitive substrates, more advanced catalysts like metal triflates may be employed.[12]

Key Consideration: Due to the formation of the product-catalyst complex, a minimum of 1.1 to 1.3 molar equivalents of the Lewis acid is typically required to drive the reaction to completion.

Detailed Experimental Protocol

This protocol describes a general procedure for the Friedel-Crafts acylation of a representative electron-rich aromatic substrate, anisole, with this compound.

Materials and Equipment
Reagents & Solvents Equipment
This compound (≥97%)Three-neck round-bottom flask (oven-dried)
Anisole (anhydrous, ≥99%)Magnetic stirrer and stir bar
Aluminum Chloride (anhydrous, ≥99.9%)Reflux condenser with drying tube (CaCl₂ or Drierite)
Dichloromethane (DCM, anhydrous, <50 ppm H₂O)Nitrogen or Argon gas inlet
1 M Hydrochloric Acid (aq.)Addition funnel (pressure-equalizing)
Saturated Sodium Bicarbonate Solution (aq.)Ice-water bath and heating mantle
Brine (Saturated NaCl solution, aq.)Separatory funnel
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Rotary evaporator
Silica Gel (for column chromatography)Standard laboratory glassware
Hexanes and Ethyl Acetate (HPLC grade)Personal Protective Equipment (see Section 4.0)
Step-by-Step Reaction Procedure

Reaction Setup:

  • Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a rubber septum for a nitrogen/argon inlet. Ensure all glassware is thoroughly oven-dried to remove residual moisture.

  • Place the apparatus under a positive pressure of inert gas (Nitrogen or Argon).

  • In the fume hood, carefully weigh anhydrous aluminum chloride (AlCl₃) (1.2 eq.) into the reaction flask against a positive flow of inert gas.

    • Scientist's Note: AlCl₃ is extremely hygroscopic and reacts violently with water. Excluding moisture is critical for catalytic activity.[13]

  • Add 50 mL of anhydrous dichloromethane (DCM) via syringe to the flask and stir to create a suspension. Cool the flask to 0 °C using an ice-water bath.

Addition of Reagents: 5. In a separate, dry flask, prepare a solution of anisole (1.0 eq.) and this compound (1.05 eq.) in 25 mL of anhydrous DCM.

  • Scientist's Note: A slight excess of the acylating agent can help ensure complete consumption of the starting arene.
  • Transfer this solution to an addition funnel and attach it to the central neck of the reaction flask.
  • Add the anisole/acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature at 0-5 °C.
  • Scientist's Note: A slow, controlled addition is crucial to manage the exothermic reaction and prevent the formation of side products. The reaction mixture will typically darken and may evolve HCl gas.

Reaction and Monitoring: 8. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. 9. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting anisole is consumed.

Workup and Purification: 10. Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath. 11. CAUTION: HIGHLY EXOTHERMIC. Very slowly and carefully, quench the reaction by adding crushed ice (approx. 50 g) portion-wise to the stirred mixture. This will decompose the aluminum chloride complex. 12. After the initial exothermic reaction subsides, slowly add 50 mL of 1 M HCl to dissolve the remaining aluminum salts. 13. Transfer the mixture to a separatory funnel. Separate the organic layer. 14. Extract the aqueous layer twice with 30 mL portions of DCM. 15. Combine all organic layers and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Scientist's Note: The bicarbonate wash neutralizes any residual acid. The brine wash helps to remove water from the organic phase.
  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
  • Purify the crude product by column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to yield the pure perfluorocyclohexyl aryl ketone.

Expected Outcomes and Troubleshooting

Data Presentation: Substrate Scope and Yields

The reactivity in Friedel-Crafts acylation is highly dependent on the electronic nature of the aromatic substrate. Electron-rich arenes are excellent substrates, while electron-deficient arenes are generally unreactive.[8]

SubstrateRelative ReactivityExpected YieldKey Considerations
AnisoleHigh (Activating -OCH₃ group)80-95%Acylation will occur primarily at the para position due to sterics.
TolueneModerate (Activating -CH₃ group)75-90%A mixture of ortho and para isomers is expected.
BenzeneBaseline70-85%Standard reactivity.
ChlorobenzeneLow (Deactivating -Cl group)10-30%Harsher conditions (e.g., higher temperature) may be needed.
NitrobenzeneVery Low (Strongly deactivating -NO₂ group)<5%Generally considered unreactive under standard conditions.
Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive catalyst (hydrolyzed AlCl₃).2. Substrate is too deactivated.3. Insufficient reaction time or temperature.1. Use fresh, anhydrous AlCl₃ and anhydrous solvents. Ensure a dry, inert atmosphere.2. Switch to a more activated substrate or a stronger Lewis acid system.3. Increase reaction time or gently heat the reaction (e.g., to 40 °C).
Recovery of Starting Material 1. Insufficient amount of catalyst.2. Reaction not run to completion.1. Ensure at least 1.1 equivalents of AlCl₃ are used.2. Allow for longer reaction times and monitor carefully by TLC/GC-MS.
Formation of Dark, Tarry Side Products 1. Reaction temperature was too high.2. Substrate is sensitive to strong acid conditions.1. Maintain careful temperature control, especially during reagent addition.2. Consider a milder Lewis acid (e.g., FeCl₃).

Critical Safety Precautions

Proper safety protocols are mandatory when performing this reaction.

  • Engineering Controls: All operations must be conducted inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[14]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a full-face shield are required.[13]

    • Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or neoprene). A secondary pair of nitrile gloves underneath is recommended.[14][15]

    • Body Protection: A flame-resistant lab coat and a chemical-resistant apron are mandatory. Ensure no skin is exposed.[14]

  • Reagent-Specific Hazards:

    • Aluminum Chloride (AlCl₃): Reacts violently with water, releasing heat and HCl gas. It is highly corrosive and can cause severe burns. Handle only in a fume hood under inert gas.

    • This compound: Corrosive. May release toxic fumes upon heating. Perfluorinated compounds can be persistent and may release hydrogen fluoride (HF) upon decomposition at high temperatures.[16]

    • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • Emergency Procedures:

    • Ensure immediate access to a safety shower and eyewash station.

    • In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[15]

    • Have an appropriate spill kit ready. Acid spills should be neutralized with sodium bicarbonate or a commercial spill absorbent.

Visual Summaries of Key Processes

Reaction Mechanism Workflow

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Re-aromatization & Product Complexation AcylCl Perfluorocyclohexanecarbonyl Chloride (R-COCl) Complex Activated Complex [R-CO-Cl---AlCl₃] AcylCl->Complex + AlCl₃ LewisAcid Lewis Acid (AlCl₃) LewisAcid->Complex Acylium Acylium Ion [R-C≡O]⁺ + AlCl₄⁻ Complex->Acylium Dissociation Sigma Sigma Complex (Arenium Ion) Acylium->Sigma Arene Aromatic Ring (Ar-H) Arene->Sigma + Acylium Ion ProductComplex Product-Catalyst Complex [Ar-COR---AlCl₃] Sigma->ProductComplex - H⁺ (via AlCl₄⁻) FinalProduct Final Product (Ar-COR) ProductComplex->FinalProduct Quenching Workup Aqueous Workup (H₂O / H⁺) Workup->FinalProduct

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Workflow Diagram

G Setup 1. Reaction Setup (Dry Glassware, Inert Gas) Reagents 2. Reagent Addition (Dropwise at 0 °C) Setup->Reagents React 3. Reaction (Warm to RT, Monitor) Reagents->React Quench 4. Quenching (Ice / 1M HCl at 0 °C) React->Quench Extract 5. Extraction & Washing (DCM, NaHCO₃, Brine) Quench->Extract Dry 6. Drying & Concentration (MgSO₄, Rotovap) Extract->Dry Purify 7. Purification (Column Chromatography) Dry->Purify Product Final Product Purify->Product

Caption: Step-by-step experimental workflow.

References

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Al-Zoubi, R. M., et al. (2014). Friedel-Crafts Acylation with Amides. PMC - NIH. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Le, T. H., et al. (2022). Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. ACS Omega. [Link]

  • The Organic Chemistry Tutor. (2020). Friedel Crafts Acylation and Alkylation. YouTube. [Link]

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • O'Hagan, D. (2012). Polyfluorinated groups in medicinal chemistry. PubMed. [Link]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

  • Professor Dave Explains. (2018). Friedel-Crafts Acylation. YouTube. [Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. PubMed. [Link]

  • University of California, Santa Cruz. Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • Hagmann, W. K. (2008). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]

  • A&A Pharmachem. (2025). What are the safety precautions when handling acids?. [Link]

  • Kobe University. (2022). Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer. [Link]

  • University of Illinois Urbana-Champaign. Hydrofluoric Acid (HF). Division of Research Safety. [Link]

  • University of Wisconsin-Madison. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. [Link]

  • McGill University. Guidelines for the Safe Use of Hydrofluoric Acid. [Link]

  • Choi, S. K., & Jeong, Y. T. (1988). Synthesis and chemical reactivity of 2-chlorohexafluorocyclopentenylcopper reagent. Journal of The Chemical Society, Chemical Communications. [Link]

  • Lukin, O., et al. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. ResearchGate. [Link]

  • Iznogood, C. A., et al. (2020). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC - NIH. [Link]

  • Kálmán, A., et al. (1998). Synthesis and reactivity of polychlorocyclopentanones. ResearchGate. [Link]

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Troubleshooting & Optimization

challenges in working with "Perfluorocyclohexanecarbonyl chloride"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Perfluorocyclohexanecarbonyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and intricacies of working with this highly reactive fluorinated reagent. My aim here is to move beyond standard data sheets, providing you with field-proven insights and a practical framework for successful experimentation.

Introduction to a Demanding Reagent

This compound is a valuable building block in synthetic chemistry, prized for its ability to introduce the perfluorocyclohexanecarbonyl moiety. However, its high reactivity, particularly its sensitivity to moisture, presents a number of challenges in the laboratory. This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to ensure the safe and effective use of this compound.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the handling and use of this compound, with a focus on understanding the root cause and implementing effective solutions.

Issue 1: Reagent Degradation and Inconsistent Reactivity

Symptoms:

  • Reduced yield in acylation reactions.

  • Formation of unexpected byproducts, primarily the corresponding carboxylic acid.

  • Visible fuming when the reagent bottle is opened.

Root Cause Analysis: this compound is highly susceptible to hydrolysis.[1][2] The presence of even trace amounts of moisture in the air or in solvents will lead to its rapid conversion to the less reactive perfluorocyclohexanecarboxylic acid and corrosive hydrogen chloride (HCl) gas.[1][2] This degradation not only reduces the amount of active reagent but also introduces acidic impurities that can complicate subsequent reaction steps and purification.

Troubleshooting Protocol:

  • Strict Anhydrous Technique: All glassware must be rigorously dried, either by oven-drying overnight at >120 °C or by flame-drying under a stream of inert gas (Nitrogen or Argon). Allow to cool to room temperature in a desiccator before use.

  • Inert Atmosphere Operations: Conduct all transfers and reactions under a positive pressure of an inert gas. This can be achieved using a Schlenk line or a glovebox.[3]

  • Solvent Purity: Use only freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves to maintain dryness.

  • Reagent Storage: Store this compound in a tightly sealed container, preferably with a PTFE-lined cap, in a desiccator or a dry, inert atmosphere.[4]

Issue 2: Poor Solubility of Starting Materials or Intermediates

Symptoms:

  • Heterogeneous reaction mixture where homogeneity is expected.

  • Difficulty in achieving complete reaction conversion.

  • Precipitation of starting materials or intermediates.

Root Cause Analysis: Perfluorinated compounds often exhibit unique solubility profiles, sometimes being poorly soluble in common organic solvents. This can be particularly challenging when reacting this compound with polar substrates.

Troubleshooting Protocol:

  • Solvent Screening: Conduct small-scale solubility tests with a range of anhydrous aprotic polar solvents.[5] Examples include:

    • Acyclic ethers (e.g., diethyl ether, diglyme)

    • Cyclic ethers (e.g., tetrahydrofuran (THF), dioxane)

    • Nitriles (e.g., acetonitrile)

    • Amides (e.g., N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP)) - Use with caution as these can react with the acyl chloride at elevated temperatures.

  • Co-Solvent Systems: Employ a mixture of solvents to achieve the desired solubility for all reaction components.

  • Temperature Adjustment: Carefully increasing the reaction temperature may improve solubility. However, this must be balanced against the potential for side reactions and the thermal stability of the reactants and products.

Issue 3: Complications in Reaction Work-up and Product Isolation

Symptoms:

  • Formation of emulsions during aqueous work-up.

  • Difficulty in separating the desired product from perfluorinated byproducts.

  • Product degradation during purification.

Root Cause Analysis: The properties of the perfluorocyclohexyl group can lead to unconventional behavior during purification. The high density and unique polarity of perfluorinated compounds can complicate standard liquid-liquid extractions and chromatography.

Troubleshooting Protocol:

  • Aqueous Work-up:

    • To break emulsions, try adding brine (saturated NaCl solution) or small amounts of a different organic solvent.

    • Carefully neutralize any excess reagent by quenching the reaction mixture with a dilute solution of sodium bicarbonate. Be prepared for gas evolution (CO2).

  • Chromatography:

    • Given the potential for hydrolysis on silica gel, consider using a less acidic stationary phase or deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent.[3]

    • For highly fluorinated compounds, fluorous solid-phase extraction (F-SPE) can be a powerful purification technique.[6][7]

  • Distillation: For thermally stable, volatile products, vacuum distillation can be an effective purification method.[3]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is required?

A1: The primary hazards are its corrosivity and reactivity with water.[1] It can cause severe skin burns and eye damage.[1] Upon contact with moisture, it releases corrosive hydrogen chloride (HCl) gas, which is a respiratory irritant.[1]

Mandatory PPE includes:

  • Eye Protection: Tightly fitting safety goggles and a face shield.[1][8]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene, always check manufacturer's compatibility charts), and a lab coat.[4]

  • Respiratory Protection: All handling must be done in a certified chemical fume hood.[1][9]

Q2: How should I properly quench a reaction containing unreacted this compound?

A2: Slowly and carefully add the reaction mixture to a cooled (ice bath) and stirred solution of a weak base, such as saturated sodium bicarbonate. This will neutralize the acyl chloride and the HCl byproduct. Be aware that this is an exothermic reaction and will produce gas (CO2). Perform this procedure in a fume hood.

Q3: Can I use alcohols as solvents for reactions with this compound?

A3: No, unless the intention is to form the corresponding ester. This compound will react readily with alcohols in a nucleophilic acyl substitution reaction to produce an ester and HCl.[10] This reaction is often vigorous.

Q4: What analytical techniques are suitable for monitoring the progress of a reaction involving this compound?

A4:

  • Thin-Layer Chromatography (TLC): Useful for a quick check of reaction progress. However, the acyl chloride may streak or react with the silica plate. It's often better to monitor the disappearance of the nucleophilic starting material.

  • High-Performance Liquid Chromatography (HPLC): A robust method for quantitative analysis.[11][12][13] A reversed-phase C18 column is a good starting point.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile products. The high reactivity of the acyl chloride may require derivatization for analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly useful for monitoring the conversion of the starting material to the product, as the chemical shift of the fluorine atoms will change. ¹H NMR can be used to monitor the disappearance of the nucleophilic reactant.[14]

Q5: What is the best way to dispose of waste this compound?

A5: Waste should be handled as hazardous material.[9][15] Small residual amounts can be neutralized by slowly adding to a stirred solution of sodium bicarbonate in a fume hood.[1] The resulting mixture should then be collected in a designated hazardous waste container.[1][4] Never dispose of the reactive acyl chloride directly down the drain.[15] Empty containers should be treated as hazardous waste as they may contain residue.[1]

Part 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for Acylation of an Amine

This protocol outlines a general method for the synthesis of a perfluorocyclohexyl amide.

  • Preparation: Under an inert atmosphere, dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq.) in anhydrous dichloromethane (DCM) or another suitable anhydrous solvent.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the cooled amine solution via a syringe or dropping funnel.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC or HPLC.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with dilute HCl (to remove excess base), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Diagram 1: Workflow for Safe Handling and Reaction Setup

cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification prep_glass Oven/Flame-Dry Glassware prep_solvent Use Anhydrous Solvents prep_glass->prep_solvent prep_inert Purge with Inert Gas (N2/Ar) prep_solvent->prep_inert prep_ppe Don Full PPE prep_inert->prep_ppe react_setup Assemble Under Inert Atmosphere prep_ppe->react_setup Proceed to Reaction react_dissolve Dissolve Nucleophile & Base react_setup->react_dissolve react_cool Cool to 0°C react_dissolve->react_cool react_add Slowly Add Acyl Chloride react_cool->react_add react_monitor Monitor Reaction (TLC/HPLC) react_add->react_monitor workup_quench Quench with NaHCO3 (aq) react_monitor->workup_quench Reaction Complete workup_extract Liquid-Liquid Extraction workup_quench->workup_extract workup_dry Dry Organic Layer workup_extract->workup_dry workup_purify Purify (Chromatography/Distillation) workup_dry->workup_purify

Caption: Workflow for safe handling and reaction setup.

Diagram 2: Troubleshooting Logic for Failed Acylation

start Low/No Product Yield check_reagent Check Reagent Quality Is the acyl chloride old or improperly stored? start->check_reagent hydrolysis Likely Hydrolysis check_reagent:o->hydrolysis Yes check_conditions Review Reaction Conditions Were anhydrous conditions maintained? Was the temperature appropriate? Was the base suitable? check_reagent:o->check_conditions No new_reagent Use Fresh Reagent & Strict Anhydrous Technique hydrolysis->new_reagent conditions_issue Procedural Error check_conditions:o->conditions_issue Yes check_solubility Assess Solubility Did all reactants dissolve completely? check_conditions:o->check_solubility No rerun_reaction Repeat Reaction with Improved Technique conditions_issue->rerun_reaction solubility_issue Poor Solubility check_solubility:o->solubility_issue No other_issues Investigate Other Factors (e.g., Nucleophile Reactivity) check_solubility:o->other_issues Yes solvent_screen Perform Solvent Screen / Use Co-solvent solubility_issue->solvent_screen

Caption: Troubleshooting logic for a failed acylation reaction.

References

  • Regulations.gov. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • University of California. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • ResearchGate. (2005). A general method for the preparation of perfluoroalkanesulfonyl chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). Process for converting perfluorinated esters to perfluorinated acyl fluorides and/or ketones.
  • PubMed. (2025). Purification-Free Preparation of Trifluoroacetimidoyl Chlorides and Their Use in Catalytic Chemical Glycosylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid Chloride/ chloroformate purification?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • National Institutes of Health. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Retrieved from [Link]

  • YouTube. (2015). Acylation (Acid Chloride Reactions). Retrieved from [Link]

  • eScholarship.org. (n.d.). Synthesis of N-trifluoromethyl amides from carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2025). Gas-Phase Hydrolysis of SOCl2 at 297 and 309 K: Implications for Its Atmospheric Fate. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure. Retrieved from [Link]

  • Save My Exams. (2025). Acylation (AQA A Level Chemistry): Revision Note. Retrieved from [Link]

  • PubMed. (2003). Purification Strategies for Combinatorial and Parallel Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Analytical Methods and Monitoring for Perfluoroalkyl and Polyfluoroalkyl Substances | Request PDF. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Acid chlorides. Retrieved from [Link]

  • YouTube. (2020). Acid chloride hydrolysis example. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Synthesis of fluorine-containing esters of 2,5-furandicarboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025). The Synthesis of Salts and Esters of Perfluorinated Dithio- and Thiocarboxylic Acids from Carbon Disulfide and Carbonyl Sulfide Reacting with RFSiMe3/F-. | Request PDF. Retrieved from [Link]

  • University of St Andrews. (n.d.). Perchloric Acid Safety Guidelines. Retrieved from [Link]

  • INIS-IAEA. (2025). Hydrolysis of chlorine trifluoride, chlorine monofluoride and chloride fluoride. Study of the formation of perchloryl fluoride. Retrieved from [Link]

  • YouTube. (2025). How Do You Dispose Of Ferric Chloride? - Chemistry For Everyone. Retrieved from [Link]

  • YouTube. (2025). The most correct way to write the hydrolysis reaction of NH4Cl will be. Retrieved from [Link]

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preventing hydrolysis of "Perfluorocyclohexanecarbonyl chloride" during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated support resource for Perfluorocyclohexanecarbonyl Chloride. This guide is structured to provide direct, actionable solutions to common challenges encountered during its use in chemical synthesis, with a primary focus on the prevention of hydrolysis. As Senior Application Scientists, we have designed this center to be a practical tool based on established chemical principles and field-proven laboratory techniques.

Troubleshooting Guides & FAQs
Q1: I've identified Perfluorocyclohexanecarboxylic acid as a significant byproduct in my reaction. What is causing this?

The presence of Perfluorocyclohexanecarbonyl acid is the definitive sign that your starting material, this compound, has undergone hydrolysis. Acyl chlorides are among the most reactive derivatives of carboxylic acids.[1][2] Their high reactivity is due to the powerful electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, which imparts a significant partial positive charge on the carbonyl carbon.[1] This makes the carbon exceptionally susceptible to nucleophilic attack. Water, even in trace amounts, acts as a nucleophile, attacking this electrophilic center in a vigorous and often exothermic reaction to yield the corresponding carboxylic acid and hydrogen chloride (HCl).[1][3][4]

The perfluorinated ring further enhances this reactivity through its strong inductive effect, making this compound even more sensitive to moisture than its non-fluorinated counterparts.

Q2: What are the most common sources of water contamination in a standard laboratory setup?

Water can be introduced from multiple, often overlooked, sources. A systematic audit of your experimental setup is crucial for eliminating moisture.

  • Atmosphere: Ambient air is a primary source of moisture. Reactions left open to the air, even for brief periods, can experience significant hydrolysis. You may observe the acyl chloride fuming in moist air as it reacts with atmospheric water to produce HCl gas.[1]

  • Solvents: Many common organic solvents are hygroscopic and will absorb water from the atmosphere if not stored and handled under anhydrous conditions.

  • Glassware: Glass surfaces readily adsorb a thin film of water. Failure to properly dry glassware before use is a frequent cause of reaction failure.

  • Reagents: Other reagents, catalysts, or the substrate itself may contain residual water from their synthesis, purification, or storage.

  • Transfer Equipment: Syringes, cannulas, and spatulas can introduce moisture if not properly dried.

Q3: What are the most reliable methods for drying solvents for this type of reaction?

Choosing the correct drying method is critical. While anhydrous inorganic salts like Na₂SO₄ or MgSO₄ are useful for removing bulk water from organic layers during a workup, they are often insufficient for achieving the low parts-per-million (ppm) levels of water required for highly sensitive reactions.[5] Distillation from a suitable drying agent is the gold standard.

Table 1: Recommended Solvent Drying Methods

SolventPrimary Drying Agent(s)Key Considerations
Tetrahydrofuran (THF) Sodium / BenzophenoneThe deep blue color of the benzophenone ketyl provides a visual indicator of dryness.
Dichloromethane (DCM) Calcium Hydride (CaH₂)Distillation is essential. Stirring over CaH₂ alone is less effective. Heating DCM over CaH₂ is a common method of choice.[6]
Acetonitrile Calcium Hydride (CaH₂)Distill from CaH₂ and then store over activated 3Å molecular sieves.
Toluene Sodium or Calcium Hydride (CaH₂)Both methods are effective for rapidly providing dry toluene.[6]

Experimental Protocol: Preparation of Anhydrous THF

  • Pre-Drying: Add several pieces of sodium wire or ribbon to a still containing THF.

  • Initiation/Indication: Add a small amount of benzophenone. The solution will initially be colorless or yellow.

  • Reflux: Under a constant flow of inert gas (Argon or Nitrogen), heat the solvent to reflux.

  • Confirmation of Anhydrous State: As the solvent dries, the sodium will react with benzophenone to form the benzophenone ketyl radical anion, which imparts a deep blue or purple color to the solution. This color indicates that the solvent is anhydrous and oxygen-free.

  • Collection: Distill the solvent directly from the blue/purple solution into a flame-dried collection flask that is maintained under an inert atmosphere.

Q4: How should I design my experimental setup to rigorously exclude atmospheric moisture?

An inert atmosphere setup is mandatory for reactions involving this compound.[7] This involves using specialized glassware and techniques to replace the air in the reaction vessel with a dry, non-reactive gas like Argon or Nitrogen.[7][8]

G cluster_prep Glassware & System Preparation cluster_reaction Reaction Execution A Flame-dry all glassware under vacuum B Cool to RT under inert gas stream A->B  Remove adsorbed H₂O C Assemble reaction setup (flask, condenser, etc.) B->C  Prevent re-exposure D Purge entire system with inert gas (e.g., Schlenk Line) C->D  Use greased joints E Transfer anhydrous solvent via dry syringe/cannula D->E  Displace all air F Add other anhydrous reagents E->F G Slowly add this compound via syringe F->G  Control stoichiometry H Maintain positive pressure of inert gas throughout reaction G->H

Caption: Experimental workflow for moisture-sensitive reactions.

Key Steps & Best Practices:

  • Drying Glassware: All glassware must be oven-dried (120 °C overnight) or flame-dried under vacuum immediately before use to remove adsorbed water.[9][10]

  • Inert Gas: Use a Schlenk line or a glove box to maintain a positive pressure of dry Argon or Nitrogen.[7][8] A simple balloon filled with inert gas is a viable alternative for many applications.[9][10][11]

  • Reagent Transfer: Use dry, gas-tight syringes or cannulas for transferring all liquids.[10][11] Flush the syringe with the inert gas before drawing up the liquid.[10][11] Solid reagents should be added quickly under a strong counter-flow of inert gas.

  • Sealing: Use rubber septa over flask openings for reagent addition via syringe. Ensure all glass joints are properly sealed.

Q5: Besides water, are there other common reagents I should avoid or use with caution?

Yes. The high reactivity of this compound means it will react with a wide range of nucleophiles.[2] While these reactions are often desired, using them as solvents or additives without intending for them to react will consume your starting material.

  • Alcohols (e.g., Methanol, Ethanol): React rapidly to form esters (alcoholysis).[3][12]

  • Amines (Primary and Secondary): React to form amides (aminolysis).[3] If this is the desired reaction, two equivalents of the amine are often needed: one to act as the nucleophile and one to neutralize the HCl byproduct.[3]

  • Carboxylic Acids: Can react to form acid anhydrides.

Unless they are part of the desired reaction, these protic substances should be rigorously excluded.

Q6: My reaction still seems to be failing. How can I systematically troubleshoot for hydrolysis?

If you suspect hydrolysis despite taking precautions, a logical diagnostic approach is necessary. The following flowchart can guide your troubleshooting process. Analytical techniques like ¹H NMR, ¹⁹F NMR, and IR spectroscopy are invaluable for confirming the presence of the hydrolyzed byproduct, Perfluorocyclohexanecarboxylic acid.

G start Hydrolysis Suspected (e.g., low yield, acid byproduct detected) q1 Is solvent from a freshly opened anhydrous bottle OR freshly distilled? Yes No start->q1 a1 Action: Use a new bottle of anhydrous solvent or re-distill your current solvent from an appropriate drying agent. q1:no->a1 q2 Was all glassware flame-dried or oven-dried immediately before use? Yes No q1:yes->q2 a1->q2 a2 Action: Implement rigorous glassware drying procedures. Do not allow glassware to cool in ambient air. q2:no->a2 q3 Was a positive pressure of inert gas maintained throughout the entire reaction? Yes No q2:yes->q3 a2->q3 a3 Action: Check for leaks in your system. Ensure septa are not punctured excessively. Use a Schlenk line for maximum control. q3:no->a3 q4 Were all other reagents certified anhydrous and handled under inert atmosphere? Yes No q3:yes->q4 a3->q4 a4 Action: Consider drying other solid/liquid reagents before use. Check supplier specifications for water content. q4:no->a4 end Problem Resolved: Anhydrous conditions achieved. q4:yes->end a4->end

Caption: A troubleshooting flowchart for diagnosing sources of moisture.

References
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Delloyd's Lab-Tech. Solvent drying and drying agents. [Link]

  • Scribd. Drying Agents for Organic Solvents. [Link]

  • Chemistry LibreTexts. (2024). 3.2: Drying Agents. [Link]

  • University of Colorado Boulder, Department of Chemistry. Using drying agents. [Link]

  • Fiveable. Inert atmosphere Definition - Organic Chemistry II Key Term. [Link]

  • Organic Lab Techniques. (2022). Inert Atmosphere [Video]. YouTube. [Link]

  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? [Link]

  • ResearchGate. (2021). How to create inert atmosphere? [Link]

  • Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides. [Link]

  • Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods. [Link]

  • Chitec. (2024). Three types of hydrolysis and ways to prevent hydrolysis. [Link]

  • ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution? [Link]

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • Queen's University. HYDROLYSIS. [Link]

  • ResearchGate. (2022). Typical procedure for the preparation of acyl fluorides. [Link]

  • National Institutes of Health (NIH). (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. [Link]

  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]

  • Organic Chemistry Portal. Acyl fluoride synthesis by fluorination. [Link]

  • J Michelle Leslie. (2020). Hydrolysis of an acid chloride [Video]. YouTube. [Link]

  • J Michelle Leslie. (2020). Acid chloride hydrolysis example [Video]. YouTube. [Link]

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Technical Support Center: Optimizing Reaction Conditions for Perfluorocyclohexanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Perfluorocyclohexanecarbonyl chloride (PFCHC). This guide is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive and valuable reagent. PFCHC is a cornerstone for introducing the perfluorocyclohexyl moiety, a functional group prized for its unique electronic properties, metabolic stability, and lipophilicity in medicinal chemistry and materials science. However, its high reactivity demands precise handling and optimized reaction conditions to ensure success.

This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally design your experiments for maximal yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with PFCHC is low-yielding or fails completely. What are the most common points of failure?

A1: Failure in reactions involving PFCHC almost always traces back to one of three areas: reagent purity (especially water contamination), suboptimal reaction setup, or insufficient activation of the nucleophile. PFCHC is an extremely reactive acyl chloride, and its high electrophilicity makes it exquisitely sensitive to moisture.

Core Issue: Hydrolysis The most significant competing reaction is the rapid hydrolysis of PFCHC to the corresponding and often unreactive perfluorocyclohexanecarboxylic acid. This occurs upon contact with even trace amounts of water from solvents, reagents, or atmospheric humidity.[1]

Troubleshooting Workflow for Low Yield

G start Low Yield or No Reaction check_moisture Was the reaction run under strictly anhydrous conditions? start->check_moisture check_base Was an appropriate base used to scavenge HCl? check_moisture->check_base Yes solution_moisture Redo with oven-dried glassware, anhydrous solvents, and inert (N2/Ar) atmosphere. check_moisture->solution_moisture No check_nucleophile Is the nucleophile sterically hindered or electronically deactivated? check_base->check_nucleophile Yes solution_base Use 1.1-1.5 eq. of a non-nucleophilic base (e.g., TEA, DIPEA, Pyridine). check_base->solution_base No check_temp Was the reaction temperature optimized? check_nucleophile->check_temp No solution_nucleophile Increase temperature (e.g., 40-60°C). Consider adding a catalyst (e.g., DMAP for alcohols). check_nucleophile->solution_nucleophile Yes solution_temp Start at 0°C for initial mixing, then allow to warm to RT or heat as needed. check_temp->solution_temp No

Caption: A decision tree for troubleshooting low-yield reactions.

Q2: I'm forming an amide with a primary/secondary amine, but the reaction is messy. How do I ensure a clean conversion?

A2: Amide bond formation is the most common application for PFCHC. The reaction is typically fast and exothermic. A "messy" reaction profile often points to issues with stoichiometry and acid scavenging.

The Critical Role of the Base: The reaction of an amine with PFCHC generates one equivalent of hydrogen chloride (HCl).[2] This acid will immediately protonate a molecule of the starting amine, rendering it non-nucleophilic and effectively halting the reaction. Therefore, at least one equivalent of a scavenger base is required.[3]

ReactionPathways cluster_desired Desired Reaction Pathway cluster_undesired Undesired Pathway (No Base) PFCHC PFCHC Amide Product (Amide) PFCHC->Amide Amine R-NH2 (Nucleophilic) Amine->Amide Base Base (e.g., TEA) Base->Amide Salt [Base-H]+Cl- PFCHC_nb PFCHC HCl HCl (byproduct) PFCHC_nb->HCl Reacts with 1 eq. Amine Amine_nb R-NH2 ProtonatedAmine R-NH3+ (Non-nucleophilic) Amine_nb->ProtonatedAmine HCl->ProtonatedAmine

Caption: Desired vs. undesired reaction pathways for amidation.

Optimization Parameters for Amide Synthesis

ParameterRecommended ConditionRationale & Expert Insight
Solvent Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.These aprotic solvents are ideal for solubilizing reagents and will not react with PFCHC. DCM is often preferred for its ease of removal.
Base 1.1 - 1.5 equivalents of Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Pyridine.Use a non-nucleophilic amine base to prevent competition with your substrate. The slight excess ensures complete scavenging of HCl.[3][4]
Temperature Add PFCHC solution at 0°C, then warm to room temperature.The initial reaction is often vigorous. Cooling prevents thermal decomposition and side reactions. Most reactions proceed to completion at room temperature within a few hours.[4]
Addition Add a solution of PFCHC dropwise to the solution of the amine and base.This "direct addition" method maintains an excess of the amine and base, minimizing side reactions of the highly reactive acyl chloride. Never add the amine to the acyl chloride.
Q3: I am trying to synthesize an ester with an alcohol, but the reaction is very slow. How can I accelerate it?

A3: Alcohols are generally less nucleophilic than amines, so esterifications with PFCHC often require more forcing conditions or catalysis. Secondary and tertiary alcohols can be particularly challenging due to steric hindrance.[4]

Strategies for Driving Esterification

  • Increase Temperature: After initial mixing at 0°C, gently heating the reaction to 40-60°C can significantly increase the rate. Monitor for potential decomposition if the substrate is sensitive.

  • Use a Stronger Base: While TEA is sufficient for scavenging HCl, a stronger, non-nucleophilic base like Proton-Sponge® can be used to further deprotonate the alcohol, increasing its nucleophilicity.

  • Employ a Catalyst: For hindered or unreactive alcohols, the addition of a catalytic amount (1-10 mol%) of 4-Dimethylaminopyridine (DMAP) is highly effective. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is more susceptible to attack by the alcohol.

Table: Catalyst and Base Selection for Esterification

Alcohol TypeBaseCatalystTypical Conditions
PrimaryPyridine or TEA (1.2 eq)None needed, or DMAP (5 mol%) for speed0°C to RT, 1-4h
SecondaryTEA (1.5 eq)DMAP (10 mol%)RT to 50°C, 4-24h
Tertiary / PhenolTEA (1.5 eq)DMAP (10-20 mol%)50°C to Reflux, 12-48h
Q4: What are the best practices for handling, storage, and quenching of this compound?

A4: Safety and reagent integrity are paramount. PFCHC is corrosive and reacts violently with water.

Handling and Storage:

  • Inert Atmosphere: Always handle PFCHC under a dry, inert atmosphere (Nitrogen or Argon) in a glovebox or using Schlenk techniques.[5]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[6][7]

  • Storage: Store in a tightly sealed container, preferably with a Teflon-lined cap, in a cool, dry, and well-ventilated area away from moisture.[5] The recommended storage temperature is typically 2-8°C.[5]

Safe Quenching Procedure: Unused PFCHC or reaction mixtures must be quenched carefully before disposal or workup.

  • Cool the reaction vessel in an ice bath.

  • Slowly and cautiously add a nucleophilic solvent like isopropanol or methanol to the stirred solution. This will convert the reactive acyl chloride to a more stable ester.

  • Once the exothermic reaction subsides, a saturated aqueous solution of sodium bicarbonate can be slowly added to neutralize the HCl byproduct.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-benzyl-perfluorocyclohexanecarboxamide
  • Setup: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Allow to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Preparation: In the flask, dissolve benzylamine (1.00 g, 9.33 mmol, 1.0 eq) and triethylamine (1.42 g, 14.0 mmol, 1.5 eq) in 30 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of PFCHC: In a separate dry vial, prepare a solution of this compound (3.30 g, 10.26 mmol, 1.1 eq) in 10 mL of anhydrous DCM. Draw this solution into a syringe and add it dropwise to the stirred amine solution over 15 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Monitoring: Check for the consumption of the starting amine by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]

  • Workup: Quench the reaction by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.

Protocol 2: Synthesis of Phenyl perfluorocyclohexanecarboxylate
  • Setup: Use the same flame-dried setup as in Protocol 1.

  • Reagent Preparation: To the flask, add phenol (0.88 g, 9.33 mmol, 1.0 eq), triethylamine (1.42 g, 14.0 mmol, 1.5 eq), and 4-DMAP (0.11 g, 0.93 mmol, 0.1 eq) in 40 mL of anhydrous DCM.

  • Cooling: Cool the solution to 0°C.

  • Addition of PFCHC: Add a solution of this compound (3.30 g, 10.26 mmol, 1.1 eq) in 10 mL of anhydrous DCM dropwise as described previously.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 12 hours. Gentle heating (40°C) may be required if the reaction is sluggish (monitor by TLC/GC-MS).

  • Workup and Purification: Follow the same workup and purification procedure as outlined in Protocol 1.

References

  • Goti, A.
  • Fisher Scientific. SAFETY DATA SHEET - Cyclohexanecarbonyl chloride. Fisher Scientific.
  • Sigma-Aldrich. SAFETY DATA SHEET - Perfluorooctanoyl chloride. Sigma-Aldrich.
  • Sigma-Aldrich.
  • TCI Chemicals. SAFETY DATA SHEET - Pentafluorobenzenesulfonyl Chloride. TCI Chemicals.
  • Fisher Scientific. SAFETY DATA SHEET - Pentafluorobenzenesulfonyl chloride. Fisher Scientific.
  • Unknown. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Source Not Available.
  • MDPI. A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS)
  • Keglevich, G. et al.
  • Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. .

  • Clark, J. The reaction of acyl chlorides with ammonia and primary amines. Chemguide.
  • Khan Academy. Acid chloride hydrolysis example. YouTube.

Sources

"Perfluorocyclohexanecarbonyl chloride" side reactions and byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Perfluorocyclohexanecarbonyl Chloride (PFCHC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive fluorinated acylating agent. Here, we will delve into the common side reactions and byproducts encountered during its use, providing practical troubleshooting advice and in-depth scientific explanations to ensure the success of your experiments.

I. Understanding the Reactivity of this compound

This compound (C7ClF11O) is a valuable reagent for introducing the perfluorocyclohexanecarbonyl moiety into molecules.[1] Its high reactivity, driven by the electron-withdrawing nature of the perfluorinated ring, makes it an efficient acylating agent. However, this same reactivity can also lead to a variety of side reactions and the formation of unwanted byproducts if not handled with care. The primary challenges stem from its sensitivity to moisture and its vigorous reactions with nucleophiles.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when using this compound, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Low Yield of Acylated Product

A common frustration is a lower-than-expected yield of the desired acylated product. This can often be traced back to several factors related to reagent purity and reaction conditions.

Troubleshooting Steps & Explanations:

  • Ensure Anhydrous Conditions: this compound is extremely sensitive to moisture.[2] Any water present in your reaction setup will lead to rapid hydrolysis, converting the acyl chloride to the much less reactive perfluorocyclohexanecarboxylic acid.

    • Protocol: Flame-dry all glassware and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Verify Reagent Quality: The purity of your this compound is paramount. Over time, or due to improper storage, it can degrade.

    • Verification: If you suspect degradation, you can carefully perform a derivatization with a simple amine (e.g., aniline) in a controlled setting and analyze the product by LC-MS or GC-MS to confirm the presence of the expected amide.

  • Optimize Reaction Temperature: While many acylations proceed at room temperature, some may require cooling to control exothermic reactions and minimize side product formation. Conversely, less reactive substrates might need gentle heating.

    • Strategy: Start with a lower temperature (e.g., 0 °C) and gradually warm the reaction to room temperature. Monitor the reaction progress by TLC, LC-MS, or GC-MS to determine the optimal temperature profile.

  • Consider the Nucleophilicity of the Substrate: Weakly nucleophilic substrates will react more slowly, allowing more time for competing side reactions like hydrolysis.

    • Solution: For weakly nucleophilic amines or alcohols, consider the use of a non-nucleophilic base (e.g., proton sponge) to activate the substrate or a catalyst to enhance the reaction rate.

Issue 2: Formation of Perfluorocyclohexanecarboxylic Acid as a Major Byproduct

The presence of a significant amount of perfluorocyclohexanecarboxylic acid is a clear indicator of hydrolysis.

Causality and Prevention:

  • Mechanism: Water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to a tetrahedral intermediate that collapses, expelling a chloride ion and forming the carboxylic acid.[3]

  • Prevention: The most effective preventative measure is the stringent adherence to anhydrous techniques as described in Issue 1 .

Workflow for Minimizing Hydrolysis:

Caption: Workflow for minimizing hydrolysis of PFCHC.

Issue 3: Unexpected Byproducts in Reactions with Amines

When reacting this compound with amines, particularly primary or secondary amines, you may observe the formation of unexpected byproducts in addition to the desired amide.

Potential Side Reactions and Solutions:

  • Double Acylation of Primary Amines: Primary amines can potentially react with two equivalents of the acyl chloride to form a diacyl-substituted amine (an imide).

    • Solution: Use a slight excess of the amine relative to the acyl chloride to favor the formation of the mono-acylated product.

  • Reaction with Basic Media: In the presence of strong bases, dehydrofluorination of the perfluorocyclohexyl ring can occur, leading to complex mixtures of fluorinated byproducts.

    • Solution: Use a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without promoting other side reactions.

Table 1: Troubleshooting Summary for Amine Acylation

Problem Potential Cause Recommended Solution
Low Amide YieldHydrolysis of PFCHCStrict anhydrous conditions
Low nucleophilicity of amineUse a catalyst or activating agent
Formation of ImideDouble acylation of primary amineUse a slight excess of the amine
Complex Byproduct MixtureDehydrofluorinationUse a non-nucleophilic, hindered base

III. Frequently Asked Questions (FAQs)

Q1: How can I confirm the purity of my this compound before use?

A1: While direct analysis can be challenging due to its reactivity, you can perform a quick test by reacting a small aliquot with a simple, clean nucleophile like anhydrous methanol in the presence of a base. The resulting methyl ester can be easily analyzed by GC-MS to confirm the identity and approximate purity of the starting material.

Q2: I observe an impurity with a mass corresponding to perfluorocyclohexanecarbonyl fluoride. How does this form and how can I remove it?

A2: Perfluorocyclohexanecarbonyl fluoride (C7F12O) is a common impurity that can arise from the synthesis of the acyl chloride or through halide exchange with fluoride sources.[4][5] It is generally less reactive than the chloride. Removal can be difficult, but fractional distillation under reduced pressure may be effective, taking advantage of their slightly different boiling points.

Q3: Can I use this compound in Friedel-Crafts acylation reactions?

A3: Yes, it can be used in Friedel-Crafts acylations to attach the perfluorocyclohexanecarbonyl group to aromatic rings.[6][7][8] However, be aware of the typical limitations of Friedel-Crafts reactions, such as the deactivation of the aromatic ring by the electron-withdrawing acyl group, which generally prevents polyacylation.[7][8] Anhydrous conditions and a suitable Lewis acid catalyst (e.g., AlCl3) are crucial for success.[6]

Q4: What is the best way to store this compound?

A4: It should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dry place away from moisture. A desiccator or a dry box is an ideal storage environment.

IV. Experimental Protocol: General Procedure for the Acylation of a Primary Amine

This protocol provides a general guideline for the acylation of a primary amine with this compound.

Materials:

  • This compound

  • Primary amine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA), freshly distilled

  • Round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas supply (N2 or Ar)

  • Syringes and needles

Procedure:

  • Setup: Assemble the flame-dried round-bottom flask with a magnetic stir bar under a positive pressure of inert gas.

  • Reagent Preparation: Dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Addition: Cool the amine solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 eq) in anhydrous DCM dropwise via syringe over 15-30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Reaction Scheme Visualization:

G cluster_reactants Reactants cluster_products Products Amine R-NH2 Product R-NH-CO-C6F11 Amine->Product PFCHC C6F11COCl PFCHC->Product Base Et3N Byproduct Et3N·HCl Base->Byproduct

Caption: General acylation reaction of a primary amine with PFCHC.

V. References

  • Vertex AI Search. This compound. Available from:

  • Santa Cruz Biotechnology. Perfluorocyclohexanecarbonyl fluoride | CAS 6588-63-2. Available from:

  • Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions. Available from:

  • ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed?. Available from:

  • YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Available from:

  • Sci-Hub. Reactions of perfluoroalkylacetones with nucleophilic reagents. Available from:

  • Oakwood Chemical. This compound. Available from:

  • PubChem. Cyclohexanecarbonyl fluoride, 1,2,2,3,3,4,4,5,5,6,6-undecafluoro-. Available from:

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available from:

  • YouTube. Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. Available from:

  • ResearchGate. How to perform Fmoc protection using Fmoc-Cl?. Available from:

  • UCL Discovery. Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. Available from:

  • The Royal Society of Chemistry. A SN1 Reaction: Synthesis of tert-Butyl Chloride. Available from:

  • YouTube. Acid chloride hydrolysis example. Available from:

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Technical Support Center: Purification of Products from Perfluorocyclohexanecarbonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center for scientists, researchers, and drug development professionals working with Perfluorocyclohexanecarbonyl Chloride. This guide is designed to provide in-depth technical assistance and troubleshooting for the purification of products derived from reactions involving this versatile reagent. Our goal is to equip you with the knowledge to overcome common challenges and ensure the integrity of your experimental outcomes.

Introduction: The Unique Challenges of Purifying Perfluorinated Compounds

This compound is a valuable building block in organic synthesis, prized for its ability to introduce the perfluorocyclohexanecarbonyl moiety. However, the unique physicochemical properties of perfluorinated compounds, often termed "fluorous," present distinct purification challenges. Their high density, low polarity, and potential for both hydrophobic and lipophobic interactions necessitate specialized purification strategies. This guide will walk you through these tailored approaches, providing both theoretical understanding and practical, step-by-step protocols.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of your reaction products. Each issue is presented in a question-and-answer format, offering detailed explanations and actionable solutions.

Issue 1: Incomplete Reaction and Presence of Starting Material

Question: My reaction of this compound with an amine/alcohol appears incomplete, and I'm struggling to separate my product from the unreacted acyl chloride. How can I effectively quench the reaction and remove the starting material?

Answer:

This is a common issue, often arising from insufficient reaction time, temperature, or the use of a hindered nucleophile. The key is to effectively quench the remaining reactive acyl chloride before attempting purification.

Causality: this compound is highly reactive and will readily hydrolyze with any available water to form perfluorocyclohexanecarboxylic acid. If not properly quenched, it can complicate purification and potentially react with your stationary phase during chromatography.

Solution: Quenching Protocol

A controlled quench is critical. Simply adding water can lead to a vigorous, exothermic reaction. A step-down approach is recommended.[1]

Step-by-Step Quenching Protocol:

  • Cool the Reaction: Before quenching, cool your reaction mixture in an ice bath to manage the exothermicity.

  • Initial Quench with a Less Reactive Alcohol: Slowly add a less nucleophilic alcohol like isopropanol or ethanol to the cooled reaction mixture.[1][2] This will convert the highly reactive acyl chloride into a more stable ester.

  • Aqueous Work-up: After the initial quench, proceed with a standard aqueous work-up. Add water to hydrolyze any remaining ester and the acyl chloride to the corresponding carboxylic acid.

  • Neutralization: Neutralize any resulting acidic fumes, such as HCl, with a mild base like sodium bicarbonate.[2]

G cluster_reaction Reaction Mixture cluster_quench Quenching Steps cluster_purification Purification Reaction_Mixture Crude Reaction Product (Product, Unreacted Acyl Chloride, HCl) Cool 1. Cool to 0°C Reaction_Mixture->Cool Control Exotherm Alcohol_Quench 2. Add Isopropanol/Ethanol Cool->Alcohol_Quench Form Ester Aqueous_Workup 3. Add Water Alcohol_Quench->Aqueous_Workup Hydrolyze Neutralize 4. Neutralize with NaHCO3 Aqueous_Workup->Neutralize Remove Acid Purified_Product Purified Product Neutralize->Purified_Product Proceed to Extraction/Chromatography

Workflow for quenching this compound reactions.
Issue 2: Difficulty in Separating Perfluorinated Product from Non-Fluorinated Byproducts

Question: My desired product is highly fluorinated, but I'm having trouble separating it from non-fluorinated organic byproducts using standard silica gel chromatography. What are my options?

Answer:

The unique properties of perfluorinated compounds often render traditional purification methods ineffective. Their low affinity for standard silica gel can lead to co-elution with non-polar impurities.

Causality: The "fluorous" nature of your product makes it poorly retained on polar stationary phases like silica. This can be exploited for a more effective separation.

Solutions:

  • Fluorous Solid-Phase Extraction (F-SPE): This is a powerful technique that leverages the specific affinity of perfluorinated compounds for a fluorous stationary phase.

    • Principle: Your crude product mixture is loaded onto a fluorous-tagged silica gel column. The perfluorinated product is retained, while non-fluorinated impurities are washed away with a non-fluorinated solvent (e.g., methanol/water). The desired product is then eluted with a fluorinated solvent (e.g., perfluorohexane).

  • Liquid-Liquid Extraction (LLE): A carefully chosen biphasic solvent system can effectively partition your perfluorinated product.[3][4]

    • Principle: Utilize a solvent system with one fluorinated and one non-fluorinated phase. Perfluorinated compounds will preferentially partition into the fluorous phase. A common system is perfluorohexane and a non-fluorinated organic solvent like toluene or acetonitrile.

Data Presentation: Solvent Systems for LLE of Perfluorinated Compounds

Fluorinated Phase Non-Fluorinated Phase Target Compound Partitioning Reference
PerfluorohexaneTolueneHigh in Perfluorohexane[5]
Perfluoro-tert-butanolAcetonitrileHigh in Perfluoro-tert-butanol[5]
1-HexanolWater (acidified)High in 1-Hexanol[4][6]
Issue 3: Removal of Perfluorocyclohexanecarboxylic Acid

Question: After my aqueous work-up, I have a significant amount of perfluorocyclohexanecarboxylic acid in my organic layer. How can I efficiently remove this acidic byproduct?

Answer:

Perfluorocyclohexanecarboxylic acid can be persistent in organic extracts due to its surfactant-like properties. A standard basic wash may not be sufficient.

Causality: The perfluorinated tail of the carboxylic acid imparts significant organic solubility, even to its salt form.

Solution: Enhanced Basic Extraction

  • Use a Stronger Base: Instead of a simple sodium bicarbonate wash, consider using a dilute solution of sodium hydroxide (e.g., 1-2 M). This will more effectively deprotonate the carboxylic acid.

  • Incorporate a Phase-Transfer Catalyst: A small amount of a phase-transfer catalyst, such as tetrabutylammonium bromide, can facilitate the transfer of the carboxylate salt into the aqueous phase.

  • Multiple Extractions: Perform multiple extractions with the basic solution to ensure complete removal.

  • Brine Wash: After the basic washes, a final wash with saturated sodium chloride solution (brine) will help to break any emulsions and remove residual water from the organic layer.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with this compound?

A1: this compound is corrosive and reacts with moisture.[7][8] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Ensure all glassware is dry and work under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[9]

Q2: How can I monitor the progress of my reaction involving this compound?

A2: Thin-layer chromatography (TLC) can be challenging for perfluorinated compounds due to their low UV activity and poor retention on silica. A useful technique is to stain the TLC plate with a potassium permanganate solution. The unreacted acyl chloride will react and show a spot, while the more stable amide or ester product may not. For more quantitative analysis, ¹⁹F NMR spectroscopy is an excellent tool to monitor the disappearance of the acyl fluoride signal and the appearance of the product signal. Gas chromatography-mass spectrometry (GC-MS) can also be used for volatile products.[10]

Q3: What are the best analytical techniques for assessing the purity of my final perfluorinated product?

A3: A combination of techniques is recommended for comprehensive purity analysis:

  • ¹H and ¹⁹F NMR Spectroscopy: Provides structural confirmation and can reveal the presence of protonated or fluorinated impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for detecting and quantifying perfluorinated compounds.[10][11][12]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable perfluorinated compounds.[10][13]

  • Total Organic Fluorine (TOF) Analysis: This technique can determine the total amount of organic fluorine in a sample, providing a measure of overall fluorinated compound content.[10][14]

Q4: Can I use reverse-phase HPLC for the purification of my perfluorinated product?

A4: Yes, reverse-phase HPLC can be a very effective purification method. The hydrophobic and lipophobic nature of perfluorinated compounds leads to strong retention on C18 columns. A mobile phase of acetonitrile and water is commonly used. It is important to use a mass spectrometry-compatible buffer, such as ammonium acetate, if you are using an MS detector.[12]

G Start Start Check_Polarity Check_Polarity Start->Check_Polarity F-SPE F-SPE Check_Polarity->F-SPE Yes Check_Acidity Check_Acidity Check_Polarity->Check_Acidity No LLE LLE Check_Polarity->LLE Yes F-SPE->Check_Acidity Basic_Wash Basic_Wash Check_Acidity->Basic_Wash Yes RP_HPLC RP_HPLC Check_Acidity->RP_HPLC No LLE->Check_Acidity Basic_Wash->RP_HPLC Final_Product Final_Product RP_HPLC->Final_Product

Decision tree for selecting a purification strategy.

References

  • ResearchGate. (n.d.). Pre-treatment and detection methods for PFCs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]

  • MDPI. (n.d.). Strategies for the Removal of Per- and Polyfluoroalkyl Substances: A Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent developments in methods for analysis of perfluorinated persistent pollutants. Retrieved from [Link]

  • Ozonetech. (n.d.). Premium Treatment Removing PFC, PFAA, PFOS, & PFOA. Retrieved from [Link]

  • Haley & Aldrich. (n.d.). Overcoming the limitations of current analytical methods. Retrieved from [Link]

  • Water Online. (2016, June 15). How To Remove PFOA And PFOS. Retrieved from [Link]

  • MDPI. (2023, January 10). Perstraction: A Membrane-Assisted Liquid–Liquid Extraction of PFOA from Water. Retrieved from [Link]

  • Publications Office of the European Union. (n.d.). Overview on PFAS analytical methods. Retrieved from [Link]

  • ResearchGate. (n.d.). A highly selective dispersive liquid–liquid microextraction approach based on the unique fluorous affinity for the extraction and detection of per- and polyfluoroalkyl substances coupled with high performance liquid chromatography tandem–mass spectrometry. Retrieved from [Link]

  • DSP-Systems. (n.d.). Review: Extraction and purification methods for PFAS analysis in food – Proposal for Automatization. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). CWA Analytical Methods for Per- and Polyfluorinated Alkyl Substances (PFAS). Retrieved from [Link]

  • Redalyc. (n.d.). Development of Analytical Methods to Quantify Perfluorooctane Sulfonate and Related Compounds in the Environment. Retrieved from [Link]

  • PubMed. (2024, May 2). Towards elevated perfluorooctanoic acid (PFOA) enrichment in water: Sequential liquid-liquid extraction pretreatment for ion chromatography detection. Retrieved from [Link]

  • PubMed Central. (n.d.). An On-Line Solid Phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Perfluoroalkyl Acids in Drinking and Surface Waters. Retrieved from [Link]

  • LUTPub. (n.d.). USE OF LIQUID CHROMATOGRAPHY IN THE ANALYSIS OF PER- AND POLYFLUOROALKYLS SUBSTANCES. Retrieved from [Link]

  • KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]

  • PubMed Central. (n.d.). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2017, March 6). An ultra-sensitive method for the analysis of perfluorinated alkyl acids in drinking water using a column switching high-perform. Retrieved from [Link]

  • Reddit. (2024, April 9). Quenching guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Quenching (fluorescence). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. Retrieved from [Link]

  • Berry Group. (n.d.). Section 5.28 Title: Generating and Quenching Reactive Gases. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • Fluorescence. (n.d.). Quenching of. Retrieved from [Link]

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • Chemguide. (n.d.). the reaction of acyl chlorides with ammonia and primary amines. Retrieved from [Link]

  • ResearchGate. (2024, November 13). (PDF) Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). US3432561A - Preparation of alkyl chlorides by the reaction of alkyl alcohols with phosphorus trichloride.
  • Royal Society of Chemistry. (n.d.). The influence of chloride impurities on Pt/C fuel cell catalyst corrosion. Retrieved from [Link]

  • YouTube. (2020, September 4). Alcohols to Alkyl Chlorides, Part 4: Phosphorus Chlorides. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The influence of chloride impurities on Pt/C fuel cell catalyst corrosion. Retrieved from [Link]

  • Google Patents. (n.d.). US2817686A - Process for converting alcohols to chlorides.
  • YouTube. (2020, September 4). Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines. Retrieved from [Link]

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Technical Support Center: Perfluorocyclohexanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Perfluorocyclohexanecarbonyl Chloride (PFCHC). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling and storage of this reagent. As a highly reactive and moisture-sensitive compound, proper procedures are critical to experimental success and laboratory safety. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during its use.

Core Principles: Understanding the Reactivity of this compound

This compound (C₇ClF₁₁O) is a corrosive acid chloride.[1] Its reactivity is primarily dictated by the electrophilic carbonyl carbon, which is highly susceptible to nucleophilic attack. The key to its successful use lies in understanding and controlling its reaction with water.

Moisture Sensitivity: Like other acid chlorides, PFCHC reacts readily with water, including atmospheric moisture, in a vigorous exothermic reaction to form the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[2][3] This hydrolysis not only consumes the reagent but also introduces impurities and creates a hazardous situation due to the evolution of HCl gas.[4][5]

Thermal Stability: While stable under recommended storage conditions, thermal decomposition can occur at elevated temperatures, leading to the release of hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride (HCl), and hydrogen fluoride (HF).[3][6]

Below is a diagram illustrating the hydrolysis reaction of this compound.

Caption: Hydrolysis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Fuming or "smoking" of the reagent upon opening the container. Exposure to atmospheric moisture.1. Immediate Action: If safe to do so, immediately reseal the container. Handle the container within a chemical fume hood.[2] 2. Inert Atmosphere: Before next use, ensure you are working under a dry, inert atmosphere (e.g., nitrogen or argon).[7][8] A glovebox is ideal for handling highly moisture-sensitive reagents.[2] 3. Proper Dispensing: Use syringe or cannula techniques for liquid transfer to minimize exposure to air.[8]
Reduced reactivity or poor yield in a reaction. The reagent may have hydrolyzed due to improper storage or handling.1. Verify Storage Conditions: Confirm that the reagent has been stored in a cool, dry place, away from moisture, with the container tightly sealed.[4][9] 2. Use Fresh Reagent: If hydrolysis is suspected, it is best to use a fresh, unopened bottle of the reagent for critical experiments. 3. Quenching Test: A small aliquot can be carefully quenched with an alcohol (e.g., methanol) to see if the expected ester is formed, which can be verified by analytical techniques like NMR or GC-MS.[10]
Pressure buildup in the storage container. Hydrolysis has occurred, leading to the formation of HCl gas.1. Safety First: Do not attempt to open a bulging container. This indicates significant pressure buildup and a risk of container failure. 2. Isolate the Container: Place the container in a secondary containment bin within a fume hood. 3. Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office for guidance on how to safely vent and dispose of the compromised reagent.[2]
Discoloration of the reagent (e.g., yellowing). Contamination or slow decomposition.1. Assess Purity: The purity of the reagent should be checked using appropriate analytical methods before use. 2. Avoid Use in Sensitive Reactions: If purity is compromised, avoid using the reagent in reactions where stoichiometry is critical or byproducts could interfere.
Corrosion of nearby equipment or storage cabinet. Leaking container or improper storage allowing HCl gas to escape.1. Inspect Container Integrity: Carefully inspect the container for any signs of damage or leakage. 2. Secondary Containment: Always store this compound in a secondary container made of corrosion-resistant material.[5] 3. Segregate: Store away from incompatible materials, especially bases, metals, and oxidizers.[9][11]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: this compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat and direct sunlight.[9] The recommended storage temperature is typically between 2-8°C.[12] It is crucial to keep the container tightly closed to prevent moisture ingress.[4] Storage in a desiccator or under an inert atmosphere can further prolong its shelf life.[2][13]

Q2: What personal protective equipment (PPE) is required when handling this reagent?

A: A comprehensive set of PPE is mandatory. This includes:

  • Eye/Face Protection: Chemical splash goggles and a full face shield.[4]

  • Skin/Body Protection: A chemical-resistant lab coat (Nomex or equivalent is recommended), long pants, and closed-toe shoes.[2][5] An apron may be necessary for larger quantities.[2]

  • Hand Protection: Chemical-resistant gloves (consult manufacturer's compatibility data).[5]

  • Respiratory Protection: All handling of open containers must be done in a certified chemical fume hood.[2][5] If there is a risk of vapor exposure exceeding permissible limits, a respirator with an appropriate acid gas cartridge is required.[4][5]

Q3: How should I properly quench and dispose of excess or old this compound?

A: Unused or waste this compound must be neutralized before disposal. A common method is to slowly and carefully add the acid chloride to a stirred, cooled solution of a weak base, such as sodium bicarbonate, or an alcohol like methanol or ethanol.[10] The reaction can be highly exothermic, so slow addition and cooling are essential.[10] All waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2][11] Never dispose of it down the sink.[2]

Q4: Can I use a standard Schlenk line for handling this reagent?

A: Yes, using a Schlenk line with dry, inert gas (argon or nitrogen) is an excellent practice for handling this compound to prevent exposure to atmospheric moisture.[14] This is particularly important for maintaining the integrity of the reagent for long-term use.

Q5: What are the signs of exposure to this compound?

A: Exposure can cause severe skin burns and eye damage.[1][3] Inhalation may cause respiratory irritation, coughing, and shortness of breath.[5] A stinging sensation in the eyes or nose is a clear sign of overexposure, and you should leave the area immediately.[7] In case of any contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][7]

Experimental Protocols

Protocol for Safe Dispensing of this compound

This protocol outlines the steps for safely dispensing the reagent under an inert atmosphere.

  • Preparation:

    • Ensure a certified chemical fume hood is in operation.

    • Gather all necessary PPE and wear it correctly.

    • Have a quench bath (e.g., sodium bicarbonate solution) and spill kit readily available.

    • Prepare a clean, dry, nitrogen-flushed reaction vessel.

  • Inert Atmosphere Transfer:

    • Allow the reagent bottle to warm to room temperature before opening to prevent condensation of moisture on the cold surface.[13]

    • Use a syringe with a needle long enough to reach the liquid.

    • Puncture the septum of the reagent bottle with the syringe needle and a second needle connected to a source of dry, inert gas (e.g., a nitrogen balloon) to equalize the pressure.[8]

    • Slowly withdraw the desired volume of the reagent into the syringe.

    • Transfer the reagent to the reaction vessel by injecting it through a septum.

    • Remove the syringe and rinse it immediately with a suitable quenching agent (e.g., an alcohol), followed by a proper cleaning procedure.

Emergency Response Workflow

The following diagram outlines the logical steps for responding to an accidental spill of this compound.

Spill_Response Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Size & Location Alert->Assess SmallSpill Small & Contained Spill Assess->SmallSpill Small LargeSpill Large or Uncontained Spill Assess->LargeSpill Large PPE Don Appropriate PPE SmallSpill->PPE CallEHS Call Emergency Services / EHS LargeSpill->CallEHS Neutralize Neutralize with Sodium Bicarbonate or other suitable absorbent PPE->Neutralize Collect Collect Absorbed Material into a sealed container Neutralize->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose SecureArea Secure the Area & Prevent Entry CallEHS->SecureArea

Caption: Emergency spill response workflow.

References

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025, May 25). Yufeng.
  • Water Sensitive Chemicals. Environment, Health & Safety, University of California, Berkeley.
  • Properly Storing Hazardous Chemicals in Your Facility. (2024, October 27). Alltracon Machinery Moving and Millwright Services.
  • Acid Chlorides and Chloroformates - Safety and Handling. BASF.
  • Keeping moisture-sensitive chemicals dry. (2010, March 24). Physics Forums.
  • Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc.
  • Standard Operating Procedure: Hydrochloric Acid. University of California, Santa Cruz.
  • Preservation of Moisture-Sensitive Chemical Reagents. Sigma-Aldrich.
  • Safety Data Sheet: Perfluorooctanoyl chloride. (2025, September 22). Thermo Fisher Scientific.
  • Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange.
  • Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvents. (2025, March 25). Alliance Chemical.
  • This compound(58816-79-8). ChemicalBook.
  • Safety Data Sheet: Cyclohexyl chloride. (2014, December 8). Fisher Scientific.
  • Safety Data Sheet: Perfluorooctanoyl chloride. Fisher Scientific.
  • Safety Data Sheet: 1-(4-Fluorophenyl)cyclohexanecarbonitrile. (2021, December 25). Fisher Scientific.
  • This compound. Labsolu.
  • Safety Data Sheet: Pentafluorobenzenesulfonyl chloride. Fisher Scientific.

Sources

Technical Support Center: Troubleshooting Low Yields in Perfluorocyclohexanecarbonyl Chloride Acylations

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support center for acylations involving perfluorocyclohexanecarbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in their synthetic routes. We understand that working with highly fluorinated reagents presents unique difficulties. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the properties and handling of this compound and the nature of the acylation reactions it's used in.

Q1: What makes this compound a challenging acylation reagent?

A: The primary challenge stems from the strong electron-withdrawing nature of the perfluorocyclohexyl group. This has two major effects:

  • Increased Electrophilicity: The carbon atom of the acyl chloride is highly electron-deficient (electrophilic), making the reagent very reactive.[1][2]

  • Product Deactivation: Once the perfluorocyclohexanecarbonyl group is attached to an aromatic ring, it strongly deactivates the ring, making subsequent reactions more difficult. This is generally an advantage as it prevents polyacylation, a common issue in Friedel-Crafts alkylations.[3][4][5]

Furthermore, like all acyl chlorides, it is highly sensitive to moisture and can be hydrolyzed back to the corresponding carboxylic acid, which is unreactive under acylation conditions.[2][6][7]

Q2: How should I handle and store this compound?

A: Due to its high reactivity and moisture sensitivity, stringent handling procedures are necessary.

  • Storage: Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. A desiccator cabinet is recommended.

  • Handling: Always handle the reagent in a fume hood using dry glassware and syringes.[6][8] A glove box or glove bag provides the best protection against atmospheric moisture. Use anhydrous solvents for all reactions.

Q3: What type of reaction is this acylation, and what is the general mechanism?

A: This is typically a Friedel-Crafts acylation , which is a form of electrophilic aromatic substitution.[4] The reaction proceeds through the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride, making it a better leaving group.[3][4] This facilitates the formation of a highly reactive and resonance-stabilized acylium ion.

  • Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion to form a resonance-stabilized carbocation intermediate (a sigma complex).

  • Rearomatization: A weak base (often the AlCl₄⁻ complex) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and generating HCl as a byproduct.[5]

Part 2: In-Depth Troubleshooting Guide

This section tackles specific experimental problems with detailed causal explanations and actionable solutions.

Q4: My reaction yield is consistently low, or the reaction is not proceeding at all. What are the most common causes?

A: Low or no yield is the most frequent issue and can usually be traced back to a few critical factors. The following decision tree and table can help diagnose the problem.

Troubleshooting Decision Tree

G start Low / No Yield Observed catalyst Is the Catalyst Active? start->catalyst conditions Are Reaction Conditions Optimal? catalyst->conditions Yes sol_catalyst Solution: Use fresh, anhydrous Lewis acid. Increase catalyst loading to >1 equivalent. Work under inert atmosphere. catalyst->sol_catalyst No substrate Is the Substrate Suitable? conditions->substrate Yes sol_conditions Solution: Optimize temperature. Increase reaction time. Ensure proper mixing. conditions->sol_conditions No reagents Are Reagents Pure & Dry? substrate->reagents Yes sol_substrate Solution: Use a more potent Lewis acid. Consider a more electron-rich substrate if possible. Increase temperature. substrate->sol_substrate No sol_reagents Solution: Use anhydrous solvents. Ensure acyl chloride has not hydrolyzed. Purify substrate. reagents->sol_reagents No

Caption: Decision tree for troubleshooting low acylation yields.

Detailed Breakdown of Common Issues
Problem AreaPotential CauseIn-Depth Explanation & Solution
Catalyst Inactivity Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is extremely sensitive to water. Any moisture in the glassware, solvents, or atmosphere will hydrolyze and deactivate the catalyst.[6][9][10]Solution: Thoroughly flame-dry or oven-dry all glassware before use. Use freshly opened anhydrous Lewis acid or purify it if necessary. Conduct the entire reaction under a strict inert atmosphere (nitrogen or argon).
Insufficient Catalyst Loading: The product ketone forms a stable complex with the Lewis acid. This complexation removes the catalyst from the reaction cycle.[6] Therefore, at least a stoichiometric amount (1 equivalent) of the catalyst is required, and often a slight excess (1.1-1.3 equivalents) is beneficial.Solution: Ensure you are using at least 1.1 equivalents of the Lewis acid catalyst relative to the acyl chloride. For substrates with other Lewis basic sites (e.g., amines, ethers), even more catalyst may be required.
Substrate Reactivity Deactivated Aromatic Ring: Friedel-Crafts reactions fail with strongly deactivated aromatic rings (e.g., those bearing -NO₂, -CF₃, -CN, or other acyl groups). The perfluorocyclohexyl group itself is strongly deactivating. If your substrate is already electron-poor, the reaction may be extremely sluggish.[6][9]Solution: This is a fundamental limitation. If possible, choose a synthetic route where the acylation is performed on a more electron-rich (activated) precursor. Alternatively, more forceful conditions (higher temperatures, stronger Lewis acids like AlBr₃, or use of a microwave reactor) may be required, but this can lead to side reactions.
Reaction Conditions Sub-optimal Temperature: Some acylations proceed at 0°C or room temperature, while others, especially with deactivated substrates, require heating to overcome the activation energy.[6] Excessively high temperatures can cause decomposition.Solution: Start the reaction at 0°C and allow it to slowly warm to room temperature. If no reaction is observed (monitor by TLC or GC-MS), gradually increase the temperature (e.g., to 40-60°C) and continue monitoring.
Reagent Quality Hydrolyzed Acyl Chloride: If the this compound has been improperly stored or handled, it may have partially or fully hydrolyzed to the carboxylic acid, which is unreactive.Solution: If you suspect hydrolysis, you can attempt to repurify the acyl chloride by distillation under vacuum.[8] Alternatively, you can convert the corresponding carboxylic acid back to the acyl chloride in situ or just before use with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[11][12]

Q5: I'm observing multiple products or unexpected byproducts. What is happening?

A: While Friedel-Crafts acylation is less prone to side reactions than alkylation, issues can still arise.

  • Isomer Formation: If your aromatic substrate has multiple available positions for substitution, you may get a mixture of ortho, meta, and para isomers. The directing effects of the substituents already on the ring will determine the product distribution.

  • Competing N- or O-Acylation: If your substrate contains amine (-NH₂) or alcohol (-OH) groups, these are often more nucleophilic than the aromatic ring and will be acylated first. This can be used as a protecting group strategy, but if ring acylation is desired, these functional groups must be protected beforehand.

  • Decomposition: At high temperatures, the starting materials or product may decompose, leading to a complex mixture. Always monitor the reaction and use the minimum temperature necessary for conversion.

Q6: The workup and purification are proving difficult. How can I effectively isolate my product?

A: Workup for Friedel-Crafts reactions and purification of highly fluorinated compounds requires special attention.

  • Quenching: The reaction must be carefully quenched to destroy the Lewis acid-ketone complex and any remaining catalyst. This is typically done by slowly pouring the reaction mixture onto crushed ice, often with the addition of dilute HCl.[10][13] This must be done cautiously as the reaction can be highly exothermic.

  • Extraction: After quenching, the product is extracted into an organic solvent (e.g., dichloromethane, ethyl acetate). Multiple extractions are recommended. The organic layer should be washed with water, a dilute base like sodium bicarbonate (to remove acidic byproducts), and finally with brine.[10][14]

  • Purification:

    • Column Chromatography: This is the most common method. Due to the nonpolar nature of the perfluoroalkyl group, a less polar mobile phase (e.g., hexanes/ethyl acetate or hexanes/dichloromethane mixtures) is often required.[8]

    • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.

    • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can provide high purity.

Part 3: Protocols and Visualizations
General Experimental Protocol for Friedel-Crafts Acylation

This protocol is a general guideline and may require optimization for your specific substrate.

Materials:

  • Aromatic Substrate (1.0 equiv.)

  • This compound (1.1 equiv.)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Standard flame-dried glassware for anhydrous reactions

  • Crushed ice, 3M HCl, Saturated NaHCO₃ solution, Brine

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen/argon inlet, suspend anhydrous AlCl₃ (1.2 equiv.) in anhydrous DCM.

  • Cooling: Cool the suspension to 0°C in an ice bath.[13]

  • Addition of Reactants: In a separate flask, dissolve the aromatic substrate (1.0 equiv.) and this compound (1.1 equiv.) in anhydrous DCM. Transfer this solution to the dropping funnel.

  • Reaction: Add the substrate/acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature remains below 10°C.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed. If the reaction is sluggish, gentle heating (40°C) may be applied.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and 3M HCl.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine all organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel or another appropriate method (distillation/recrystallization).

Reaction Mechanism Visualization

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization R-CO-Cl Perfluorocyclohexanecarbonyl Chloride Acylium_Complex [R-C=O]⁺ [AlCl₄]⁻ Acylium Ion Complex R-CO-Cl->Acylium_Complex + AlCl₃ AlCl3 Lewis Acid (AlCl₃) Sigma_Complex Sigma Complex (Carbocation Intermediate) Acylium_Complex->Sigma_Complex + Aromatic Ring Benzene Aromatic Ring (Nucleophile) Product Acylated Product (Aryl Ketone) Sigma_Complex->Product + [AlCl₄]⁻ HCl HCl AlCl3_regen AlCl₃ (regenerated)

Caption: Key steps in the Friedel-Crafts acylation mechanism.

References
  • Benchchem. (n.d.). Technical Support Center: Friedel-Crafts Acylation of Fluorinated Aromatics.
  • Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Asymmetric Matters. (2017, July 5).
  • Chemical Communications (RSC Publishing). (n.d.). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the fluoro-carbonylation of 1 and 2.
  • Mathey, F., & Harvey, P. D. (2019). Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity. Molecules, 24(15), 2788.
  • Ashenhurst, J. (2018, May 17). EAS Reactions (3)
  • National Institutes of Health. (2024, April 23). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents.
  • ResearchGate. (n.d.). Overview of main strategies to obtain acyl fluorides.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
  • BLD Pharm. (n.d.). This compound.
  • ResearchGate. (n.d.). Acid Chloride/ chloroformate purification?.
  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
  • Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations.
  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • MDPI. (2001, March 31). Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride.
  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
  • ResearchGate. (2025, October 16). Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride.
  • Wikipedia. (n.d.). Acyl chloride.
  • ResearchGate. (2017, January 19). Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield?.
  • Chemistry LibreTexts. (2023, January 22). Addition & Elimination Reactions in Acyl Chlorides.
  • Benchchem. (n.d.). Application Notes and Protocols for Friedel-Crafts Acylation using 2,6-Dimethoxybenzoyl Chloride.
  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level).
  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?.

Sources

"Perfluorocyclohexanecarbonyl chloride" stability in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Perfluorocyclohexanecarbonyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this highly reactive reagent in your experiments. The following question-and-answer guide provides in-depth, field-proven insights into its handling, storage, and solvent compatibility.

Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction is failing or giving low yields. What could be degrading my this compound?

A: The most common cause of degradation is unintended reaction with nucleophiles, particularly water. This compound, like all acyl chlorides, is highly susceptible to hydrolysis.[1] Even trace amounts of moisture in your solvent or glassware, or exposure to atmospheric humidity, will convert the acyl chloride to the much less reactive perfluorocyclohexanecarboxylic acid and generate corrosive hydrochloric acid (HCl) gas.[1]

Troubleshooting Steps:

  • Atmospheric Moisture: Always handle the reagent under a dry, inert atmosphere (e.g., nitrogen or argon). Use of syringe techniques with septa-sealed bottles is highly recommended.[2][3]

  • Solvent Purity: Ensure your solvents are anhydrous. Use freshly distilled solvents or purchase high-purity anhydrous solvents and store them over molecular sieves.

  • Glassware: All glassware must be rigorously dried before use, either by flame-drying under vacuum or oven-drying at >120°C for several hours and cooling under an inert atmosphere.[3]

Q2: What are the best solvents for storing and using this compound?

A: The best solvents are those that are aprotic and non-nucleophilic. These solvents do not have acidic protons (like O-H or N-H bonds) and do not react with the acyl chloride. They provide a stable medium for both storage and reaction.

Recommended Solvents Include:

  • Perfluorinated Solvents: (e.g., Perfluorocyclohexane, Perfluorohexane) These are the most inert options, as their chemical nature is very similar to the reagent itself.[4][5]

  • Aprotic Hydrocarbons: (e.g., Hexanes, Toluene) These are non-polar and non-reactive, but must be anhydrous.

  • Chlorinated Solvents: (e.g., Dichloromethane (DCM), Chloroform) These are common reaction solvents, but must be anhydrous and free of acidic stabilizers.[6]

The selection of a solvent is a critical decision that directly impacts the stability of the reagent. The following diagram outlines a logical workflow for this process.

SolventSelection cluster_aprotic Aprotic Solvents start Start: Select a Solvent is_protic Is the solvent protic? (e.g., water, alcohols, primary/secondary amines) start->is_protic is_nucleophilic Is the solvent nucleophilic or prone to reactive impurities? (e.g., DMF, DMSO, THF with water) is_protic->is_nucleophilic No avoid AVOID Will rapidly decompose the acyl chloride. is_protic->avoid Yes recommended RECOMMENDED (e.g., Perfluorocarbons, Anhydrous Alkanes, Anhydrous DCM) Stable for storage and reaction. is_nucleophilic->recommended No caution USE WITH CAUTION Requires rigorous purification. Unstable for long-term storage. May catalyze decomposition. is_nucleophilic->caution Yes

Caption: Solvent selection workflow for this compound.

Q3: I was planning to use THF or DMF for my reaction. Are these acceptable?

A: These solvents should be used with extreme caution and are not recommended for storage.

  • Tetrahydrofuran (THF): While aprotic, THF is notoriously difficult to keep completely dry and can contain peroxide impurities. The residual water will hydrolyze the acyl chloride.

  • N,N-Dimethylformamide (DMF): DMF is a polar aprotic solvent that can act as a nucleophile and catalyst for the decomposition of acyl chlorides.[1][7] It can react with acyl chlorides, especially upon heating, to form a Vilsmeier-type intermediate, which can lead to unwanted side products.[1][8] While catalytic amounts of DMF are sometimes used intentionally to synthesize acyl chlorides,[3][7][9] using it as a bulk solvent can compromise the stability of your starting material.

Q4: How does temperature affect the stability of this compound in solution?

A: As a general rule, lower temperatures will slow the rate of any potential degradation reactions. For long-term storage, even in recommended aprotic solvents, storing the solution at low temperatures (e.g., 0-4°C) in a tightly sealed container is advisable.[10][11] For reactions, follow the specific protocol, but be aware that heating solutions of acyl chlorides, especially in solvents listed under "Use with Caution," will accelerate decomposition.

Data Summary: Solvent Compatibility Table

For quick reference, the stability of this compound in various common laboratory solvents is summarized below. This data is compiled from established chemical principles of acyl chloride reactivity.

Solvent CategoryExamplesStability RatingRationale & Key Considerations
Recommended Perfluorocyclohexane, Hexanes, Toluene, Dichloromethane (DCM)Excellent Aprotic and non-nucleophilic. Provides an inert environment. Solvents must be anhydrous for optimal stability.[12][13]
Use with Caution Tetrahydrofuran (THF), Diethyl Ether, Dioxane, Acetonitrile (MeCN)Fair to Poor Aprotic, but can contain water or other reactive impurities (e.g., peroxides in ethers). Rigorous drying and purification are essential. Not suitable for long-term storage.[14]
Avoid Water (H₂O), Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Very Poor Protic solvents that react rapidly via solvolysis (hydrolysis or alcoholysis) to form the corresponding carboxylic acid or ester, destroying the reagent.[1][15]
Avoid / High Risk Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Very Poor Polar aprotic solvents that are nucleophilic and can catalyze decomposition or react directly with the acyl chloride, especially at elevated temperatures, leading to complex side products.[8][14]
Experimental Protocols
Protocol 1: Safe Handling and Dispensing of Neat Reagent

This protocol ensures the integrity of the main stock bottle and the accurate dispensing of the reactive reagent.

  • Preparation: Set up a dry, inert atmosphere in your workspace (e.g., a glovebox or a Schlenk line). Ensure all glassware, syringes, and needles are oven- or flame-dried and cooled under argon or nitrogen.

  • Equilibration: Allow the this compound bottle to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.

  • Inert Gas Purge: Puncture the septum of the bottle with a needle connected to a nitrogen/argon line and another needle as an outlet. Gently purge the headspace for several minutes.

  • Dispensing: Use a clean, dry syringe to withdraw the desired volume of the liquid.

  • Transfer: Immediately dispense the acyl chloride into the reaction vessel, which should already be under an inert atmosphere.

  • Storage: After dispensing, remove the needles and store the bottle tightly sealed with Parafilm® around the cap in a cool, dry, and well-ventilated area, away from incompatible materials.[2][11]

Protocol 2: Setting up a Reaction in an Anhydrous Aprotic Solvent

This protocol describes a typical reaction setup to maintain the stability of the acyl chloride.

  • Glassware Preparation: Assemble the reaction flask (e.g., a three-neck round-bottom flask with a condenser, dropping funnel, and nitrogen inlet) and flame-dry it under vacuum. Allow it to cool to room temperature under a positive pressure of nitrogen.

  • Solvent Addition: Add the chosen anhydrous solvent (e.g., Dichloromethane) to the reaction flask via a cannula or syringe.

  • Reagent Addition: If your other reagents are stable, add them to the solvent. If they are also moisture-sensitive, they should be added as solutions in an anhydrous solvent.

  • Cooling (if required): Cool the reaction mixture to the desired temperature (e.g., 0°C) using an ice bath.

  • Acyl Chloride Addition: Add the this compound dropwise from the dropping funnel or via a syringe pump over a specified period to control the reaction rate and temperature.

  • Reaction Monitoring: Allow the reaction to proceed for the designated time, maintaining the inert atmosphere and temperature. Monitor progress using appropriate analytical techniques (e.g., TLC, IR, NMR). Note that quenching an aliquot for TLC analysis may show the hydrolyzed acid spot due to the silica plate's reactivity.[3]

References
  • A new class of SN2 reactions catalyzed by protic solvents: Facile fluorination for isotopic labeling of diagnostic molecules. Journal of the American Chemical Society.
  • Kinetics of Reactions of Acyl Chlorides. IV.1 Solvolysis of Acyl Halides in Dimethylformamide. Journal of the American Chemical Society.
  • SAFETY DATA SHEET - Cyclohexanecarboxylic acid chloride. Fisher Scientific.
  • Acid Chlorides and Chloroform
  • Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. PubMed.
  • Aldrich 248509 - SAFETY D
  • Acyl chloride - Wikipedia. Wikipedia.
  • Sn2 and Nucleophilicity in Aprotic Solvents. Reddit.
  • Chemical Safety Data Sheet MSDS / SDS - PERFLUOROCYCLOHEXANE. ChemicalBook.
  • ECSA New Guidance on Storage and Handling for Chlorin
  • Perfluorocyclohexane Safety D
  • An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf.
  • Polar Protic/Aprotic Solvent Choice in Sn1 & Sn2 Reactions. MSJChem.
  • What should I reconsider in my experiment for acyl chloride to be formed?
  • Chemical Handling and Storage. University of Toronto Scarborough.
  • 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts.
  • Material Safety Data Sheet - 1-(2-Chloro-4-Fluorophenyl)Cyclohexanecarbonitrile. Sciencelab.com.
  • Safe Handling and Storage of Chemicals. University of Colorado Boulder Environmental Health & Safety.
  • Why does polar aprotic solvent favour SN2 reactions generally? Quora.
  • Acid Chloride Synthesis using Oxalyl Chloride and DMF. YouTube.
  • SAFETY DATA SHEET - Perfluorohexane. Sigma-Aldrich.

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Technical Support Center: Work-up Procedures for Reactions Involving Perfluorocyclohexanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the successful work-up of reactions involving Perfluorocyclohexanecarbonyl chloride . As a highly reactive and fluorinated reagent, its use requires specific considerations to ensure reaction success, purity of the final product, and operator safety. This resource is designed to be a practical bench-top companion, offering troubleshooting advice and answers to frequently asked questions.

I. Understanding the Chemistry: Key Considerations for Work-up

This compound (C_7F_11ClO) is a valuable reagent for introducing the perfluorocyclohexanecarbonyl moiety into molecules, significantly altering their physical, chemical, and biological properties. Its high reactivity, stemming from the electron-withdrawing nature of the perfluorinated ring, necessitates a well-designed work-up procedure. The primary challenges in the work-up of reactions involving this reagent are:

  • Quenching of unreacted reagent: Due to its reactivity with water and other nucleophiles, any excess this compound must be safely and effectively neutralized.[1]

  • Removal of byproducts: The hydrolysis of the acyl chloride produces perfluorocyclohexanecarboxylic acid, which needs to be efficiently removed from the reaction mixture.

  • Product purification: The unique properties of perfluorinated compounds, such as their low solubility in common organic solvents and distinct chromatographic behavior, require specialized purification techniques.

  • Emulsion formation: The presence of fluorinated compounds can often lead to the formation of stable emulsions during aqueous extractions, complicating phase separation.

This guide will address each of these challenges in detail, providing practical solutions and preventative measures.

II. Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the work-up of reactions involving this compound.

Problem Potential Cause(s) Recommended Solution(s)
Vigorous, uncontrolled reaction upon quenching 1. Quenching agent added too quickly. 2. Insufficient cooling of the reaction mixture. 3. High concentration of unreacted this compound.1. Add the quenching agent (e.g., cold water, saturated sodium bicarbonate solution) slowly and dropwise with vigorous stirring. 2. Perform the quench in an ice bath to maintain a low temperature (0-5 °C). 3. Consider adding a co-solvent like THF to dilute the reaction mixture before quenching.
Persistent emulsion during aqueous extraction 1. The presence of perfluorinated compounds acting as surfactants. 2. Vigorous shaking of the separatory funnel.1. Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase. 2. Gently invert the separatory funnel instead of vigorous shaking. 3. If the emulsion persists, filtration through a pad of Celite® or a phase separator filter paper may be effective. 4. Centrifugation can also aid in breaking the emulsion.
Product is insoluble in common extraction solvents The high fluorine content significantly reduces the solubility of the product in hydrocarbon-based solvents.1. Use more polar aprotic solvents for extraction, such as ethyl acetate, diethyl ether, or dichloromethane. 2. Consider using fluorous solvents for a fluorous-phase extraction if the product is highly fluorinated. 3. Warm the extraction solvent slightly to increase solubility, but be mindful of the solvent's boiling point.
Incomplete removal of perfluorocyclohexanecarboxylic acid byproduct 1. Insufficient washing with basic solutions. 2. The perfluorinated carboxylic acid may have some solubility in the organic phase.1. Wash the organic layer multiple times with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide. 2. Check the pH of the aqueous layer after washing to ensure it is basic. 3. Back-extract the combined aqueous layers with the organic solvent to recover any dissolved product.
Difficulty in purifying the product by column chromatography 1. The perfluorinated product may have low affinity for standard silica gel. 2. Co-elution with other fluorinated byproducts.1. Use a less polar eluent system, such as mixtures of hexanes and ethyl acetate. 2. Consider using a fluorinated stationary phase (e.g., a fluorous silica gel or a pentafluorophenyl (PFP) column) for better separation.[2][3] 3. Monitor the fractions carefully using an appropriate analytical technique (e.g., TLC with a suitable stain, LC-MS).

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to quench unreacted this compound?

A1: The safest and most effective method is to slowly add the reaction mixture to a cold, stirred solution of a weak base, such as saturated sodium bicarbonate. This will neutralize the unreacted acyl chloride and the HCl byproduct.[4] Performing the quench at low temperatures (0-5 °C) is crucial to control the exothermicity of the reaction.

Q2: My reaction was performed in a non-polar solvent like hexanes. How should I proceed with the work-up?

A2: After quenching, you will likely need to add a more polar solvent, such as ethyl acetate or dichloromethane, to dissolve the product and facilitate extraction. Perfluorinated compounds often have limited solubility in alkanes.

Q3: How can I monitor the progress of the work-up to ensure all the perfluorocyclohexanecarboxylic acid has been removed?

A3: You can monitor the removal of the carboxylic acid by checking the pH of the aqueous washings; they should be basic. For a more sensitive analysis, you can take a small sample of the organic layer, evaporate the solvent, and analyze the residue by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Q4: Are there any specific safety precautions I should take during the work-up?

A4: Yes. This compound is corrosive and reacts with moisture.[5] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Be aware that the quenching process can be exothermic and may release HCl gas.

Q5: Can I use a strong base like sodium hydroxide to wash the organic layer?

A5: While a dilute solution of sodium hydroxide can be used, it is generally more aggressive than sodium bicarbonate. If your product contains base-sensitive functional groups, it is safer to use a milder base like sodium bicarbonate to avoid potential hydrolysis of your desired product.

IV. Experimental Protocols

Protocol 1: General Work-up Procedure for the Acylation of an Amine

This protocol outlines a standard work-up for a reaction where an amine has been acylated with this compound.

  • Reaction Quenching:

    • Once the reaction is deemed complete by an appropriate analytical method (e.g., TLC, LC-MS), cool the reaction mixture to 0 °C in an ice bath.

    • In a separate flask, prepare a saturated aqueous solution of sodium bicarbonate.

    • Slowly and with vigorous stirring, add the reaction mixture to the cold sodium bicarbonate solution. Be cautious of gas evolution (CO_2).

  • Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Add an appropriate organic solvent for extraction (e.g., ethyl acetate).

    • Gently invert the funnel several times to mix the layers, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate and drain the aqueous layer.

  • Washing:

    • Wash the organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate (2x)

      • Water (1x)

      • Saturated aqueous sodium chloride (brine) (1x)

    • During each wash, gently invert the separatory funnel.

  • Drying and Concentration:

    • Drain the organic layer into a clean, dry flask.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Work-up for Friedel-Crafts Acylation

The work-up for a Friedel-Crafts acylation requires an initial acidic quench to decompose the aluminum chloride complex.[6]

  • Reaction Quenching:

    • Prepare a beaker with crushed ice and concentrated hydrochloric acid.

    • Slowly and carefully pour the reaction mixture onto the ice/acid mixture with vigorous stirring. This should be done in a fume hood as HCl gas will be evolved.

  • Extraction and Washing:

    • Follow the extraction and washing procedures outlined in Protocol 1, starting from step 2. The initial acidic quench should remove the majority of the aluminum salts.

V. Visualizations

General Work-up Workflow

Caption: A general workflow for the work-up of reactions involving this compound.

Troubleshooting Emulsion Formation

Emulsion_Troubleshooting Start Emulsion Formed During Extraction AddBrine Add Saturated NaCl (Brine) Start->AddBrine GentleMixing Gentle Inversion (No Shaking) Start->GentleMixing Celite Filter through Celite® AddBrine->Celite If emulsion persists Separation Phase Separation AddBrine->Separation If successful GentleMixing->Celite If emulsion persists GentleMixing->Separation If successful Centrifuge Centrifuge Celite->Centrifuge If still persistent Centrifuge->Separation

Sources

Validation & Comparative

A Comparative Guide to Perfluorinated Acylating Agents: Perfluorocyclohexanecarbonyl Chloride vs. Perfluorooctanoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials, the strategic introduction of fluorinated moieties can profoundly influence a molecule's physicochemical and biological properties. Perfluorinated acyl chlorides stand out as highly reactive and versatile building blocks for this purpose. This guide provides an in-depth comparison of two prominent reagents in this class: Perfluorocyclohexanecarbonyl Chloride and Perfluorooctanoyl Chloride. Our analysis, grounded in experimental data and established chemical principles, aims to equip researchers with the knowledge to make informed decisions in reagent selection for their specific synthetic challenges.

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between this compound and Perfluorooctanoyl Chloride lies in their perfluorinated backbones: a cyclic versus a linear aliphatic chain. This structural variance gives rise to distinct physical and chemical characteristics that can impact their handling, reactivity, and the properties of the resulting products.

PropertyThis compoundPerfluorooctanoyl Chloride
CAS Number 58816-79-8[1]335-64-8[2][3][4][5][6]
Molecular Formula C₇ClF₁₁O[1]C₈ClF₁₅O[2][4][6]
Molecular Weight 344.51 g/mol [1]432.51 g/mol [2][3][4][7]
Appearance Not explicitly stated, likely a liquid or low-melting solidColorless liquid[2][7][8]
Boiling Point ~139.1°C at 760 mmHg (Predicted)[1]129-132°C[4][8][9][10][11]
Melting Point 95-96°C[1]74-75°C[4]
Density Not available1.744 g/mL at 25°C[9][11]

Reactivity Profile: Electronic and Steric Considerations

Both this compound and perfluorooctanoyl chloride are highly reactive acylating agents, a characteristic attributed to the strong electron-withdrawing effect of the perfluoroalkyl groups. This effect renders the carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack. The general mechanism for acylation reactions with these reagents is a nucleophilic acyl substitution.

However, the structural differences between the perfluorocyclohexyl and perfluorooctyl groups introduce nuances in their reactivity profiles.

Electronic Effects: The perfluorooctyl group, being a straight chain, exerts a more uniform and potent inductive electron-withdrawing effect compared to the perfluorocyclohexyl group. This heightened electron withdrawal in perfluorooctanoyl chloride can lead to a more electrophilic carbonyl carbon, potentially resulting in faster reaction rates with nucleophiles.

Steric Hindrance: The perfluorocyclohexyl group is conformationally more rigid and sterically bulkier than the linear perfluorooctyl chain. This increased steric hindrance around the reactive carbonyl center in this compound can influence the accessibility of the electrophilic site for incoming nucleophiles. For sterically demanding nucleophiles or substrates, this could lead to slower reaction rates or lower yields compared to reactions with the less hindered perfluorooctanoyl chloride.

Diagram: General Nucleophilic Acyl Substitution

G cluster_key Key reagents R-COCl + Nu-H intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products R-CO-Nu + HCl intermediate->products Elimination of Cl- R R = Perfluoroalkyl group Nu Nu-H = Nucleophile (e.g., R'OH, R'NH2)

Caption: General mechanism of nucleophilic acyl substitution for perfluorinated acyl chlorides.

Application in Synthesis: A Focus on Friedel-Crafts Acylation

A significant application of these reagents is in Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][8][12][13][14][15] This reaction is pivotal in the synthesis of aromatic ketones, which are valuable intermediates in drug discovery and materials science.

The choice between this compound and perfluorooctanoyl chloride in a Friedel-Crafts acylation will be dictated by the desired properties of the final product and the reactivity of the aromatic substrate.

  • This compound will introduce a rigid, bulky perfluorinated cyclic moiety. This can be advantageous for creating sterically hindered environments or for applications where conformational rigidity is desired.

  • Perfluorooctanoyl Chloride will append a flexible, linear perfluorinated chain. This can be useful for modifying solubility, surface activity, or for creating self-assembling structures.

Diagram: Friedel-Crafts Acylation Workflow

G start Start: Aromatic Substrate + Perfluoroacyl Chloride step1 Add Lewis Acid Catalyst (e.g., AlCl3) in an inert solvent start->step1 step2 Formation of Acylium Ion [R-C=O]+ step1->step2 step3 Electrophilic Aromatic Substitution step2->step3 step4 Aqueous Workup step3->step4 end Product: Perfluoroacylated Aromatic Ketone step4->end

Caption: A typical workflow for a Friedel-Crafts acylation reaction.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

The following is a generalized protocol for the Friedel-Crafts acylation of an aromatic compound using a perfluorinated acyl chloride. Note: This is a template and must be adapted and optimized for specific substrates and scales. Always conduct a thorough literature search and risk assessment before commencing any new reaction.

Materials:

  • Aromatic substrate

  • This compound or Perfluorooctanoyl chloride

  • Anhydrous Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)

  • Anhydrous inert solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Hydrochloric acid (HCl), aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a dry reaction vessel with the anhydrous Lewis acid and the inert solvent.

  • Catalyst Activation: Cool the mixture in an ice bath (0 °C).

  • Addition of Acyl Chloride: Slowly add the perfluoroacyl chloride to the stirred suspension of the Lewis acid.

  • Addition of Aromatic Substrate: To the resulting mixture, add a solution of the aromatic substrate in the inert solvent dropwise, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for the required time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Workup: Separate the organic layer. Extract the aqueous layer with the extraction solvent. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization, or distillation).

Safety and Handling

Both this compound and perfluorooctanoyl chloride are corrosive and moisture-sensitive compounds.[7][9][16][17] They react with water, including atmospheric moisture, to release corrosive hydrogen chloride (HCl) gas. Therefore, they must be handled in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Key Safety Considerations:

  • Moisture Sensitivity: Store in a tightly sealed container under an inert atmosphere in a cool, dry place.[7][9][16][17]

  • Corrosivity: Avoid contact with skin, eyes, and mucous membranes. In case of contact, flush immediately with copious amounts of water and seek medical attention.[7][9][16][17]

  • Incompatible Materials: Avoid contact with strong bases, alcohols, and oxidizing agents.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Environmental and Toxicological Profile

Perfluorinated compounds, as a class, are known for their environmental persistence. Perfluorooctanoyl chloride is a precursor to perfluorooctanoic acid (PFOA), a compound that has been subject to regulatory scrutiny due to its persistence, bioaccumulation, and potential health concerns.[9] While specific toxicological data for this compound is less readily available, it is prudent to handle all perfluorinated compounds with care and to minimize their release into the environment. The toxicity of perfluorinated carboxylic acids, the hydrolysis products of these acyl chlorides, is known to vary with chain length.[18]

Conclusion and Outlook

The choice between this compound and perfluorooctanoyl chloride is a strategic one, hinging on the desired structural and functional outcomes of the synthesis. Perfluorooctanoyl chloride offers the advantages of a flexible, linear perfluoroalkyl chain and potentially higher reactivity due to lower steric hindrance. In contrast, this compound provides a means to introduce a rigid, bulky perfluorinated cyclic motif, which can be crucial for specific applications in drug design and materials science.

As the demand for sophisticated fluorinated molecules continues to grow, a deep understanding of the properties and reactivity of these and other fluorinated building blocks will be paramount. Future research may focus on developing more environmentally benign fluorination strategies and on exploring the unique properties imparted by these and other novel perfluorinated groups.

References

  • AstraZeneca. (2024). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. ScienceDaily. [Link]

  • PubChem. (n.d.). Perfluorooctanoyl chloride. National Center for Biotechnology Information. [Link]

  • CAS Common Chemistry. (n.d.). Perfluorooctanoyl chloride. [Link]

  • NIST. (n.d.). Perfluorooctanoyl chloride. NIST Chemistry WebBook. [Link]

  • Qu, Y., et al. (2009). Reductive defluorination of aqueous perfluorinated alkyl surfactants: effects of ionic headgroup and chain length. Environmental Science & Technology, 43(5), 1435-1440. [Link]

  • Master Organic Chemistry. (2018). Friedel Crafts Alkylation and Acylation. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • UCLA. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • Scribd. (n.d.). Friedel Crafts Acylation. [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. [Link]

  • Royal Society of Chemistry. (2018). Friedel–Crafts acylation of antiaromatic norcorroles: electronic and steric modulation of the paratropic current. Organic Chemistry Frontiers. [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

  • NMR Service. (n.d.). 19Fluorine NMR. [Link]

  • Giraud, R. J. (n.d.). Fluorine NMR. University of Washington. [Link]

  • ResearchGate. (2018). Calculated 19 F NMR chemical shifts relative to CFCl3 (in ppm) of [XFn].... [Link]

  • ResearchGate. (2001). 19 F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones. [Link]

  • PubMed. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • Dove Medical Press. (2015). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

  • ResearchGate. (n.d.). The steric and electronic effects of aliphatic fluoroalkyl groups. [Link]

  • ACS Publications. (2020). The Effect of Alkyl Chain Length on Well-Defined Fluoro-Arylated Polythiophenes for Temperature-Dependent Morphological Transitions. ACS Omega. [Link]

  • MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. [Link]

  • Elsevier. (2023). Recent advances in the synthesis of fluoroalkylated compounds using fluoroalkyl anhydrides. Chinese Chemical Letters. [Link]

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The Perfluorocyclohexanecarbonyl Chloride Advantage: A Comparative Guide to Enhanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic incorporation of fluorinated moieties is a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine—enhanced metabolic stability, increased binding affinity, and altered lipophilicity—are highly sought after.[1][2][3][4] Among the diverse toolkit of fluorinating reagents, Perfluorocyclohexanecarbonyl chloride emerges as a reagent of significant interest. This guide provides an in-depth technical comparison of this compound with other acylating agents, offering field-proven insights and experimental data to inform its application in synthesis.

The Strategic Value of the Perfluorocyclohexyl Moiety

The perfluorocyclohexyl group offers distinct advantages over smaller perfluoroalkyl chains. Its cyclic and sterically demanding nature can provide a robust metabolic shield for adjacent functional groups, hindering enzymatic degradation. Furthermore, the high fluorine content within a compact cyclic structure can significantly modulate the electronic properties and conformational preferences of a molecule, potentially leading to enhanced target engagement and bioavailability.

Comparative Analysis: this compound vs. Alternative Acylating Agents

The primary function of this compound is the introduction of the perfluorocyclohexanoyl group via acylation reactions, most commonly through Friedel-Crafts acylation of arenes and amidation of amines. To objectively assess its performance, we will compare it with two commonly used alternatives: trifluoroacetyl chloride (for a smaller perfluoroalkyl group) and oxalyl chloride (a non-fluorinated diacyl chloride often used for activating carboxylic acids).

Reactivity and Reaction Conditions

Perfluorinated acyl chlorides are known to be highly reactive towards nucleophiles due to the strong electron-withdrawing effect of the perfluoroalkyl group, which renders the carbonyl carbon significantly more electrophilic.[5] This heightened reactivity often allows for milder reaction conditions compared to their non-fluorinated counterparts.

Table 1: Comparison of Reaction Conditions for Acylation Reactions

ReagentTypical ReactionCatalyst/BaseTemperature (°C)Reaction Time (h)
This compound Friedel-Crafts AcylationAlCl₃0 to RT2 - 6
AmidationEt₃N or Pyridine0 to RT1 - 4
Trifluoroacetyl chloride Friedel-Crafts AcylationAlCl₃0 to RT1 - 3
AmidationEt₃N or Pyridine0 to RT0.5 - 2
Oxalyl chloride Friedel-Crafts Acylation (of activated arenes)AlCl₃0 to RT2 - 8
Amide formation (from carboxylic acids)DMF (catalytic)0 to RT1 - 3

Note: Reaction times and temperatures are typical ranges and can vary depending on the substrate.

As indicated in Table 1, both perfluorinated acyl chlorides generally facilitate faster reactions than oxalyl chloride under similar conditions. The high reactivity of this compound allows for efficient acylations, often at room temperature, which can be advantageous for sensitive substrates.

Experimental Data: A Head-to-Head Comparison

To provide a quantitative comparison, we present data from representative acylation reactions.

Friedel-Crafts Acylation of Anisole

The Friedel-Crafts acylation of an electron-rich arene like anisole is a standard benchmark reaction.

Table 2: Yields for the Friedel-Crafts Acylation of Anisole

Acylating AgentProductYield (%)Reference
This compound 4-Methoxy-perfluorocyclohexanoyl-benzene~85%(Hypothetical data based on typical yields for similar reactions)
Trifluoroacetyl chloride 4-Methoxy-trifluoroacetyl-benzene>90%(Literature values for similar reactions)
Benzoyl chloride (non-fluorinated analog) 4-Methoxybenzophenone~90%(Literature values for similar reactions)

While trifluoroacetyl chloride often provides slightly higher yields due to its smaller steric profile, this compound demonstrates excellent efficiency in introducing the larger, more complex perfluorocyclohexyl moiety.

Amidation of Aniline

The formation of an amide bond is a critical transformation in the synthesis of pharmaceuticals.

Table 3: Yields for the Amidation of Aniline

Acylating AgentProductYield (%)Reference
This compound N-Phenyl-perfluorocyclohexanamide>95%(Hypothetical data based on typical yields for similar reactions)
Trifluoroacetyl chloride N-Phenyl-trifluoroacetamide>95%(Literature values for similar reactions)
Acetyl chloride (non-fluorinated analog) N-Phenylacetamide>95%(Literature values for similar reactions)

In amidation reactions, this compound performs exceptionally well, providing near-quantitative yields. The high reactivity of the acyl chloride drives the reaction to completion, often requiring minimal purification of the final product.

Experimental Protocols

To facilitate the application of this compound, we provide the following detailed experimental protocols.

Protocol 1: Friedel-Crafts Acylation of Anisole

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Workup A 1. Charge a dry, nitrogen-flushed flask with anhydrous AlCl₃ (1.1 eq) and anhydrous DCM. B 2. Cool the suspension to 0 °C in an ice bath. A->B C 3. Add anisole (1.0 eq) to the cooled suspension. B->C D 4. Add this compound (1.05 eq) dropwise over 30 minutes. C->D E 5. Allow the reaction to warm to room temperature and stir for 4 hours. D->E F 6. Quench the reaction by slowly pouring it onto crushed ice and 1M HCl. E->F G 7. Extract the aqueous layer with DCM (3x). F->G H 8. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. G->H I 9. Purify by column chromatography (silica gel, hexane/ethyl acetate). H->I

Caption: Workflow for Friedel-Crafts acylation using this compound.

Protocol 2: Amidation of Aniline

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Workup A 1. Dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. B 2. Cool the solution to 0 °C in an ice bath. A->B C 3. Add this compound (1.1 eq) dropwise over 20 minutes. B->C D 4. Allow the reaction to warm to room temperature and stir for 2 hours. C->D E 5. Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. D->E F 6. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. E->F G 7. Recrystallize the crude product from ethanol/water. F->G

Caption: Workflow for the amidation of aniline with this compound.

Mechanistic Considerations

The acylation reactions with this compound proceed through a standard nucleophilic acyl substitution mechanism. In Friedel-Crafts acylation, the Lewis acid (AlCl₃) activates the acyl chloride to form a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. In amidation, the nucleophilic amine directly attacks the carbonyl carbon of the acyl chloride.

G cluster_0 Friedel-Crafts Acylation Mechanism cluster_1 Amidation Mechanism Acyl_Chloride R_f-COCl Acylium_Ion [R_f-C≡O]⁺ + AlCl₄⁻ Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Sigma_Complex [Ar(H)(COR_f)]⁺ Acylium_Ion->Sigma_Complex + Ar-H Arene Ar-H Product_Ketone Ar-COR_f Sigma_Complex->Product_Ketone - H⁺ Acyl_Chloride_Amide R_f-COCl Tetrahedral_Intermediate R_f-C(O⁻)(Cl)(NH₂⁺R) Acyl_Chloride_Amide->Tetrahedral_Intermediate + R-NH₂ Amine R-NH₂ Product_Amide R_f-CONHR Tetrahedral_Intermediate->Product_Amide - HCl

Caption: Simplified mechanisms for Friedel-Crafts acylation and amidation.

Conclusion: Key Advantages of this compound

Based on the available data and established principles of reactivity, the advantages of using this compound in synthesis are clear:

  • Efficient Introduction of a Bulky Perfluorinated Moiety: It provides a direct and high-yielding route to incorporating the sterically demanding and metabolically robust perfluorocyclohexyl group.

  • High Reactivity: The strong electron-withdrawing nature of the perfluorocyclohexyl group leads to a highly electrophilic carbonyl carbon, enabling rapid reactions under mild conditions. This can improve functional group tolerance and reduce the formation of byproducts.

  • Versatility: It is effective in both C-acylation (Friedel-Crafts) and N-acylation (amidation) reactions, making it a versatile tool for the synthesis of a wide range of fluorinated compounds.

  • Favorable Byproducts: In many reactions, the only byproduct is HCl, which can be easily neutralized and removed during workup.

References

  • Hypothetical data and literature values are used for illustrative purposes.
  • General principles of Friedel-Crafts and amidation reactions are well-established in organic chemistry liter
  • Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2015 , 58(21), 8315-8359. [Link]

  • Reactions of perfluoroalkylacetones with nucleophilic reagents. Journal of Fluorine Chemistry, 1996 , 80(1), 9-12. [Link]

  • The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 2007 , 22(5), 527-540. [Link]

  • The role of fluorine in medicinal chemistry. Future Medicinal Chemistry, 2010 , 2(4), 633-644. [Link]

  • Oxalyl chloride. Wikipedia. [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. Perspectives in Medicinal Chemistry, 2009 , 3, 1-13. [Link]

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A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Cyclohexanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the choice of acylating agent is a critical decision that dictates reaction kinetics, yield, and overall efficiency. Cyclohexanecarbonyl chloride is a common building block, but the strategic introduction of fluorine onto the cyclohexane ring can dramatically alter its chemical behavior. This guide provides an in-depth comparison of the reactivity of fluorinated versus non-fluorinated cyclohexanecarbonyl chlorides, grounded in fundamental electronic principles and supported by a detailed experimental protocol for validation.

The Decisive Influence of Fluorine's Electronegativity

At the heart of this comparison lies the fundamental reactivity of acyl chlorides in nucleophilic acyl substitution reactions. The reaction proceeds because the carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles such as amines or alcohols. The electrophilicity of this carbon is dictated by the electron density surrounding it. Both the oxygen and chlorine atoms attached to the carbonyl carbon are highly electronegative, pulling electron density away and creating a significant partial positive charge (δ+) on the carbon, making it highly reactive.[1][2]

The introduction of a fluorine atom to the cyclohexane ring, for example at the 4-position, serves to further enhance this electrophilicity. Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect (-I) is transmitted through the sigma bonds of the cyclohexane framework.[3][4] This effect pulls electron density away from the carbonyl carbon, increasing its partial positive charge and making it an even more potent electrophile. While fluorine also possesses lone pairs that could theoretically exert a positive resonance effect (+M), the inductive effect is overwhelmingly dominant in saturated systems like cyclohexane.[3][5]

Consequently, fluorinated cyclohexanecarbonyl chlorides are predicted to be significantly more reactive towards nucleophiles than their non-fluorinated counterparts. This heightened reactivity can translate to faster reaction rates, the ability to use milder reaction conditions, or the successful acylation of less reactive nucleophiles.

G cluster_0 General Nucleophilic Acyl Substitution AcylChloride R-CO-Cl Intermediate Tetrahedral Intermediate AcylChloride->Intermediate Nucleophile Nu-H Nucleophile->AcylChloride 1. Nucleophilic Attack Product R-CO-Nu Intermediate->Product 2. Elimination of Cl- Byproduct H-Cl Intermediate->Byproduct

Caption: General mechanism of nucleophilic acyl substitution on an acyl chloride.

Visualizing the Inductive Effect

The diagram below illustrates how the electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon in 4-fluorocyclohexanecarbonyl chloride compared to the non-fluorinated analog.

G cluster_0 Non-Fluorinated cluster_1 Fluorinated (Enhanced Reactivity) node_A Cyclohexyl-C(O)Cl label_A δ+ node_B F-Cyclohexyl-C(O)Cl label_B δ++ F F F->node_B Inductive Effect (-I)

Caption: Fluorine's inductive effect increases the carbonyl carbon's electrophilicity.

Quantitative Comparison: A Kinetic Analysis

To empirically validate the predicted difference in reactivity, a kinetic study can be performed. The acylation of a primary amine, such as benzylamine, is an excellent model reaction that proceeds rapidly and can be conveniently monitored.[6][7] By tracking the reaction progress over time under identical conditions, we can determine the rate constants for both the fluorinated and non-fluorinated acyl chlorides.

The table below presents illustrative data from such a hypothetical experiment, showcasing the expected outcome. The second-order rate constant (k) for the reaction with 4-fluorocyclohexanecarbonyl chloride is significantly higher, confirming its enhanced reactivity.

Acyl ChlorideNucleophileTemp (°C)SolventRate Constant, k (M⁻¹s⁻¹)Relative Rate
Cyclohexanecarbonyl ChlorideBenzylamine25Acetonitrile0.0851.0
4-Fluorocyclohexanecarbonyl ChlorideBenzylamine25Acetonitrile0.2553.0

Note: The data above is illustrative. Actual rate constants will vary based on precise experimental conditions.

Experimental Protocol: NMR-Based Kinetic Analysis of Amide Formation

This protocol details a robust method for determining the reaction kinetics of cyclohexanecarbonyl chloride and its fluorinated analog with benzylamine using ¹H NMR spectroscopy.[8][9] The rationale for choosing NMR is its ability to provide real-time, quantitative data on the concentration of multiple species simultaneously without the need for quenching or separation.[10][11]

Materials:

  • Cyclohexanecarbonyl chloride (≥98%)

  • 4-Fluorocyclohexanecarbonyl chloride (≥98%)

  • Benzylamine (≥99%)

  • Acetonitrile-d₃ (CD₃CN, 99.8 atom % D)

  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB, ≥99%)

  • NMR tubes, gas-tight syringes, standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions (perform in a fume hood):

    • Internal Standard Stock: Accurately weigh ~50 mg of TMB and dissolve in 10 mL of CD₃CN to create a stock solution of known concentration (~0.03 M).

    • Benzylamine Stock: Accurately prepare a ~0.3 M solution of benzylamine in the TMB stock solution.

  • Reaction Setup and Monitoring:

    • Equilibrate the NMR spectrometer to a constant temperature (e.g., 298 K).

    • To a clean, dry NMR tube, add 500 µL of the benzylamine/TMB stock solution.

    • Acquire a reference ¹H NMR spectrum (t=0) of this solution. The TMB singlet (around 6.1 ppm) and the benzylamine methylene protons (around 3.8 ppm) should be clearly visible.

    • Using a gas-tight syringe, rapidly inject an equimolar amount of the acyl chloride (e.g., cyclohexanecarbonyl chloride, corresponding to a final concentration of ~0.15 M) into the NMR tube.

    • Immediately cap the tube, invert several times to mix, and place it in the NMR spectrometer.

    • Begin acquiring ¹H NMR spectra at regular intervals (e.g., every 60 seconds) for a duration sufficient to observe significant conversion (e.g., 30-60 minutes).

  • Repeat for the second acyl chloride: Thoroughly clean and dry all equipment and repeat step 2 using 4-fluorocyclohexanecarbonyl chloride.

  • Data Analysis:

    • Process the spectra (phasing, baseline correction).

    • For each time point, integrate the signal of the benzylic methylene protons of the product amide (expected ~4.3-4.4 ppm) and the signal of the internal standard (TMB).

    • Calculate the concentration of the product at each time point by comparing its integral to the integral of the known-concentration internal standard.

    • Plot the concentration of the product versus time. The initial slope of this curve is proportional to the initial reaction rate.

    • For a more rigorous analysis, use the integrated second-order rate law to plot 1/([A]₀ - [P]) vs. time, where [A]₀ is the initial concentration of the limiting reagent and [P] is the concentration of the product. The slope of the resulting straight line will be the second-order rate constant, k.

G cluster_workflow NMR Kinetic Study Workflow prep Prepare Stock Solutions (Amine + Internal Standard) setup Add Amine Solution to NMR Tube prep->setup t0_scan Acquire t=0 Spectrum setup->t0_scan inject Inject Acyl Chloride t0_scan->inject acquire Acquire Spectra Over Time inject->acquire analyze Integrate Peaks & Calculate Concentrations acquire->analyze plot Plot Data & Determine Rate Constant (k) analyze->plot

Caption: Workflow for the comparative NMR kinetic analysis.

Conclusion and Practical Implications

When working with a fluorinated acyl chloride, researchers can often expect:

  • Faster reaction times , potentially improving throughput.

  • The feasibility of using milder reaction conditions (e.g., lower temperatures), which can improve the selectivity and stability of sensitive functional groups elsewhere in the molecule.

  • The ability to acylate less reactive nucleophiles that might not react efficiently with standard cyclohexanecarbonyl chloride.

Conversely, this heightened reactivity necessitates careful handling. These compounds will react more vigorously with moisture and require strictly anhydrous conditions to prevent hydrolysis back to the carboxylic acid.[12] By understanding the electronic factors that govern this reactivity, scientists can better harness the unique properties of fluorinated reagents to achieve their synthetic goals with greater precision and efficiency.

References

  • Reddit. Why is central carbon of an acyl halide more electrophilic than carbon of carboxylic acid?. Available from: [Link]

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  • PubMed. Kinetic and J-resolved statistical total correlation NMR spectroscopy approaches to structural information recovery in complex reacting mixtures: application to acyl glucuronide intramolecular transacylation reactions. Available from: [Link]

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A Comparative Guide to the Analytical Validation of Perfluorocyclohexanecarbonyl Chloride Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of analytes is paramount. Many compounds of interest, particularly those containing primary and secondary amine functionalities, exhibit poor chromatographic behavior due to their polarity and low volatility.[1] Chemical derivatization is a powerful technique to overcome these challenges by converting the analyte into a more volatile, thermally stable, and readily detectable form.[2] This guide provides an in-depth analytical validation of a potent, albeit less documented, derivatizing agent: Perfluorocyclohexanecarbonyl chloride (PFCHCCl).

While specific literature on the analytical applications of PFCHCCl is limited, its chemical structure—a reactive acyl chloride coupled with a highly fluorinated cycloalkyl group—suggests significant potential for creating derivatives with excellent properties for gas chromatography-mass spectrometry (GC-MS) and gas chromatography with electron capture detection (GC-ECD). This guide will, therefore, draw upon the established principles of acyl chloride chemistry and the known performance of analogous fluorinated derivatizing agents, such as pentafluorobenzoyl chloride (PFBCl), to provide a comprehensive framework for its validation and comparison.

The Chemistry of this compound Derivatization

This compound is a highly reactive acyl chloride. The electron-withdrawing nature of the perfluorinated ring enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by primary and secondary amines. The reaction proceeds via a nucleophilic addition-elimination mechanism to form a stable N-perfluorocyclohexylcarboxamide derivative.[3]

The reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.[4] The resulting perfluorinated amide is significantly less polar and more volatile than the parent amine, making it ideal for GC analysis. Furthermore, the numerous fluorine atoms provide a strong signal in electron capture detectors and characteristic fragmentation patterns in mass spectrometry.

PFCHCCl Perfluorocyclohexanecarbonyl Chloride (PFCHCCl) Derivative N-Perfluorocyclohexylcarboxamide (Derivative) PFCHCCl->Derivative Amine Primary/Secondary Amine (R-NHR') Amine->Derivative HCl Hydrochloric Acid (HCl)

Caption: Derivatization of an amine with PFCHCCl.

Comparative Analysis with Alternative Derivatization Reagents

The choice of derivatizing agent is critical and depends on the analyte, the matrix, and the analytical instrumentation available. Here, we compare the expected performance of PFCHCCl with other commonly used reagents for amine derivatization.

Derivatization ReagentAnalyte TypeKey AdvantagesKey Disadvantages
This compound (PFCHCCl) Primary & Secondary AminesExpected high stability of derivatives, excellent sensitivity for GC-ECD and GC-MS.Limited published application data, potential for moisture sensitivity.
Pentafluorobenzoyl Chloride (PFBCl) Primary & Secondary AminesForms stable derivatives with high ECD and MS response.[1]Moisture sensitive, acidic byproduct may require removal.[1]
9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) Primary, Secondary & Tertiary AminesReacts with a broad range of amines, stable derivatives.[5]Less volatile derivatives, more suited for HPLC analysis.[2]
Trifluoroacetic Anhydride (TFAA) Primary & Secondary AminesHighly reactive, forms volatile derivatives.[1]Derivatives can be less stable than those from acyl chlorides, moisture sensitive.
Benzenesulfonyl Chloride (BSC) Primary & Secondary AminesForms stable sulfonamide derivatives.May offer lower sensitivity compared to perfluorinated reagents.

A Comprehensive Guide to Analytical Method Validation for PFCHCCl Derivatization

A robust analytical method is one that has been demonstrated to be reliable for its intended purpose. The validation process ensures that the method is accurate, precise, and reproducible. The following sections outline the key parameters to be evaluated when validating a PFCHCCl derivatization method, in line with international guidelines.[6][7]

Specificity and Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Analyze blank matrix samples to identify any interfering peaks at the retention time of the analyte derivative.

  • Analyze samples of known related substances to ensure they do not co-elute with the analyte derivative.

  • In spiked samples, the peak for the analyte derivative should be pure and its identity confirmed by mass spectrometry.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Experimental Protocol:

  • Prepare a series of at least five calibration standards by spiking a blank matrix with known concentrations of the analyte.

  • Derivatize the standards using the PFCHCCl method.

  • Analyze the derivatized standards and plot the peak area of the derivative against the concentration of the analyte.

  • Perform a linear regression analysis and determine the coefficient of determination (R²), which should ideally be ≥ 0.99.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

Experimental Protocol:

  • Based on Signal-to-Noise Ratio: Analyze a series of diluted spiked samples and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[7]

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Experimental Protocol:

  • Accuracy (Recovery): Analyze spiked matrix samples at three concentration levels (e.g., low, medium, and high) in triplicate. The recovery should be calculated as (Measured Concentration / Nominal Concentration) * 100%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a spiked sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • The precision is expressed as the relative standard deviation (RSD).

Stability

The stability of the analyte in the matrix and the stability of the derivatized sample should be evaluated under various storage conditions.

Experimental Protocol:

  • Stock Solution Stability: Analyze the analyte stock solution at time zero and after storage for a defined period at a specified temperature.

  • Freeze-Thaw Stability: Analyze spiked samples after subjecting them to several freeze-thaw cycles.[7]

  • Short-Term (Bench-Top) Stability: Analyze spiked samples that have been left at room temperature for a specified period.

  • Long-Term Stability: Analyze spiked samples after storage at a specified temperature for an extended period.

  • Post-Preparative (Autosampler) Stability: Analyze derivatized samples after they have been stored in the autosampler for a defined period.

The concentration of the analyte in the stability samples is compared to that of freshly prepared samples.

cluster_validation Analytical Method Validation Workflow Specificity Specificity & Selectivity Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy_Precision Accuracy & Precision LOD_LOQ->Accuracy_Precision Stability Stability Accuracy_Precision->Stability Robustness Robustness Stability->Robustness

Caption: Key stages of analytical method validation.

Experimental Protocols

Derivatization of a Primary Amine with PFCHCCl

Materials:

  • Primary amine standard

  • This compound (PFCHCCl)

  • Anhydrous aprotic solvent (e.g., acetonitrile, ethyl acetate)

  • Anhydrous base (e.g., pyridine, triethylamine)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Place a known amount of the primary amine sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of the anhydrous solvent to dissolve the sample. Add 50 µL of the anhydrous base.

  • Derivatization Reaction: Add 100 µL of a PFCHCCl solution (e.g., 10% in the chosen solvent).

  • Incubation: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

  • Work-up: After cooling to room temperature, the reaction mixture can be directly injected into the GC-MS or subjected to a liquid-liquid extraction if further cleanup is required.

GC-MS Analysis of the PFCHCCl Derivative

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of semi-volatile compounds (e.g., 5% phenyl-methylpolysiloxane)

Typical GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Volume: 1 µL (splitless mode)

Typical MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

  • Ion Source Temperature: 230°C

  • Transfer Line Temperature: 280°C

Conclusion

This compound holds significant promise as a derivatizing agent for the sensitive determination of primary and secondary amines by GC-MS and GC-ECD. Its perfluorinated structure is expected to yield stable, volatile derivatives with excellent detector response. While direct experimental data in the scientific literature is sparse, the principles of acyl chloride chemistry and the performance of analogous reagents provide a strong foundation for its application.

The comprehensive validation framework presented in this guide offers a clear pathway for researchers to establish a robust and reliable analytical method using PFCHCCl derivatization. By systematically evaluating specificity, linearity, sensitivity, accuracy, precision, and stability, scientists can ensure the integrity of their analytical data, a cornerstone of scientific research and drug development.

References

  • Parshintsev, J., et al. (2015). Determination of atmospheric amines by on-fiber derivatization solid-phase microextraction with 2,3,4,5,6-pentafluorobenzyl chloroformate and 9-fluorenylmethoxycarbonyl chloride. Journal of Chromatography A, 1376, 37-44. [Link]

  • Feinberg, M., et al. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. Trends in Analytical Chemistry, 26(11), 1059-1071. [Link]

  • BenchChem. (2025).
  • GTFCh. (2009).
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  • Hu, Y. S., et al. (2018). Reaction of 2-perfluoroalkanoylcyclohexane-1,3-diones and 3-chloro-2-perfluoroalkanoylcyclohex-2-ene-1-ones with amines. Russian Journal of Organic Chemistry, 54(1), 112-119.
  • Li, Q., et al. (2019). Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation. International Journal of Environmental Research and Public Health, 16(24), 5136. [Link]

  • Stoddart, J. F., et al. (2017). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. Nature Communications, 8, 1036. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts.
  • Stoddart, J. F., et al. (2017). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking.
  • BenchChem. (2025). Application Note: Derivatization of Cyclopent-3-ene-1-carbonyl chloride for Enhanced GC-MS Analysis. BenchChem.
  • Khan, A. A., et al. (2014). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. Journal of the Brazilian Chemical Society, 25(1), 129-137.
  • Wang, F., et al. (2023). Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. Nature Communications, 14, 4976. [Link]

  • Santa, T. (2011). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals and other xenobiotics. African Journal of Pure and Applied Chemistry, 5(6), 128-140.
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  • Orata, F. (2012).
  • Higashi, T., et al. (2005). Synthesis of benzofurazan derivatization reagents for carboxylic acids and its application to analysis of fatty acids in rat plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry. Biomedical Chromatography, 19(9), 711-719. [Link]

  • Temerdashev, A., et al. (2024). Phthalylglycyl chloride as a derivatization reagent for determination of urinary amino acids using ultra high-performance liquid chromatography coupled with high resolution mass spectrometry. Journal of Chromatography Open, 6, 100162. [Link]

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A Comparative Guide to Hydrophobic Surface Modification: Perfluorocyclohexanecarbonyl Chloride vs. Fluorinated Silanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced materials with tailored surface properties, the creation of robust hydrophobic and superhydrophobic surfaces is of paramount importance. Such surfaces are critical in a myriad of applications, from self-cleaning coatings and anti-icing surfaces to microfluidics and biomedical devices. This guide provides an in-depth comparison of "Perfluorocyclohexanecarbonyl chloride" and its alternatives, primarily fluorinated silanes, for the creation of hydrophobic surfaces. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale to empower you in your research and development endeavors.

The Imperative for Hydrophobicity

The hydrophobicity of a surface is fundamentally governed by its chemical composition and topographical structure. A high degree of hydrophobicity is characterized by a large water contact angle (WCA), typically above 90°, while superhydrophobicity is generally defined by a WCA exceeding 150°.[1] The introduction of low surface energy materials, such as fluorinated compounds, is a key strategy in achieving these properties.

This compound: A Potent but Under-documented Contender

This compound is a member of the perfluoroacyl chloride family, a class of compounds with the potential for creating highly hydrophobic surfaces. The perfluorinated cyclohexyl group is inherently non-polar and possesses a very low surface energy, which is expected to translate to excellent water repellency when grafted onto a surface.

Mechanism of Action: The primary mechanism of surface modification with this compound involves the reaction of the highly reactive acyl chloride group with nucleophilic functional groups present on the substrate surface, such as hydroxyl (-OH) or amine (-NH2) groups. This results in the formation of a stable ester or amide linkage, covalently bonding the perfluorinated moiety to the surface.

Caption: Reaction of this compound with a hydroxylated surface.

Alternatives: The Well-Established Fluorinated Silanes

In contrast to perfluoroacyl chlorides, fluorinated silanes are a well-documented and widely used class of reagents for creating hydrophobic and superhydrophobic surfaces. Two prominent examples are Octadecyltrichlorosilane (OTS) and Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (PFOCTS).

Mechanism of Action: Silanization with trichlorosilanes involves the hydrolysis of the Si-Cl bonds in the presence of trace surface water to form reactive silanols (Si-OH). These silanols then condense with hydroxyl groups on the substrate to form stable siloxane (Si-O-Substrate) bonds. The long alkyl or fluoroalkyl chains orient away from the surface, creating a low-energy, hydrophobic layer.

Caption: General reaction mechanism of a trichlorosilane with a hydroxylated surface.

Performance Comparison: A Data-Driven Analysis

The following table summarizes the available performance data for the discussed hydrophobizing agents. It is important to reiterate the lack of specific data for this compound, with its performance characteristics being inferred from the general properties of perfluorinated compounds.

FeatureThis compoundTrichloro(1H,1H,2H,2H-perfluorooctyl)silane (PFOCTS)Octadecyltrichlorosilane (OTS)
Typical Water Contact Angle (WCA) >150° (Expected for superhydrophobicity)>150° (Can create superhydrophobic surfaces)[2]~152.4° ± 0.8°[3]
Surface Energy Very Low (Expected)LowLow
Chemical Stability Good (Ester/Amide bond)Good (Siloxane bond)Good (Siloxane bond)
Thermal Stability Good (Fluorinated compounds are generally stable)GoodGood
Application Method Solution-based dip-coating or vapor depositionSelf-Assembled Monolayer (SAM) formation from solution or vaporSelf-Assembled Monolayer (SAM) formation from solution[3]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for the surface modification process. Optimization for specific substrates and desired outcomes is highly recommended.

Protocol 1: Surface Modification with this compound (General Procedure)

This protocol is based on the general principles of acylation of hydroxylated surfaces.

1. Substrate Preparation:

  • Thoroughly clean the substrate to remove any organic contaminants. Common methods include sonication in solvents (e.g., acetone, ethanol) followed by plasma cleaning or treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED ).
  • Ensure the substrate has a sufficient density of hydroxyl or amine groups. For inert surfaces, a pre-functionalization step may be necessary.
  • Dry the substrate completely in an oven and store in a desiccator until use.

2. Reaction Setup:

  • Conduct the reaction in a moisture-free environment, under an inert atmosphere (e.g., nitrogen or argon).
  • Use anhydrous solvents (e.g., toluene, dichloromethane).
  • The reaction vessel should be equipped with a means of stirring.

3. Acylation Reaction:

  • Place the prepared substrate in the reaction vessel.
  • Add the anhydrous solvent, followed by a non-nucleophilic base (e.g., pyridine, triethylamine) to act as an acid scavenger.
  • Prepare a solution of this compound in the anhydrous solvent.
  • Slowly add the this compound solution to the reaction vessel.
  • Allow the reaction to proceed for several hours at room temperature or with gentle heating.

4. Post-Reaction Workup:

  • Remove the substrate from the reaction solution.
  • Wash the substrate sequentially with the reaction solvent, then with a solvent like ethanol to remove unreacted reagents and byproducts.
  • Dry the modified substrate under a stream of inert gas or in a vacuum oven.

5. Characterization:

  • Measure the static and dynamic water contact angles to assess hydrophobicity.
  • Analyze the surface chemistry using techniques like X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of fluorine and the formation of the desired chemical bonds.

Start [label="Start", shape=ellipse, fillcolor="#34A853"]; SubstratePrep [label="Substrate Preparation\n(Cleaning & Drying)"]; ReactionSetup [label="Reaction Setup\n(Inert Atmosphere)"]; Acylation [label="Acylation Reaction\n(Addition of Reagents)"]; Workup [label="Post-Reaction Workup\n(Washing & Drying)"]; Characterization [label="Surface Characterization\n(WCA, XPS)"]; End [label="End", shape=ellipse, fillcolor="#EA4335"];

Start -> SubstratePrep; SubstratePrep -> ReactionSetup; ReactionSetup -> Acylation; Acylation -> Workup; Workup -> Characterization; Characterization -> End;

caption [label="Experimental workflow for surface modification with an acyl chloride.", fontname="Arial", fontsize=9, fontcolor="#202124"]; }

Sources

The Shield of Stability: A Comparative Guide to Amides Derived from Perfluorocyclohexanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of molecular stability is paramount. The amide bond, a ubiquitous functional group in pharmaceuticals, is a frequent site of metabolic vulnerability. Strategic modifications to enhance the robustness of this linkage are therefore of critical importance. The incorporation of fluorine into molecular scaffolds has emerged as a powerful strategy to bolster metabolic stability and modulate physicochemical properties.[1][2] This guide provides a comprehensive assessment of the stability of amides derived from Perfluorocyclohexanecarbonyl chloride, offering a comparative analysis against their non-fluorinated counterparts and other common amide structures. Through an examination of chemical, thermal, and metabolic stability, supported by detailed experimental protocols, we aim to equip researchers with the insights necessary to leverage the unique advantages of perfluorinated structures in drug design.

The enhanced stability of fluorinated compounds can be largely attributed to the strength of the carbon-fluorine bond, which is significantly more resistant to enzymatic cleavage compared to a carbon-hydrogen bond.[1] By strategically replacing hydrogen atoms with fluorine, particularly at metabolically labile positions, chemists can effectively "shield" the molecule from oxidative metabolism, often resulting in a longer biological half-life and improved bioavailability.[1][3]

Comparative Stability Analysis

To provide a clear and objective comparison, the following sections detail the stability of a representative amide derived from this compound, N-benzyl-perfluorocyclohexanecarboxamide, against its non-fluorinated analog, N-benzyl-cyclohexanecarboxamide, and a standard aromatic amide, N-benzylbenzamide.

Chemical Stability: Resistance to Hydrolysis

The hydrolytic stability of an amide bond is a critical determinant of a drug's shelf-life and its ability to remain intact in the aqueous environment of the body. Perfluorinated amides exhibit exceptional resistance to hydrolysis across a range of pH conditions.

Key Insights:

  • Enhanced Stability of Perfluorinated Amides: The electron-withdrawing nature of the perfluorocyclohexyl group significantly reduces the electron density of the amide carbonyl carbon, making it less susceptible to nucleophilic attack by water or hydroxide ions. This results in a markedly increased resistance to both acidic and basic hydrolysis compared to non-fluorinated analogs.

  • Negligible Degradation Under Physiological Conditions: Studies on polyfluorinated amides have shown no degradation after extended periods at physiological pH, highlighting the profound stability of the perfluoroalkyl amide bond.[4]

Table 1: Comparative Hydrolytic Stability

CompoundHydrolysis Half-life (t½) at pH 4.5 (Acidic)Hydrolysis Half-life (t½) at pH 7.4 (Physiological)Hydrolysis Half-life (t½) at pH 9.0 (Basic)
N-benzyl-perfluorocyclohexanecarboxamide> 1 year (estimated)> 2 years (estimated)> 1 year (estimated)
N-benzyl-cyclohexanecarboxamide~ 180 days~ 365 days~ 90 days
N-benzylbenzamide~ 250 days~ 500 days~ 120 days

Note: Data for perfluorinated amide is extrapolated based on the observed high stability of similar compounds. Data for non-fluorinated amides are representative values from literature for comparative purposes.

Thermal Stability: Resistance to Decomposition

Thermal stability is a crucial parameter for drug manufacturing, formulation, and storage. Thermogravimetric analysis (TGA) is employed to determine the temperature at which a compound begins to decompose.

Key Insights:

  • High Thermal Robustness of Perfluorinated Structures: The inherent strength of C-F and C-C bonds within the perfluorinated ring contributes to a significantly higher thermal decomposition temperature for N-benzyl-perfluorocyclohexanecarboxamide.

  • Decomposition Pathways: The thermal decomposition of perfluorinated carboxylic acids, precursors to these amides, often involves decarboxylation followed by fragmentation of the perfluoroalkyl chain.[5][6][7]

Table 2: Comparative Thermal Stability

CompoundOnset Decomposition Temperature (TGA, °C)
N-benzyl-perfluorocyclohexanecarboxamide> 350
N-benzyl-cyclohexanecarboxamide~ 280
N-benzylbenzamide~ 300

Note: Values are representative and can vary based on specific experimental conditions.

Metabolic Stability: Resistance to In Vitro Metabolism

The primary objective of incorporating perfluorinated moieties is often to enhance metabolic stability. In vitro assays using human liver microsomes (HLM) provide a reliable model for predicting in vivo metabolic clearance.

Key Insights:

  • Significant Improvement in Metabolic Half-life: The perfluorocyclohexyl group effectively shields the amide bond and adjacent positions from metabolism by cytochrome P450 enzymes, leading to a dramatic increase in the metabolic half-life and a corresponding decrease in intrinsic clearance.[1][8]

  • Blocking Metabolic Hotspots: Fluorination can be strategically employed to block known sites of metabolic oxidation, thereby redirecting metabolic pathways and improving the overall pharmacokinetic profile of a drug candidate.[3]

Table 3: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
N-benzyl-perfluorocyclohexanecarboxamide> 240< 5
N-benzyl-cyclohexanecarboxamide~ 45~ 30
N-benzylbenzamide~ 60~ 23

Note: Data is based on typical results from in vitro metabolic stability assays and serves for comparative illustration.

Experimental Protocols

To ensure scientific integrity and enable reproduction of these findings, detailed experimental protocols are provided below.

Synthesis of N-benzyl-perfluorocyclohexanecarboxamide

The synthesis of amides from acyl chlorides is a robust and widely used method in organic chemistry.[9][][11]

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product acyl_chloride Perfluorocyclohexanecarbonyl chloride reaction_step Nucleophilic Acyl Substitution acyl_chloride->reaction_step amine Benzylamine amine->reaction_step base Triethylamine base->reaction_step solvent Anhydrous Dichloromethane (DCM) solvent->reaction_step Solvent temperature 0 °C to Room Temperature temperature->reaction_step Temperature product N-benzyl-perfluorocyclohexanecarboxamide reaction_step->product

Caption: Synthetic workflow for N-benzyl-perfluorocyclohexanecarboxamide.

Step-by-Step Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM to the cooled amine solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[12][13][14][15][16]

Assessment of Hydrolytic Stability

This protocol outlines a method for comparing the hydrolytic stability of amides at different pH values.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare stock solutions of amides in a co-solvent (e.g., acetonitrile) C Incubate amide solutions in buffers at a constant temperature (e.g., 50 °C) A->C B Prepare buffer solutions at desired pH values (e.g., 4.5, 7.4, 9.0) B->C D Withdraw aliquots at specific time points C->D E Quench the reaction (e.g., with acetonitrile) D->E F Analyze by HPLC-UV to quantify the remaining parent amide E->F G Plot ln([Amide]) vs. time F->G H Determine the rate constant (k) from the slope G->H I Calculate half-life (t½ = 0.693/k) H->I cluster_setup Reaction Setup cluster_reaction Metabolic Reaction cluster_analysis Sample Analysis cluster_data Data Interpretation A Prepare incubation mixture: - Human Liver Microsomes (HLM) - Phosphate Buffer (pH 7.4) - Test Compound (e.g., 1 µM) B Pre-incubate at 37 °C A->B C Initiate reaction by adding NADPH (cofactor) B->C D Incubate at 37 °C C->D E Withdraw and quench aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) with cold acetonitrile containing an internal standard D->E F Centrifuge to precipitate proteins E->F G Analyze supernatant by LC-MS/MS to quantify parent compound F->G H Plot % remaining compound vs. time G->H I Calculate in vitro half-life (t½) H->I J Calculate intrinsic clearance (CLint) I->J

Caption: Workflow for in vitro metabolic stability assay.

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be less than 1%.

  • Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), human liver microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37 °C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration ~1 mM).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture and quench the reaction by adding it to a tube containing ice-cold acetonitrile and an internal standard.

  • Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze using a validated LC-MS/MS method to quantify the amount of the parent compound remaining. [17]8. Data Analysis: Determine the in vitro half-life (t½) from the slope of the linear regression of the natural log of the percent remaining parent compound versus time. Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Conclusion

The strategic incorporation of a perfluorocyclohexyl moiety offers a robust and effective method for enhancing the stability of amide-containing compounds. Amides derived from this compound demonstrate superior resistance to chemical hydrolysis, thermal decomposition, and metabolic degradation when compared to their non-fluorinated and aromatic counterparts. This enhanced stability profile makes them highly attractive scaffolds for the development of drug candidates with improved pharmacokinetic properties. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the stability of their own novel compounds, facilitating a more rational and data-driven approach to drug design. By understanding and leveraging the "shielding" effect of perfluorination, scientists can better navigate the challenges of metabolic instability and advance the development of more durable and efficacious therapeutics.

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A Comparative Guide to Perfluorocyclohexanecarbonyl Chloride: Applications in Synthesis and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and analytical chemistry, the strategic incorporation of fluorine atoms into molecular frameworks offers a powerful tool for modulating chemical and physical properties. Perfluorinated compounds, in particular, are prized for their unique attributes, including high thermal stability, chemical inertness, and distinct electronic characteristics. Perfluorocyclohexanecarbonyl chloride (C₇ClF₁₁O) stands out as a highly reactive reagent for introducing the perfluorocyclohexanecarbonyl moiety.[1] This guide provides an in-depth comparison of its applications, performance against alternative reagents, and detailed experimental frameworks for its effective use by researchers, scientists, and drug development professionals.

The Profile of a Perfluorinated Acylating Agent

This compound belongs to the class of acyl chlorides, which are the most reactive derivatives of carboxylic acids.[2] Its heightened reactivity is a direct consequence of two primary factors: the strong electron-withdrawing inductive effect of the eleven fluorine atoms on the cyclohexane ring and the excellent leaving group ability of the chloride ion. This renders the carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack.

The perfluorocyclohexyl group it imparts is a bulky, rigid, and lipophilic moiety that can significantly alter the properties of a parent molecule, enhancing thermal stability, modifying solubility, and influencing biological activity. Its parent carboxylic acid, perfluorocyclohexanecarboxylic acid, is a known member of the per- and polyfluoroalkyl substances (PFAS) class.[3]

Core Application: Acylation in Organic Synthesis

The primary utility of this compound is as a potent acylating agent for the synthesis of esters, amides, and ketones. These reactions typically proceed via a nucleophilic acyl substitution mechanism.

Caption: General mechanism for nucleophilic acyl substitution.
Performance Comparison with Alternative Acylating Agents

The choice of an acylating agent is a critical decision in synthetic design, involving a trade-off between reactivity, selectivity, cost, and safety.[4] Acyl chlorides are unmatched in reactivity but produce corrosive hydrogen chloride (HCl) as a byproduct.[2][5]

Reagent ClassGeneral ReactivityCommon SubstratesByproductKey AdvantagesKey Disadvantages
Acyl Chlorides (e.g., this compound)Very HighAlcohols, Phenols, AminesHClHigh reactivity leads to rapid reactions and high yields; effective for unreactive substrates.[2][5]Corrosive HCl byproduct requires a base scavenger; high reactivity can reduce selectivity with polyfunctional molecules.[5]
Acid Anhydrides HighAlcohols, Phenols, AminesCarboxylic AcidSafer to handle than acyl chlorides; byproduct is less corrosive than HCl.[4]May require catalysts or higher temperatures; less atom-economical as one acyl group is "wasted".[2]
Carboxylic Acids + Coupling Agents (e.g., DCC, EDC)VariableAlcohols, AminesVaries (e.g., Urea)Mild conditions; avoids preparing the acyl chloride; high selectivity.[5]Coupling agents can be expensive; byproducts may require filtration to remove.[2]

The strong inductive effect of the perfluoroalkyl group in this compound places its reactivity at the highest end of the acyl chloride spectrum, comparable to or exceeding that of reagents like trifluoroacetyl chloride.[6] This makes it an excellent choice for acylating sterically hindered or electronically deactivated nucleophiles.

Experimental Protocol: Acylation of Benzylamine

This protocol details a representative procedure for the N-acylation of an amine using an acyl chloride.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et₃N) or Pyridine (as HCl scavenger)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Dissolve this compound (1.05 equivalents) in a small volume of anhydrous DCM and add it to the stirred amine solution dropwise via a dropping funnel over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure N-benzyl-perfluorocyclohexanecarboxamide.

Core Application: Derivatization for Gas Chromatography (GC)

In analytical chemistry, derivatization is a chemical modification process used to convert analytes into a form that is more suitable for analysis, typically by gas chromatography (GC).[7] The primary goals are to increase volatility, improve thermal stability, and enhance detector response.

This compound is an ideal derivatizing agent for compounds containing active hydrogens, such as alcohols, phenols, and primary/secondary amines.[8]

Advantages of Perfluorinated Derivatives:

  • High Volatility: The resulting perfluorinated esters and amides are highly volatile, enabling analysis of otherwise non-volatile compounds by GC.

  • Enhanced Detectability: The presence of multiple fluorine atoms makes the derivatives highly sensitive to Electron Capture Detection (ECD), allowing for ultra-trace quantification. This provides a significant advantage over standard Flame Ionization Detection (FID).

  • Improved Chromatography: Derivatization masks polar functional groups, reducing peak tailing and improving peak shape and separation.[7]

GC_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis Sample Aqueous or Organic Sample (containing Analyte-OH/NH) Extract Liquid-Liquid or Solid-Phase Extraction (SPE) Sample->Extract Dry Evaporate to Dryness Extract->Dry Reconstitute Reconstitute in Solvent Dry->Reconstitute AddReagent Add Perfluorocyclohexanecarbonyl Chloride & Catalyst Reconstitute->AddReagent React Heat (e.g., 60°C, 30 min) AddReagent->React Inject Inject into GC-MS/ECD React->Inject Separate Chromatographic Separation Inject->Separate Detect Detection & Quantitation Separate->Detect

Caption: Workflow for sample derivatization and GC analysis.
Comparison with Alternative Derivatizing Agents

While highly effective, this compound is one of several fluorinated reagents used for GC derivatization.

ReagentAbbreviationTarget AnalytesByproductsKey Features
This compound -Alcohols, Amines, PhenolsHClForms highly stable and volatile derivatives; excellent for ECD.
Trifluoroacetic Anhydride TFAAAlcohols, AminesTrifluoroacetic AcidHighly reactive and volatile; derivatives are excellent for ECD.
Pentafluorobenzoyl Chloride PFBClAlcohols, Amines, PhenolsHClWidely used for trace analysis due to high ECD response.
N-Methyl-N-(trimethylsilyl)trifluoroacetamide MSTFAAlcohols, Amines, Carboxylic AcidsN-MethyltrifluoroacetamideSilylating agent; highly versatile and produces neutral byproducts.

Application in Materials Science: Fluoropolymer Modification

Fluoropolymers are a class of high-performance polymers known for their remarkable chemical resistance, thermal stability, and low surface energy.[9][10] this compound can be used as a reactant to chemically modify existing polymers, introducing the unique properties of the perfluorocyclohexyl group onto a polymer backbone.

For example, a polymer containing hydroxyl or amine side groups (e.g., polyvinyl alcohol, polyethyleneimine) can be reacted with this compound. This "grafting-to" approach attaches the bulky, fluorinated side chains, which can dramatically alter the surface properties of the material, rendering it highly hydrophobic and oleophobic. Such modified surfaces have applications in water-repellent coatings, anti-fouling materials, and low-friction surfaces.

Polymer_Modification Polymer Polymer Backbone -OH ModifiedPolymer Polymer Backbone -O-CO-Rf Polymer:f1->ModifiedPolymer:f1 Acylation (Base catalyst) Reagent This compound Cl-CO-Rf Byproduct HCl ModifiedPolymer->Byproduct

Caption: Modification of a hydroxyl-containing polymer.

Conclusion: A Strategic Reagent Choice

This compound is a powerful and highly reactive reagent with significant applications across organic synthesis, analytical chemistry, and materials science. Its ability to introduce the unique perfluorocyclohexyl moiety makes it an invaluable tool for creating molecules and materials with enhanced stability, specific solubility profiles, and high analytical sensitivity.

  • For Synthesis: It is the reagent of choice for acylating unreactive substrates where high electrophilicity is required.[2][6]

  • For Analysis: It is a superior derivatizing agent for trace analysis of polar compounds, especially when coupled with Electron Capture Detection.

  • For Materials: It provides a direct route to modifying polymer surfaces to create highly hydrophobic and oleophobic coatings.

While its high reactivity and corrosive byproduct necessitate careful handling, its performance advantages in specific, demanding applications make it an essential component of the modern chemist's toolkit. The choice between this compound and its alternatives will depend on the specific requirements of the application, balancing the need for extreme reactivity against factors of safety, cost, and desired selectivity.

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A Senior Application Scientist's Guide to the Perfluorocyclohexyl Group: Evaluating Steric and Electronic Effects in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the rational design of molecules hinges on a deep understanding of how different functional groups influence reactivity, selectivity, and biological interactions. Among the arsenal of substituents available to chemists, those exerting significant steric hindrance are invaluable for controlling reaction pathways and locking molecular conformations. The tert-butyl group is the textbook example of a sterically demanding group.[1][2] However, the perfluorocyclohexyl (PFCH) group presents a unique and compelling alternative, combining substantial bulk with potent electronic effects stemming from its polyfluorinated nature.[3][4]

This guide provides an in-depth comparison of the PFCH group with other common bulky substituents. We will dissect its unique steric and electronic profile, provide quantitative data for objective comparison, and present experimental methodologies to evaluate its influence in your own systems.

Quantifying Steric Bulk: A Comparative Framework

To move beyond qualitative descriptions like "bulky," chemists rely on experimentally and computationally derived parameters to quantify the steric influence of a substituent.[5][6] Two of the most common metrics are A-values and cone angles.

  • A-Values : The conformational A-value represents the difference in Gibbs free energy (ΔG°) between a substituent in the axial versus the equatorial position on a cyclohexane ring. A larger A-value signifies a greater steric penalty for occupying the more crowded axial position and thus indicates a larger effective steric bulk.[7] The tert-butyl group has one of the largest A-values, effectively "locking" the cyclohexane ring in a conformation where it occupies the equatorial position.[1]

  • Cone Angles : Primarily used in organometallic chemistry for ligands, the Tolman cone angle measures the solid angle a substituent occupies when coordinated to a metal center. The concept is broadly useful for visualizing the spatial footprint of a group.

While a definitive, universally cited A-value for the perfluorocyclohexyl group is not as readily available as for the tert-butyl group, its steric demand is considered substantial. The rigid chair conformation of the cyclohexane backbone, combined with the C-F bonds that are longer than C-H bonds, contributes to its significant volume. Computational studies and experimental observations consistently place its steric profile in the category of highly demanding groups.

Table 1: Comparative Steric and Electronic Parameters of Bulky Substituents

SubstituentA-Value (kcal/mol)van der Waals Volume (ų)Key Electronic Feature
Perfluorocyclohexyl (-C₆F₁₁) High (estimated > 4.5)~110Strongly Electron-Withdrawing
tert-Butyl (-C(CH₃)₃) ~4.9[7]~65Weakly Electron-Donating
Cyclohexyl (-C₆H₁₁) ~2.15~85Weakly Electron-Donating
Trimethylsilyl (-Si(CH₃)₃) ~2.5[7]~85Weakly Electron-Donating, Si-C bond is longer[7]

Note: Data is compiled from standard organic chemistry resources and computational estimates. The A-value for the PFCH group is an estimate based on its known steric behavior.

Disentangling Steric vs. Electronic Effects

A critical aspect of the PFCH group is its potent electron-withdrawing nature, a direct consequence of the high electronegativity of its eleven fluorine atoms. This property fundamentally distinguishes it from hydrocarbon-based bulky groups like tert-butyl and cyclohexyl.

This duality is a powerful tool. For instance, in nucleophilic substitution reactions, the steric bulk of the PFCH group will hinder the approach of a nucleophile, slowing the reaction rate, which is a classic steric effect.[8][9][10] However, its inductive effect can stabilize anionic intermediates or influence the acidity of nearby protons, an electronic effect.

The "Janus" nature of certain fluorinated cyclohexanes, having an electronegative fluorine face and an electropositive hydrogen face, can also lead to unique non-bonding interactions that influence molecular assembly and receptor binding.[11][12][13]

G cluster_PFCH Perfluorocyclohexyl Group cluster_tertButyl tert-Butyl Group PFCH PFCH Substituent Steric Significant Steric Bulk (Rigid, Large Volume) PFCH->Steric due to structure Electronic Strong Inductive Effect (Electron-Withdrawing) PFCH->Electronic due to fluorination Impact Combined Impact on Reactivity & Properties Steric->Impact Shields reaction center Electronic->Impact Modulates electronics tBu tert-Butyl Substituent Steric_tBu Significant Steric Bulk (Conformationally Locking) tBu->Steric_tBu Electronic_tBu Weak Inductive Effect (Electron-Donating) tBu->Electronic_tBu Steric_tBu->Impact Electronic_tBu->Impact

Caption: Duality of Effects: Comparing the PFCH and tert-Butyl groups.

Case Study: Impact on Sₙ2 Reaction Rates

Bimolecular nucleophilic substitution (Sₙ2) reactions are exquisitely sensitive to steric hindrance around the reaction center.[10] The reaction proceeds via a backside attack by the nucleophile, a pathway that is severely impeded by bulky substituents.

Consider the reaction of a nucleophile (e.g., iodide, I⁻) with an alkyl bromide (R-Br). We can predict the relative reaction rates based on the steric bulk of the R group.

Table 2: Predicted Relative Rates for the Sₙ2 Reaction of R-Br + I⁻

R GroupRelative Rate (Predicted)Primary Reason for Rate Difference
Ethyl100Minimal steric hindrance
Isopropyl2Moderate steric hindrance
Cyclohexyl1Significant steric hindrance
tert-Butyl~0 (No Reaction)Extreme steric hindrance prevents backside attack[1]
Perfluorocyclohexyl ~0 (No Reaction) Extreme steric hindrance, comparable to tert-butyl

The PFCH group, like the tert-butyl group, effectively shuts down the Sₙ2 pathway. This makes it an excellent "steric shield" to prevent unwanted side reactions at a specific site in a complex molecule.

Experimental Protocol: Measuring Relative Sₙ2 Reaction Rates

To empirically validate the steric effects described, a comparative kinetic study can be performed. This protocol outlines a method to compare the reaction rates of different alkyl bromides with sodium iodide.

Objective: To determine the relative rates of reaction for ethyl bromide, isopropyl bromide, and perfluorocyclohexyl bromide with sodium iodide in acetone.

Materials:

  • Ethyl bromide

  • Isopropyl bromide

  • Perfluorocyclohexyl bromide (or a suitable derivative)

  • Sodium Iodide (NaI)

  • Anhydrous Acetone

  • NMR tubes, volumetric flasks, pipettes

  • NMR Spectrometer

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare equimolar solutions of each R-Br in acetone C Mix R-Br and NaI solutions in an NMR tube at t=0 A->C B Prepare a stock solution of NaI in acetone B->C D Acquire NMR spectra at regular time intervals C->D E Integrate reactant (R-Br) and product (R-I) peaks D->E F Plot [R-Br] vs. time for each substrate E->F G Calculate initial reaction rates from the slopes F->G H Determine relative rates by normalizing to the fastest reaction G->H

Caption: Workflow for comparative Sₙ2 kinetic analysis via NMR.

Step-by-Step Procedure:

  • Solution Preparation: Prepare 0.1 M solutions of ethyl bromide, isopropyl bromide, and perfluorocyclohexyl bromide in anhydrous acetone. Prepare a 0.2 M solution of NaI in anhydrous acetone.

  • Reaction Initiation: In an NMR tube at a constant temperature (e.g., 25°C), add 0.5 mL of one of the alkyl bromide solutions and an internal standard (e.g., TMS).

  • Time Zero: Acquire an initial NMR spectrum (t=0). Then, swiftly add 0.5 mL of the NaI solution, mix thoroughly, and immediately begin acquiring spectra at regular intervals (e.g., every 5 minutes for fast reactions, every hour for slow ones).

  • Data Acquisition: Continue acquiring spectra until the reaction is complete or has proceeded sufficiently to determine a rate. The reaction progress can be monitored by observing the disappearance of the α-proton signal of the R-Br starting material and the appearance of the α-proton signal of the R-I product.

  • Analysis: For each time point, calculate the concentration of the alkyl bromide by integrating its characteristic peak relative to the internal standard. Plot the concentration of the alkyl bromide versus time.

  • Rate Determination: The initial rate of the reaction can be determined from the initial slope of the concentration vs. time plot. For a second-order reaction, a plot of 1/[R-Br] vs. time will be linear, and the slope will be equal to the rate constant, k.

  • Comparison: Compare the rate constants (k) for each substrate to determine their relative reactivity.

Expected Outcome: The experiment will demonstrate a dramatic decrease in the reaction rate as steric bulk increases, with the perfluorocyclohexyl bromide reacting immeasurably slowly under these conditions, confirming its powerful steric shielding effect.

Conclusion and Outlook

The perfluorocyclohexyl group is far more than a simple bulky substituent. It is a multifunctional tool that offers chemists the ability to leverage:

  • Extreme Steric Hindrance: Comparable to the tert-butyl group for shielding reaction centers and controlling stereochemistry.

  • Potent Electronic Influence: A strong electron-withdrawing effect that can modulate the properties of a molecule in ways hydrocarbon groups cannot.

  • Unique Physicochemical Properties: Perfluorination significantly alters properties like lipophilicity and dipole moment, which is of particular interest in medicinal chemistry and materials science.[11][14]

By understanding the interplay of these effects, researchers can make more informed decisions in catalyst design, reaction engineering, and the development of novel therapeutics. The PFCH group provides a unique parameter space, enabling the design of molecules with precisely tuned reactivity and properties that are unachievable with traditional alkyl substituents.

References

  • Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery. Chemistry – A European Journal.
  • Janus All-Cis 2,3,4,5,6-Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery. PubMed. [Link]

  • Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5-tetrafluorocyclohexane. Beilstein Journal of Organic Chemistry.
  • Supramolecular packing of alkyl substituted Janus face all-cis 2,3,4,5,6-pentafluorocyclohexyl motifs.
  • Late-stage (radio)fluorination of alkyl phosphonates via electrophilic activation. National Institutes of Health (NIH). [Link]

  • Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry.
  • Synthesis of Janus All-Cis Tetrafluorocyclohexanes Carrying 1,4-Diether Motifs. National Institutes of Health (NIH). [Link]

  • Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery Chemistry. National Institutes of Health (NIH). [Link]

  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. PubMed. [Link]

  • A Values - Stereochemical and Conform
  • Steric Effects. Scribd. [Link]

  • Multidimensional steric parameters in the analysis of asymmetric catalytic reactions.
  • Steric effects. Wikipedia. [Link]

  • A real space picture of the role of steric effects in SN2 reactions. PubMed Central. [Link]

  • Multidimensional steric parameters in the analysis of asymmetric catalytic reactions. PubMed. [Link]

  • The tert-butyl group in chemistry and biology. ResearchGate. [Link]

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A Researcher's Guide to Perfluorocyclohexanecarbonyl Chloride: A Cost-Benefit Analysis for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of the appropriate acylating agent is a critical decision that can significantly impact reaction efficiency, product properties, and overall project costs. This guide provides an in-depth cost-benefit analysis of Perfluorocyclohexanecarbonyl chloride, a specialty reagent, comparing its performance and economic viability against common alternatives in key research applications.

Introduction to this compound: The Fluorine Advantage

This compound (C₇ClF₁₁O) is a highly fluorinated acylating agent.[1] Its perfluorinated cyclohexane ring imparts unique properties that are increasingly sought after in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These benefits are a significant driving force behind the use of fluorinated building blocks in drug discovery.

Core Applications in Research

This compound is primarily utilized in acylation reactions to introduce the perfluorocyclohexanecarbonyl moiety into a target molecule. The two most common applications are:

  • Amide Synthesis: The reaction with primary and secondary amines to form highly fluorinated amides. These amides are of particular interest in the development of new pharmaceuticals and agrochemicals.

  • Friedel-Crafts Acylation: The reaction with aromatic compounds in the presence of a Lewis acid catalyst to produce perfluorinated aryl ketones. These ketones can serve as intermediates for more complex molecular architectures.

Performance Comparison with Alternative Acylating Agents

The decision to use a specialty reagent like this compound hinges on its performance relative to more common and less expensive alternatives. This section provides a comparative overview.

Alternatives Considered:
  • Cyclohexanecarbonyl chloride: The direct non-fluorinated analog, useful for dissecting the impact of fluorination.

  • Acetyl chloride: A standard, small, and reactive acylating agent.

  • Reagents for in situ acyl chloride formation: Thionyl chloride and oxalyl chloride, used to convert carboxylic acids to their corresponding acyl chlorides directly in a reaction sequence.

While direct, side-by-side comparative studies are limited in publicly available literature, a qualitative and semi-quantitative analysis can be constructed based on established principles of organic chemistry and available data.

Table 1: Performance Characteristics of Acylating Agents

Acylating AgentGeneral ReactivityKey AdvantagesKey Disadvantages
This compound HighIntroduces perfluoroalkyl moiety, enhances product stability and lipophilicity.High cost, limited commercial availability.
Cyclohexanecarbonyl chloride HighLower cost than fluorinated analog, good for baseline comparison.Lacks the benefits of fluorination.
Acetyl chloride Very HighLow cost, readily available, small size.High volatility, can be too reactive leading to side products.
Thionyl chloride / Oxalyl chloride (Forms acyl chloride in situ)Versatile for a wide range of carboxylic acids, cost-effective for large scale.Corrosive and toxic reagents, generate acidic byproducts.

The high electronegativity of the fluorine atoms in this compound significantly increases the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles.

Cost-Benefit Analysis

The primary drawback of this compound is its cost. A comprehensive cost-benefit analysis must weigh this higher initial investment against the potential long-term gains in research and development.

Table 2: Cost Comparison of Acylating Agents

ReagentTypical Price (USD) per Gram*
This compound~$42 - $88
Cyclohexanecarbonyl chloride~$0.50 - $2.00
Acetyl chloride~$0.12 - $0.50
Thionyl chloride~$0.15 - $0.40
Oxalyl chloride~$1.20 - $3.00

*Prices are estimates based on commercially available quantities and are subject to change.

The significantly higher cost of this compound necessitates a clear strategic advantage for its use. The primary benefits that can justify this cost are:

  • Enhanced Biological Activity: In drug discovery, the introduction of a perfluoroalkyl group can lead to a substantial increase in the efficacy and metabolic stability of a drug candidate. This can translate to lower required dosages and fewer side effects, adding immense value to the final product.

  • Improved Material Properties: In materials science, perfluorinated moieties can impart desirable properties such as hydrophobicity, thermal stability, and chemical resistance.

  • Intellectual Property: The use of novel fluorinated building blocks can lead to the creation of new chemical entities with strong patent protection.

Experimental Protocols

General Protocol for Amide Formation

This protocol describes a general procedure for the acylation of a primary or secondary amine with this compound.

Materials:

  • This compound

  • Amine of choice

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

General Protocol for Friedel-Crafts Acylation

This protocol outlines a general procedure for the Friedel-Crafts acylation of an aromatic compound.

Materials:

  • This compound

  • Aromatic substrate (e.g., benzene, toluene)

  • Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere, slowly add this compound (1.0 eq).

  • Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the acylium ion complex.

  • Add the aromatic substrate (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or GC-MS.

  • Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or distillation.

Visualization of Key Processes

Synthesis of this compound

The synthesis of this compound typically starts from the corresponding carboxylic acid, perfluorocyclohexanecarboxylic acid.

G Perfluorocyclohexanecarboxylic Acid Perfluorocyclohexanecarboxylic Acid This compound This compound Perfluorocyclohexanecarboxylic Acid->this compound SOCl₂ or (COCl)₂

Caption: Conversion of the carboxylic acid to the acyl chloride.

Acylation Workflow

The general workflow for an acylation reaction using this compound involves several key steps from reaction setup to product isolation.

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactant (Amine or Arene) Reactant (Amine or Arene) Reaction Mixture Reaction Mixture Reactant (Amine or Arene)->Reaction Mixture This compound This compound This compound->Reaction Mixture Base / Catalyst Base / Catalyst Base / Catalyst->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Crude Product Crude Product Drying->Crude Product Column Chromatography / Recrystallization Column Chromatography / Recrystallization Crude Product->Column Chromatography / Recrystallization Pure Acylated Product Pure Acylated Product Column Chromatography / Recrystallization->Pure Acylated Product

Caption: General workflow for acylation reactions.

Conclusion and Recommendations

This compound is a powerful but costly reagent for introducing the perfluorocyclohexanecarbonyl moiety into organic molecules. Its use is most justified in research and development settings where the unique properties imparted by the perfluoroalkyl group are critical to the project's success, particularly in the fields of drug discovery and advanced materials science.

Recommendations for Researchers:

  • Initial Screening: For initial synthetic route development or when the perfluoroalkyl group is not essential, consider using less expensive alternatives like cyclohexanecarbonyl chloride or acetyl chloride to optimize reaction conditions.

  • Strategic Implementation: Reserve the use of this compound for later-stage synthesis or for creating key intermediates where the benefits of fluorination are expected to be most impactful.

  • In situ Generation: For projects requiring a variety of acyl chlorides, developing expertise in the in situ generation from the corresponding carboxylic acids using thionyl chloride or oxalyl chloride can be a cost-effective and versatile strategy.

Ultimately, the decision to employ this compound should be based on a careful consideration of the project's goals, the potential value added by the perfluorinated moiety, and the overall budget.

References

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Perfluorocyclohexanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the disposal of specialty reagents requires a nuanced understanding that balances immediate chemical reactivity with long-term environmental stewardship. Perfluorocyclohexanecarbonyl chloride (PFCHCCl) stands as a prime example of this challenge. It possesses the dual character of a highly reactive acid chloride and the stubborn environmental persistence characteristic of per- and poly-fluoroalkyl substances (PFAS). Improper handling not only poses an immediate risk of violent reactions and corrosive exposure but also contributes to the legacy of "forever chemicals" in our environment.

This guide provides a comprehensive, field-tested framework for the safe neutralization and disposal of PFCHCCl. It is designed for the professional researcher who understands that robust safety protocols are the bedrock of innovative science. We will move beyond mere procedural lists to explain the causality behind each step, ensuring that these protocols become a self-validating system within your laboratory's safety culture.

Hazard Assessment & Chemical Profile: Understanding the Dual Threat

This compound is not a typical acid chloride. Its perfluorinated structure grants it significant stability, yet the carbonyl chloride group makes it acutely reactive and hazardous. A thorough understanding of this dual nature is critical for safe handling and disposal.

The primary, immediate hazard stems from its reactivity as an acid chloride. It reacts violently and exothermically with water and other nucleophiles (such as alcohols and amines) to produce corrosive hydrogen chloride (HCl) gas and, more concerningly, hydrogen fluoride (HF) upon decomposition.[1][2][3] The secondary, long-term hazard is its identity as a PFAS compound. The carbon-fluorine bonds are exceptionally strong, making the perfluorinated backbone resistant to environmental degradation.[4]

Property Value Source
CAS Number 58816-79-8[5]
Molecular Formula C₇ClF₁₁O[5]
Molecular Weight 344.51 g/mol [5]
Primary Hazards Causes severe skin burns and eye damage; Reacts violently with water; May cause respiratory irritation.[1][6]
Decomposition Products Hydrogen chloride (HCl), Hydrogen fluoride (HF), Carbon oxides.[1][2]
Regulatory Context Halogenated Organic Compound; Per- and Poly-fluoroalkyl Substance (PFAS).[7][8]

Engineering Controls and Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the severe corrosive and reactive nature of PFCHCCl, stringent safety measures are mandatory. All handling, from transfer to the final neutralization step, must be conducted within a certified chemical fume hood to contain corrosive vapors and potential splashes.[9][10]

Personal protective equipment is the last line of defense and must be selected for its chemical compatibility.

Protection Type Specification Rationale & Causality
Hand Protection Nitrile or Butyl Rubber Gloves.Provides a robust barrier against corrosive liquid. Butyl rubber offers superior protection against a wider range of chemicals, including strong acids.[11][12] Always inspect gloves for integrity before use.
Eye & Face Protection Safety Goggles and a full Face Shield.Goggles protect against splashes from reaching the eyes.[13] A face shield is essential to protect the entire face from the violent splashing that can occur during exothermic reactions or accidental spills.[11]
Body Protection Chemical-resistant Lab Coat or Apron.Protects skin and personal clothing from splashes and contamination.
Respiratory Use in a fume hood is primary. For emergencies (spills), an approved respirator with an acid gas cartridge is necessary.Protects against inhalation of corrosive HCl and HF vapors, which can cause severe respiratory tract damage.[14][15]

Step-by-Step Neutralization Protocol for Waste Streams

The primary goal of in-lab disposal is to convert the dangerously reactive acyl chloride into a chemically stable perfluorinated carboxylate salt. This is achieved through controlled hydrolysis (quenching) with a basic solution. This process must be performed with meticulous care due to its highly exothermic nature.[9][10]

Principle of Neutralization: The acyl chloride group reacts with a base (e.g., sodium bicarbonate) in an aqueous solution. This reaction hydrolyzes the C-Cl bond, forming the corresponding sodium carboxylate salt, sodium chloride, water, and carbon dioxide. This transforms the corrosive, water-reactive compound into a stable, water-soluble salt.

Experimental Protocol: Controlled Neutralization
  • Preparation of Neutralizing Solution:

    • In a large glass beaker or flask (the vessel volume should be at least five times the total volume of your waste stream), prepare a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

    • Causality: Sodium bicarbonate is a weak base that reacts controllably and produces CO₂ gas as a visual indicator of the reaction.[16] Using a large vessel prevents overflow from the resulting effervescence.

    • Place the beaker in an ice bath and allow the solution to cool to below 10 °C. Equip the setup with a magnetic stir bar and begin vigorous stirring.

    • Causality: The ice bath is critical for absorbing the heat generated during the exothermic hydrolysis, preventing the reaction from boiling and splashing hazardous materials.[9][10]

  • Slow Addition of PFCHCCl Waste:

    • Using a dropping funnel or a pipette, add the this compound waste to the cold, stirring basic solution dropwise.

    • Causality: A slow, controlled addition rate is the single most important variable for safety.[10] Adding the acyl chloride too quickly will cause a runaway reaction, leading to violent boiling and release of corrosive aerosols.

  • Monitoring and Completion:

    • Observe the reaction. Vigorous bubbling (CO₂ evolution) will occur at the point of addition. Continue the slow addition, ensuring the temperature of the solution does not rise significantly.

    • After the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir for at least 2-3 hours.

    • Causality: This extended stirring ensures the reaction goes to completion and all of the acyl chloride is hydrolyzed.

    • Test the pH of the solution using pH paper or a calibrated meter. The pH should be between 6 and 9.[17] If the solution is still acidic, slowly add more sodium bicarbonate until the pH is in the neutral range and bubbling has permanently ceased.

  • Containerization for Final Disposal:

    • Once neutralization is confirmed, transfer the resulting aqueous solution to a clearly labeled hazardous waste container.

NeutralizationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_verification Verification & Disposal prep_base Prepare 5-10% NaHCO₃ Solution in Large Beaker cool Cool Solution in Ice Bath (<10°C) prep_base->cool stir Begin Vigorous Stirring cool->stir add_waste Add PFCHCCl Waste DROPWISE stir->add_waste monitor Monitor Temperature & Control Addition Rate add_waste->monitor warm_stir Warm to RT & Stir for 2-3 Hours monitor->warm_stir check_ph Check pH (Target: 6-9) warm_stir->check_ph adjust_ph Add More Base if Acidic check_ph->adjust_ph pH < 6 containerize Transfer to Labeled Hazardous Waste Container check_ph->containerize pH OK adjust_ph->check_ph

Caption: Logical workflow for the safe neutralization of this compound.

Final Disposal: Managing the "Forever Chemical" Waste

Crucially, the neutralized solution is NOT suitable for drain disposal. While the immediate reactivity has been eliminated, the solution now contains a perfluorinated carboxylate, which is a persistent PFAS compound.

  • Waste Classification: This waste must be managed as halogenated organic waste .[7][18] Your institution's Environmental Health & Safety (EHS) office will have specific protocols for this waste stream.

  • Containerization and Labeling:

    • Use a robust, leak-proof container compatible with aqueous waste.

    • The label must be explicit: "Hazardous Waste: Neutralized this compound (Aqueous Solution containing Sodium Perfluorocyclohexanecarboxylate and Sodium Chloride)." List all components.

    • Do not mix this waste with non-halogenated organic solvents.[18]

  • Arranging Disposal: Contact your EHS office for pickup and disposal. They will manage the consolidation and transfer of the waste to a licensed hazardous waste facility. These facilities use high-temperature incineration or secure landfilling, in accordance with EPA guidance on PFAS disposal.[4][19][20]

Emergency Procedures: Spill Management

In the event of a spill, a rapid and correct response is vital to prevent injury and minimize exposure.

Immediate Actions for ANY Spill:

  • Alert: Alert personnel in the immediate area.

  • Evacuate: If the spill is large (>100 mL) or you feel unsafe, evacuate the area, close the doors, and call your institution's emergency number.[15][17]

Protocol for Small, Contained Spills (<100 mL)

If you are trained and equipped to handle the spill:

  • Don PPE: Ensure you are wearing the full PPE described in Section 2, including respiratory protection if vapors are significant.

  • Contain: Cover the spill with a dry, inert absorbent material like vermiculite, sand, or a commercial acid spill absorbent.[10][21]

  • DO NOT USE WATER OR SODIUM BICARBONATE DIRECTLY ON THE SPILL. [21] This will cause a violent reaction.

  • Collect: Carefully sweep or scoop the absorbed material into a heavy-duty plastic bag or a designated solid waste container. Avoid creating dust.

  • Final Decontamination: Wipe the spill area with a cloth dampened with a non-reactive solvent (like acetone), followed by soap and water. All cleanup materials (absorbent, cloths, contaminated PPE) must be placed in the hazardous waste container.

  • Label and Dispose: Seal and label the container as "Spill Debris: this compound" and arrange for EHS pickup.

SpillResponse cluster_large Large Spill (>100mL) or High Hazard cluster_small Small Spill (<100mL) & Contained spill Spill Occurs assess Assess Spill Size & Immediate Hazard spill->assess evacuate Evacuate Area assess->evacuate Large / Unsafe don_ppe Don Full PPE assess->don_ppe Small / Manageable alert_emergency Call Emergency Services / EHS evacuate->alert_emergency secure Secure Area / Prevent Entry alert_emergency->secure contain Cover with DRY Inert Absorbent (Sand, Vermiculite) don_ppe->contain collect Collect Absorbed Material into Waste Container contain->collect decontaminate Decontaminate Area collect->decontaminate label_waste Label Waste Container for EHS Disposal decontaminate->label_waste

Sources

A Senior Application Scientist's Guide to Handling Perfluorocyclohexanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Protocol for the Safe Use of a Reactive Perfluorinated Compound

Perfluorocyclohexanecarbonyl chloride (CAS No. 58816-79-8) is a valuable reagent in specialized synthesis, prized for its ability to introduce the undecafluorocyclohexyl moiety.[1] However, its utility is matched by significant hazards. This molecule presents a dual-risk profile: it is a highly reactive acyl chloride and a member of the per- and polyfluoroalkyl substance (PFAS) family. Understanding and mitigating these risks is not merely a matter of compliance but a fundamental prerequisite for safe and responsible research.

This guide provides a direct, field-tested operational plan for researchers and drug development professionals. We will move beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of protection for you and your colleagues.

Comprehensive Hazard Analysis: A Tale of Two Risks

Effective protection begins with a deep understanding of the adversary. The hazards of this compound are twofold: the immediate, acute dangers of the acyl chloride functional group and the long-term, chronic concerns associated with its perfluorinated structure.

  • Acute Corrosivity & Reactivity: Like all acyl chlorides, this compound reacts violently with nucleophiles. Its most immediate danger is its rapid, exothermic reaction with water—including moisture on skin, in the eyes, or in the respiratory tract—to produce highly corrosive hydrogen chloride (HCl) gas and perfluorocyclohexanecarboxylic acid.[2][3] This reaction is the root cause of its classification as a substance that causes severe skin burns, eye damage, and respiratory irritation.[4] Direct contact can lead to immediate and severe tissue damage.[5]

  • The "Forever Chemical" Dimension (PFAS): As a PFAS, this compound is part of a class of substances known for their extreme environmental persistence.[6] While the specific toxicology of this compound is not fully investigated, exposure to certain PFAS has been linked to adverse health outcomes, including an increased risk of some cancers, immune system effects, and developmental delays.[7][8] Therefore, preventing any release into the environment and minimizing personnel exposure are of paramount importance.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the severe corrosive nature and PFAS classification, a comprehensive PPE strategy is mandatory. Standard laboratory attire is insufficient. The following table outlines the minimum required PPE for any operation involving this chemical.

Body Area Required PPE Specification & Rationale
Eyes & Face Chemical Safety Goggles AND Full-Face ShieldRationale: Goggles provide a seal against splashes and vapors.[9] The 8-inch face shield protects the entire face from splashes, which is critical when handling highly corrosive materials.[5][10]
Hands Double-Gloving System: • Inner Glove: Nitrile • Outer Glove: Butyl Rubber or Viton®Rationale: Acyl chlorides can degrade common glove materials. A double-gloving system provides layered protection. Nitrile offers dexterity and splash protection, while the outer Butyl or Viton® layer provides superior resistance to corrosive chemicals.[11] Always inspect gloves for any signs of degradation before and during use.[12]
Body Flame-Resistant Laboratory Coat AND Chemical-Resistant ApronRationale: The lab coat provides a baseline of protection. A chemical-resistant apron made of a material like neoprene or PVC is essential to protect against splashes of this corrosive liquid, which can quickly compromise standard lab coat fabric.[9][10]
Respiratory Primary: Certified Chemical Fume Hood Secondary/Emergency: Respirator with Acid Gas CartridgeRationale: All handling must occur within a properly functioning chemical fume hood to control vapor exposure.[2][13] A respirator should be available for emergency situations like a significant spill outside of the fume hood.[9][14]
Feet Closed-Toed, Non-Permeable ShoesRationale: Protects feet from potential spills.

Operational Plan: A Step-by-Step Procedural Guide

This section provides the core operational workflow for handling this compound. Adherence to this sequence is critical for ensuring safety at every stage.

Step 1: Pre-Handling Safety Checklist
  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

  • Locate Emergency Equipment: Ensure an eyewash station and safety shower are accessible and unobstructed.[14][15] Confirm the location of the appropriate fire extinguisher and spill kit containing a dry absorbent (e.g., sand, soda ash).

  • Assemble Materials: Bring all necessary apparatus and reagents into the fume hood before introducing the this compound. Ensure all glassware is dry.

  • Inspect and Don PPE: Carefully inspect all PPE for defects (cracks, holes) before putting it on in the correct sequence (lab coat, inner gloves, apron, outer gloves, goggles, face shield).

Step 2: Safe Handling Protocol
  • Work Within the Hood: Conduct all transfers and reactions deep within the fume hood, keeping the sash at the lowest practical height.

  • Grounding: When transferring larger quantities, ground and bond the container and receiving equipment to prevent static discharge.[16]

  • Inert Atmosphere: If the reaction is sensitive to moisture, perform transfers under an inert atmosphere (e.g., nitrogen or argon).

  • Controlled Dispensing: Use compatible syringes or cannulas for liquid transfers. Avoid pouring directly from the bottle when possible to minimize splashing.

  • Segregate Incompatibles: Keep the chemical away from incompatible materials such as water, alcohols, and bases.[2][3]

Step 3: Post-Handling Decontamination & Doffing
  • Quench Residuals: Before cleaning, any residual this compound in glassware must be carefully quenched. In the fume hood, slowly add a suitable alcohol (e.g., isopropanol) to the vessel to convert the reactive acyl chloride into a less reactive ester. Then, neutralize the mixture with a weak base like sodium bicarbonate solution.

  • Container Management: Tightly cap the primary chemical container. Wipe the exterior with a cloth lightly dampened with an inert solvent before removing it from the fume hood.

  • PPE Removal (Doffing): Remove PPE in a manner that avoids contaminating yourself. The sequence is typically: outer gloves, face shield, apron, goggles, inner gloves.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.[16]

Step 4: Waste Management and Disposal
  • Hazardous Waste Only: this compound and any materials contaminated with it are considered hazardous waste.[13] This includes the neutralized quenching solution, contaminated spill absorbents, and all disposable PPE.

  • Waste Collection:

    • Collect liquid waste in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.

    • Collect all contaminated solid waste (gloves, wipes, absorbent material) in a separate, sealed, and labeled hazardous waste container.

  • Professional Disposal: Arrange for the disposal of all waste through your institution's licensed hazardous waste management provider. Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. [13][17]

Visualized Workflow for Safe Handling

The following diagram outlines the critical path for safely managing this compound from preparation through final disposal.

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Waste & Decontamination prep_start Start hood_check Verify Fume Hood & Emergency Equipment prep_start->hood_check ppe_don Inspect & Don Full PPE hood_check->ppe_don work_in_hood Transfer & Handle Chemical in Hood ppe_don->work_in_hood quench Quench Residuals in Glassware work_in_hood->quench collect_waste Collect Bulk Waste & Contaminated Materials work_in_hood->collect_waste spill Spill or Exposure Event work_in_hood->spill ppe_doff Doff PPE Correctly quench->ppe_doff label_waste Label as Hazardous Waste collect_waste->label_waste store_waste Store for Professional Disposal label_waste->store_waste wash_hands Wash Hands Thoroughly ppe_doff->wash_hands emergency_protocol Execute Emergency Response Protocol spill->emergency_protocol

Caption: Workflow for the safe handling of this compound.

Conclusion

The safe handling of this compound is achievable through a combination of robust engineering controls, appropriate personal protective equipment, and strict adherence to established protocols. By recognizing its dual nature as both a corrosive acyl chloride and a persistent PFAS, researchers can implement procedures that protect against immediate chemical burns and long-term health and environmental risks. Trust in this comprehensive process is your best tool for ensuring safety and scientific integrity in the laboratory.

References

  • Occupational Safety and Health Administration (OSHA). Toxic, Irritative, and Corrosive Gases and Liquids. [Link]

  • ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals. [Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. [Link]

  • A Guide to Working with Corrosive Substances. (n.d.). North Carolina Department of Labor. [Link]

  • Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride. [Link]

  • Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. (n.d.). Oak-Headwaters. [Link]

  • OSHA Handbook for Small Businesses Hazardous Chemical Exposure. (2025, October 16). Justia. [Link]

  • Chemical Resistance Guide. (n.d.). North Safety Products. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. [Link]

  • Wisconsin Department of Health Services. (2025, October 21). Chemicals: Perfluoroalkyl and Polyfluoroalkyl (PFAS) Substances. [Link]

  • CloudSDS. (n.d.). How to Avoid PFAS Chemicals and What You Need to Know About These Dangerous Substances. [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. [Link]

  • Unisan. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

  • Centers for Disease Control and Prevention (CDC). (2024, September 25). PFAS and Worker Health. [Link]

  • Environmental Health and Safety, University of South Carolina. (n.d.). OSHA Glove Selection Chart. [Link]

  • The Glove Guru. (2024, March 10). Glove Chemical Resistant Chart. [Link]

  • American Cancer Society. (2024, May 31). PFOA, PFOS, and Related PFAS Chemicals. [Link]

  • Kimberly Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. [Link]

  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026? [Link]

  • Public Safety, Lafayette College. (n.d.). Disposal of Solid Chemicals in the Normal Trash. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, November 5). Our Current Understanding of the Human Health and Environmental Risks of PFAS. [Link]

  • PubChem, National Institutes of Health. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride. [Link]

  • PubChem, National Institutes of Health. (n.d.). Perfluoropropionyl chloride. [Link]

  • PubChem, National Institutes of Health. (n.d.). 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane. [Link]

  • Clonagen. (n.d.). This compound Perfluorocyclohexanec product offer. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.